3-Fluoroquinolin-5-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPUHYGYYPHSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)F)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857279 | |
| Record name | 3-Fluoroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261729-67-2 | |
| Record name | 3-Fluoroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoroquinolin-5-ol
Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, binding affinity, and lipophilicity.[3] 3-Fluoroquinolin-5-ol, a specifically functionalized quinoline, represents a key intermediate in the synthesis of advanced bioactive compounds.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in drug development.
PART 1: RATIONAL SYNTHETIC DESIGN AND METHODOLOGY
Strategic Approach: The Gould-Jacobs Reaction
For the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction stands out as a robust and versatile method.[4][5] This reaction is particularly well-suited for the synthesis of this compound due to its reliability and the commercial availability of the required precursors. The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.[6][7] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone, which exists in tautomeric equilibrium with the 4-hydroxyquinoline. For our target molecule, this compound, the key is the selection of appropriately substituted starting materials.
The proposed synthetic pathway for this compound via the Gould-Jacobs reaction is outlined below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with checkpoints for monitoring reaction progress and ensuring the purity of intermediates and the final product.
Step 1: Condensation to form the Anilidomethylenemalonate Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminophenol (1.0 eq) and diethyl 2-fluoro-3-oxosuccinate (1.1 eq).
-
Reaction Conditions: Heat the mixture at 120-140 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Work-up: After completion, remove the ethanol byproduct under reduced pressure. The crude intermediate is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization, Hydrolysis, and Decarboxylation
-
Reaction Setup: To the flask containing the anilidomethylenemalonate intermediate, add a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.[7]
-
Reaction Conditions: Heat the solution to a vigorous reflux (approximately 250 °C) for 1 hour.[5] The high temperature is crucial for the intramolecular cyclization.
-
Product Precipitation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline intermediate should precipitate out of the solution. The precipitation can be further facilitated by the addition of a non-polar solvent like hexane.
-
Hydrolysis: Suspend the collected solid in a 10% aqueous solution of sodium hydroxide and heat to reflux for 2 hours to facilitate hydrolysis of the ester.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. This will protonate the carboxylate and induce decarboxylation upon gentle heating, leading to the precipitation of the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.
PART 2: COMPREHENSIVE CHARACTERIZATION
The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.
Caption: Workflow for the characterization of this compound.
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for this compound (C₉H₆FNO, Molecular Weight: 163.15 g/mol ).[3][8]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The proton on the carbon bearing the fluorine will likely appear as a doublet due to coupling with the fluorine atom. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.[9] |
| ¹³C NMR | Signals for the nine carbon atoms. The carbon atom bonded to fluorine will show a large coupling constant (¹JCF). Aromatic carbons will appear in the 110-160 ppm region. The carbon bearing the hydroxyl group will be in the downfield region.[10] |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| Mass Spec. | The molecular ion peak (M+) at m/z = 163. Fragmentation patterns will be consistent with the quinoline ring structure.[11] |
| IR Spec. | A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C=C and C=N stretching vibrations of the aromatic ring will be observed in the 1500-1650 cm⁻¹ region. A C-F stretching vibration will be present, typically in the 1000-1300 cm⁻¹ range.[12] |
| HPLC | A single sharp peak indicating high purity of the compound. |
| Elemental Analysis | Calculated: C, 66.26%; H, 3.71%; N, 8.59%. Found: Values should be within ±0.4% of the calculated values. |
PART 3: FIELD-PROVEN INSIGHTS AND CONCLUSION
The successful synthesis of this compound via the Gould-Jacobs reaction is contingent upon careful control of the thermal cyclization step. The use of high-boiling point solvents is critical to achieve the necessary temperature for efficient ring closure.[7] Inadequate heating can lead to incomplete reaction and low yields. Furthermore, the final purification by recrystallization is paramount to obtaining a product of high purity suitable for subsequent applications in drug development.
This guide provides a robust and reproducible framework for the synthesis and characterization of this compound. The methodologies described herein are grounded in established chemical principles and are designed to be implemented in a standard organic synthesis laboratory. The successful execution of these protocols will provide researchers with a valuable building block for the discovery of novel therapeutic agents.
References
- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound,(CAS# 1261729-67-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. chem.washington.edu [chem.washington.edu]
- 11. 3,3,3-Trifluoro-1-propanol [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
chemical properties of 3-Fluoroquinolin-5-OL
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 3-Fluoroquinolin-5-ol
Abstract
This compound is a fluorinated heterocyclic compound belonging to the quinoline family. Its structure is of significant interest to researchers in medicinal chemistry and drug discovery due to the established biological activity of quinoline derivatives, particularly fluoroquinolones.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making this compound a valuable building block for the synthesis of novel bioactive compounds.[1] This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and analytical methodologies for this compound, drawing upon data from analogous compounds to offer insights into its reactivity and potential biological significance.
Introduction: The Significance of Fluorinated Quinolines
Heterocyclic compounds are fundamental scaffolds in pharmaceutical development, with nitrogen-containing heterocycles being particularly prominent in the structures of many approved drugs.[2] Among these, the quinoline ring system is a recurring motif in compounds with a wide range of biological activities, including antibacterial, anticancer, antimalarial, and antiviral properties.[3][4]
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[5] The unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to:
-
Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation.[1]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, enhancing the potency of the drug.[1]
-
Improved Lipophilicity: The introduction of fluorine can alter the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound, as a member of this important class of compounds, holds considerable promise as a key intermediate for the development of next-generation therapeutics, particularly in the realm of quinolone-based antibiotics and anticancer agents.[1]
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely available, its core properties can be summarized and predicted based on supplier information and the general characteristics of related compounds.
| Property | Value/Information | Source |
| CAS Number | 1261729-67-2 | [1] |
| Molecular Formula | C₉H₆FNO | [1] |
| Molecular Weight | 163.15 g/mol | [1] |
| Boiling Point | 316.6 ± 22.0 °C at 760 mmHg | [1] |
| Appearance | Likely a solid at room temperature (inferred from related compounds) | [6][7] |
| Storage | Room temperature, dry and sealed | [1] |
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthetic Pathway
Diagram 1: Proposed Retrosynthetic Pathway for this compound
A potential retrosynthetic approach to this compound.
A forward synthesis could involve the reaction of a suitably substituted aniline with a β-diketone, followed by cyclization. For this compound, a potential starting material would be 3-aminophenol, which would need to be appropriately protected and then reacted with a fluorinated β-dicarbonyl compound.
Key Reactions and Reactivity Profile
The chemical reactivity of this compound will be dictated by the interplay of the quinoline ring system, the hydroxyl group, and the fluorine substituent.
-
Hydroxyl Group: The phenolic hydroxyl group at the 5-position is expected to be acidic and can undergo reactions typical of phenols, such as etherification and esterification. It also activates the ring towards electrophilic aromatic substitution.
-
Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated.
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 3-position will influence the electron density of the quinoline ring, affecting its reactivity in substitution reactions.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques would be employed.[8][9][10]
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[8] | A single major peak indicating high purity. Retention time will depend on the column and mobile phase used. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₉H₆FNO. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H NMR will show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and hydroxyl groups. ¹³C NMR will show nine distinct carbon signals. ¹⁹F NMR will show a signal characteristic of an aryl fluoride. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching of the quinoline ring, and the C-F bond. |
Standard Operating Procedure: HPLC Analysis of Fluoroquinolone Analogs
This protocol is a general guideline for the analysis of fluoroquinolone-type compounds and should be optimized for this compound.[8][9]
-
Preparation of Mobile Phase: A common mobile phase for reversed-phase HPLC analysis of fluoroquinolones consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.[11]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 280-340 nm for fluoroquinolones).[12]
-
Column Temperature: 25-30 °C.
-
-
Data Analysis: The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be calculated based on the area percentage of the main peak.
Diagram 2: Workflow for Analytical Characterization
A generalized workflow for the analytical characterization of this compound.
Potential Biological Activity and Applications
While direct biological data for this compound is scarce, its structural similarity to known bioactive fluoroquinolones allows for informed speculation on its potential therapeutic applications.
Antibacterial Potential
Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] The core quinolone scaffold is crucial for this activity. It is plausible that this compound could serve as a precursor to more complex molecules with antibacterial properties.[1] Further derivatization, particularly at the nitrogen and potentially at the hydroxyl group, would be necessary to develop potent antibacterial agents.
Anticancer Potential
In recent years, fluoroquinolone derivatives have been investigated as potential anticancer agents.[14][15] Their mechanism of action in cancer cells is often attributed to the inhibition of human topoisomerase II, leading to DNA damage and apoptosis.[14] The planar quinoline ring system can intercalate into DNA, and various substituents can enhance this interaction and overall cytotoxic activity. The unique electronic properties conferred by the fluorine and hydroxyl groups of this compound make it an interesting starting point for the design of novel anticancer compounds.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally similar compounds.[6][7][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[16]
-
Exposure Routes: Avoid contact with skin and eyes, and prevent ingestion and inhalation.[6]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
Ingestion: Rinse mouth and seek immediate medical attention.[16]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]
Future Directions
This compound represents a promising yet underexplored molecule. Future research should focus on:
-
Development and Optimization of a Synthetic Route: Establishing a reliable and scalable synthesis is the first critical step.
-
Comprehensive Spectroscopic and Physicochemical Characterization: Detailed experimental data is needed to fully understand its properties.
-
Exploration of Derivatization Strategies: Synthesizing a library of derivatives by modifying the hydroxyl and amino functionalities to explore structure-activity relationships.
-
In Vitro Biological Screening: Evaluating the antibacterial and anticancer activities of the parent compound and its derivatives against a panel of relevant cell lines.
Conclusion
This compound is a strategically designed molecule that combines the biologically privileged quinoline scaffold with the beneficial properties of fluorine substitution. While specific data on this compound is limited, its potential as a key building block in the synthesis of novel pharmaceuticals is significant. This guide has provided a framework for understanding its chemical properties, potential synthesis, and analytical characterization, drawing upon the extensive knowledge base of the broader fluoroquinolone class. Further investigation into this compound is warranted and could lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. d-nb.info [d-nb.info]
- 9. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmbio.byu.edu [mmbio.byu.edu]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Spectroscopic Characterization of 3-Fluoroquinolin-5-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Fluoroquinolin-5-ol (CAS: 1261729-67-2), a heterocyclic building block of significant interest in pharmaceutical research and drug development.[1] While a complete, publicly available dataset of its spectroscopic data is not readily accessible, this document serves as an in-depth guide for researchers on the principles, expected outcomes, and detailed methodologies for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. By leveraging data from closely related analogs and foundational spectroscopic principles, this guide offers a robust framework for the structural elucidation and characterization of this compound.
Introduction: The Significance of this compound
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. The introduction of a fluorine atom at the 3-position and a hydroxyl group at the 5-position creates a molecule with unique electronic properties and hydrogen bonding capabilities, making it a valuable intermediate in the synthesis of novel bioactive compounds.[1] Its structural features suggest potential applications in the development of new therapeutic agents. Accurate spectroscopic characterization is a critical first step in any research and development involving this molecule, ensuring its identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with 2D correlation experiments, provides unambiguous assignment of all atoms in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen in the quinoline ring, as well as the electron-donating effect of the hydroxyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H2 | 8.5 - 8.7 | d | ~2-3 Hz (⁴JHF) | Deshielded due to adjacent nitrogen and fluorine. |
| H4 | 7.8 - 8.0 | d | ~8-9 Hz (³JHH) | Influenced by the fluorine at C3. |
| H6 | 7.0 - 7.2 | t | ~8 Hz (³JHH) | Shielded by the hydroxyl group at C5. |
| H7 | 7.4 - 7.6 | t | ~8 Hz (³JHH) | Typical aromatic proton in a quinoline system. |
| H8 | 7.2 - 7.4 | d | ~8 Hz (³JHH) | Typical aromatic proton in a quinoline system. |
| 5-OH | 9.5 - 10.5 | br s | - | Labile proton, chemical shift is concentration and solvent dependent. |
Predicted values are based on the analysis of related compounds such as 5-Hydroxyquinoline and other fluoro-substituted quinolines.[2][3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal nine distinct carbon signals. The carbon atoms directly bonded to fluorine and the hydroxyl group will show the most significant shifts from a parent quinoline structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 145 - 150 | Influenced by adjacent nitrogen and C-F bond. |
| C3 | 155 - 160 (d, ¹JCF ≈ 250 Hz) | Directly bonded to fluorine, large C-F coupling. |
| C4 | 120 - 125 | Typical aromatic carbon in a quinoline system. |
| C4a | 140 - 145 | Bridgehead carbon. |
| C5 | 150 - 155 | Directly bonded to the hydroxyl group. |
| C6 | 110 - 115 | Shielded by the hydroxyl group. |
| C7 | 130 - 135 | Typical aromatic carbon. |
| C8 | 115 - 120 | Typical aromatic carbon. |
| C8a | 148 - 152 | Bridgehead carbon adjacent to nitrogen. |
Predicted values are based on general knowledge of substituted quinolines and organofluorine compounds.[5][6] The carbon at position 3 will appear as a doublet with a large coupling constant (¹JCF) of approximately 250 Hz due to the directly attached fluorine atom.[7]
¹⁹F NMR Spectroscopy
A ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the 3-position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. This technique is highly sensitive to the electronic environment and can be a powerful tool for monitoring reactions involving the fluorine substituent.[8]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : If available, acquire a ¹⁹F NMR spectrum.
-
2D NMR (Optional but Recommended) : Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.[9]
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[10][11][12]
NMR Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum [chemicalbook.com]
- 3. 5-FLUORO-8-HYDROXYQUINOLINE(387-97-3) 1H NMR [m.chemicalbook.com]
- 4. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 7. acdlabs.com [acdlabs.com]
- 8. biophysics.org [biophysics.org]
- 9. benchchem.com [benchchem.com]
- 10. epfl.ch [epfl.ch]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. chem.washington.edu [chem.washington.edu]
A Technical Guide to the Determination and Interpretation of the Fluorescence Quantum Yield of 3-Fluoroquinolin-5-OL
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental determination and theoretical interpretation of the fluorescence quantum yield (ΦF) of 3-Fluoroquinolin-5-OL. As a novel quinoline derivative, understanding its photophysical properties is crucial for its potential applications in cellular imaging, sensing, and as a structural motif in drug discovery. This document moves beyond a simple recitation of facts to explain the causality behind experimental design, ensuring a robust and reproducible approach.
Foundational Principles: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2].
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (no fluorescence) to 1.0 (every absorbed photon results in an emitted photon). The value of ΦF is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways. These non-radiative pathways, such as internal conversion, intersystem crossing, and vibrational relaxation, provide routes for the excited state energy to be dissipated as heat rather than light[2].
For this compound, the key structural features—the quinoline core, the electron-withdrawing fluorine at the 3-position, and the electron-donating hydroxyl group at the 5-position—are expected to significantly influence these decay pathways and thus its quantum yield. The interplay of these substituents can create a "push-pull" system, which often enhances intramolecular charge transfer (ICT), a key process for fluorescence[3].
Experimental Determination: The Comparative Method
While absolute methods for determining quantum yield exist, they require specialized instrumentation like an integrating sphere[4]. The most accessible and reliable method for routine laboratory practice is the comparative method, which involves comparing the fluorescence of the test sample (this compound) to a well-characterized reference standard with a known quantum yield[1][2][5].
The underlying principle is that if the standard and the test sample have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields[2].
The following equation is used for calculation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively[2].
Critical Experimental Considerations
2.1.1 Selection of a Suitable Reference Standard
The choice of the reference standard is paramount for accurate results. The ideal standard should have:
-
Overlapping Spectral Regions: The absorption and emission spectra of the standard should be in a similar range to that of this compound.
-
High and Stable Quantum Yield: The standard's quantum yield should be well-documented and not susceptible to environmental changes.
-
Chemical Stability: The standard should not degrade under the experimental conditions.
Given that quinoline derivatives often absorb in the UV-A to near-visible range and emit in the blue-green region, Quinine Sulfate in 0.1 M H2SO4 (ΦF ≈ 0.52 - 0.60) is a highly suitable and well-established standard[6]. Its quantum yield is known to be stable and largely independent of the excitation wavelength[7].
| Standard | Solvent | Quantum Yield (ΦF) | Excitation Range (nm) | Emission Range (nm) |
| Quinine Sulfate | 0.1 M H2SO4 | 0.52 - 0.60 | 280-380 | 380-580 |
| 9,10-Diphenylanthracene | Cyclohexane | ~0.90 | 275-405 | 380-500 |
| Rhodamine 6G | Ethanol | ~0.94 | 480-520 | 510-650 |
Table 1: Common Fluorescence Quantum Yield Standards.[6][7][8]
2.1.2 Solvent Selection and Influence
The solvent can dramatically affect the quantum yield. Polar solvents can quench fluorescence in some molecules, while others may show enhanced fluorescence due to specific solvent-fluorophore interactions[3][9]. For this compound, it is advisable to measure the quantum yield in a range of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, and water) to build a comprehensive photophysical profile. The refractive index of each solvent must be used in the final calculation[2].
2.1.3 Concentration and Inner Filter Effects
To avoid inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution, all absorbance values at the excitation wavelength must be kept below 0.1[10][11]. This ensures a linear relationship between absorbance and fluorescence intensity. Preparing a series of dilutions (typically 5-6) for both the test sample and the standard is crucial for constructing the gradient plot[1][5].
Step-by-Step Experimental Protocol
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using Quinine Sulfate as the standard.
2.2.1 Materials and Instrumentation
-
This compound
-
Quinine Sulfate Dihydrate (Reference Standard)
-
Spectroscopic grade solvents (e.g., 0.1 M H2SO4, Ethanol)
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Fluorescence Spectrometer (Spectrofluorometer)
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
2.2.2 Solution Preparation
-
Standard Stock Solution: Prepare a stock solution of Quinine Sulfate in 0.1 M H2SO4 (e.g., 10-4 M).
-
Test Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., Ethanol).
-
Serial Dilutions: From both stock solutions, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance at the selected excitation wavelength falls between approximately 0.01 and 0.1.
2.2.3 Spectroscopic Measurements
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each dilution of both the standard and the test sample. Determine the wavelength of maximum absorption (λmax) for this compound.
-
Select Excitation Wavelength (λex): Choose a single excitation wavelength for all subsequent fluorescence measurements. This is typically the λmax of the test compound, but any wavelength where both the sample and standard have sufficient absorbance can be used.
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the chosen λex.
-
For each of the prepared solutions (including a solvent blank), record the fluorescence emission spectrum. Ensure the instrumental parameters (e.g., slit widths) are kept identical for all measurements[11].
-
Correct all emission spectra for the solvent blank.
-
2.2.4 Data Analysis
-
Integrate Fluorescence Intensity: For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: For both the standard and the test sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear, confirming the absence of inner filter effects.
-
Calculate Quantum Yield: Use the formula provided in Section 2.0, inserting the calculated gradients and the refractive indices of the respective solvents.
Caption: Workflow for Quantum Yield Determination.
Interpreting the Quantum Yield of this compound
The experimentally determined quantum yield of this compound will be a direct reflection of its molecular structure and its interaction with the solvent.
Structural Influences
-
Quinoline Core: The rigid, aromatic quinoline system provides a robust scaffold that generally favors fluorescence by reducing non-radiative decay from molecular vibrations.
-
5-OL Group: The hydroxyl group is a strong electron-donating group. It is expected to increase the electron density of the aromatic system, which can enhance the transition dipole moment and lead to a higher quantum yield.
-
3-Fluoro Group: Fluorine is highly electronegative and acts as an electron-withdrawing group via the inductive effect. This creates an intramolecular charge transfer (ICT) character from the hydroxyl to the fluoro-substituted part of the ring upon excitation, which is often associated with strong fluorescence.
Solvent Effects
A key aspect of the analysis will be observing the trend of ΦF across solvents of different polarities.
-
Low Polarity Solvents: In non-polar solvents, the locally excited (LE) state may be dominant.
-
High Polarity Solvents: In polar solvents, the ICT state can be stabilized, leading to a red-shift in the emission spectrum (solvatochromism). This stabilization can either enhance or decrease the quantum yield. A decrease may occur if the polar solvent promotes alternative non-radiative decay pathways, such as the formation of a twisted intramolecular charge-transfer (TICT) state, which is often weakly or non-fluorescent[3]. Proton-donating or accepting solvents may also interact with the hydroxyl group and the quinoline nitrogen, further modulating the photophysical properties[12].
Caption: De-excitation Pathways for this compound.
Conclusion and Future Directions
This guide provides the necessary theoretical and practical framework for the accurate determination of the fluorescence quantum yield of this compound. By following the comparative method with meticulous attention to experimental detail, researchers can obtain a reliable value for this critical photophysical parameter. The subsequent analysis of this value in the context of solvent polarity and structural features will yield profound insights into the molecule's excited-state behavior. This knowledge is indispensable for rationally designing future experiments, whether for developing novel fluorescent probes, optimizing reaction conditions for photochemistry, or incorporating this promising scaffold into advanced drug development programs.
References
- 1. agilent.com [agilent.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. edinst.com [edinst.com]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. publications.iupac.org [publications.iupac.org]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. iss.com [iss.com]
- 12. researchgate.net [researchgate.net]
Part 1: The Quinoline Scaffold: A Privileged Framework in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Mechanism of Action of 3-Fluoroquinolin-5-OL
A Senior Application Scientist's Perspective on Mechanistic Discovery
Foreword: The compound this compound is documented in chemical literature primarily as a synthetic intermediate or a building block for the development of more complex bioactive molecules, particularly quinolone-based antibiotics[1][2]. As of this writing, its specific molecular target and mechanism of action (MoA) have not been characterized in peer-reviewed scientific publications.
This guide, therefore, adopts an application scientist's approach. Instead of describing a known MoA, we will establish a comprehensive framework for its discovery. We will hypothesize potential mechanisms based on the well-established activities of the broader quinoline and fluoroquinolone chemical classes and provide a detailed roadmap of experimental protocols required to elucidate its true biological function. This document serves as a strategic guide for researchers and drug development professionals embarking on the characterization of novel quinoline derivatives.
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged structure" in medicinal chemistry[3]. This is due to its ability to serve as a versatile scaffold for designing ligands that can bind to a wide variety of biological targets with high affinity. The diverse biological activities of quinoline derivatives are well-documented, ranging from antibacterial and antimalarial to anti-inflammatory and anti-cancer effects[3][4].
The introduction of a fluorine atom, as seen in fluoroquinolones, can significantly enhance metabolic stability and binding affinity[1]. The specific placement of the fluoro group at position 3 and a hydroxyl group at position 5 on the quinoline core of our subject molecule suggests the potential for unique interactions with target enzymes, distinguishing it from classic fluoroquinolone antibiotics.
Part 2: Hypothesized Mechanisms of Action for this compound
Based on extensive data from analogous structures, we can formulate two primary, testable hypotheses for the mechanism of action of this compound.
Hypothesis A: Inhibition of Bacterial Type II Topoisomerases
The most established mechanism for fluoroquinolone compounds is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria)[5][6]. These enzymes are crucial for managing DNA supercoiling, replication, and repair, making them essential for bacterial viability[6].
Proposed Mechanism: this compound could act by forming a ternary complex with the enzyme and bacterial DNA. This complex stabilizes the single- or double-stranded DNA breaks created by the enzyme, preventing the re-ligation step. The accumulation of these stalled cleavage complexes leads to a halt in DNA replication and ultimately triggers cell death[6]. The fluorine at C-6 in traditional fluoroquinolones is important for gyrase inhibition; the C-3 fluorine in our subject molecule may confer a different binding mode or target specificity.
Caption: Hypothetical mechanism of antibacterial action via DNA gyrase inhibition.
Hypothesis B: Modulation of Eukaryotic Enzymes
The quinoline scaffold is a frequent inhibitor of various eukaryotic enzymes. This opens the possibility that this compound targets pathways relevant to human diseases like cancer or inflammation.
-
Protein Kinase Inhibition: Many small molecule kinase inhibitors feature heterocyclic cores. For example, Sunitinib, a multi-kinase inhibitor used in cancer therapy, targets VEGF-R2 and PDGF-Rβ and is based on an indolinone core, which shares structural similarities with quinolines[7]. This compound could potentially fit into the ATP-binding pocket of a specific protein kinase, disrupting downstream signaling pathways that control cell proliferation and survival.
-
Proteasome Inhibition: Some quinoline derivatives have been shown to act as allosteric, non-covalent inhibitors of the proteasome, a key cellular machine for protein degradation[8]. This mode of action is distinct from clinically approved covalent inhibitors and could be effective in resistant settings[8].
-
Methyltransferase Inhibition: Non-nucleoside quinoline analogs have been developed that inhibit DNA methyltransferases (DNMTs) by intercalating into the enzyme-bound DNA, leading to a DNA damage response[9][10]. This epigenetic mechanism is a key area of cancer research.
Part 3: An Experimental Roadmap for Mechanistic Elucidation
Caption: Experimental workflow for determining the mechanism of action.
Protocol 1: Target Identification via Broad-Spectrum Screening
Objective: To identify the primary biological space where this compound is active.
Methodology:
-
Phenotypic Screening:
-
Antimicrobial Panel: Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans) to determine the Minimum Inhibitory Concentration (MIC). This directly tests Hypothesis A.
-
Antiproliferative Assay: Screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to measure the half-maximal growth inhibitory concentration (GI50)[11]. This explores the general anticancer potential of Hypothesis B.
-
-
Target-Based Screening:
-
Kinase Panel Screen: Utilize a commercial service (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) to screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human protein kinases.
-
Other Enzyme Panels: Depending on budget and rationale, screen against panels of proteases, phosphatases, or epigenetic enzymes like methyltransferases.
-
Causality: This parallel screening approach is efficient. A positive result in the antimicrobial panel immediately directs efforts towards topoisomerase assays. A hit in a specific cancer cell line with no antimicrobial activity points towards a eukaryotic target, which can be narrowed down by the results of the target-based screens.
Protocol 2: Biochemical Validation and Potency Determination
Objective: To confirm the direct inhibition of a target identified in screening and quantify its potency (IC50). This protocol assumes a protein kinase hit.
Methodology (Luminescent Kinase Assay):
-
Preparation: Prepare a 2x kinase solution (e.g., 2 nM recombinant CDK2/Cyclin A) in kinase buffer. Prepare a 2x peptide substrate/ATP solution (e.g., 2 µM substrate, 2 µM ATP) in the same buffer.
-
Compound Plating: Perform a serial dilution of this compound in DMSO, then dilute into assay buffer to create 10x final concentrations (e.g., ranging from 100 µM to 1 nM). Add 1 µL of the 10x compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Add 4 µL of the 2x kinase solution to each well. Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add 5 µL of the 2x substrate/ATP solution to each well to start the reaction. Final volume is 10 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a luminescent ADP detection reagent (e.g., ADP-Glo™). Incubate for 40 minutes. This reagent quenches the remaining ATP and converts the ADP produced by the kinase reaction into a light signal.
-
Readout: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate is critical to ensure the assay is performing correctly and to allow for robust data normalization.
| Parameter | Compound A (Reference) | This compound (Hypothetical) |
| Target | CDK2/Cyclin A | CDK2/Cyclin A |
| IC50 (nM) | 150 | 75 |
| Target | VEGFR2 | VEGFR2 |
| IC50 (nM) | >10,000 | 250 |
| Target | DNA Gyrase | DNA Gyrase |
| IC50 (nM) | >10,000 | >10,000 |
| Caption: Sample table for summarizing IC50 data from biochemical assays. |
Protocol 3: Elucidating the Mode of Inhibition (Enzyme Kinetics)
Objective: To determine if the compound's inhibition is competitive (binds to the ATP site), non-competitive (binds to an allosteric site), or mixed-type.
Methodology:
-
Assay Setup: Use the biochemical assay from Protocol 2.
-
Matrix Experiment: Set up a matrix of experiments where you vary the concentration of the substrate (ATP) on the x-axis and have several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for each ATP concentration.
-
Data Collection: Measure the initial reaction velocity (rate of ADP production) for each condition.
-
Lineweaver-Burk Plot: Plot the inverse of the velocity (1/V) against the inverse of the substrate concentration (1/[S]). Each inhibitor concentration will generate a separate line.
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed Inhibition: Lines will intersect in the second quadrant (Vmax decreases, Km changes)[8].
-
Causality: This experiment is the definitive method to understand how the inhibitor interacts with the enzyme-substrate complex. A competitive profile strongly suggests the compound binds in the same site as the substrate (e.g., the ATP pocket), which is a crucial piece of information for any future structure-activity relationship (SAR) studies.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, its chemical structure places it within a class of compounds with vast and potent biological activities. By leveraging the known pharmacology of quinoline derivatives, we have formulated testable hypotheses centered on both bacterial topoisomerases and a range of eukaryotic enzymes. The experimental roadmap detailed herein provides a rigorous, logical, and self-validating framework for any research team to follow. This process of systematic screening, biochemical validation, and detailed kinetic analysis is fundamental to moving a novel chemical entity from a synthetic intermediate to a well-characterized lead compound with therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-Fluoroquinolin-7-ol [myskinrecipes.com]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticipated Biological Activity of 3-Fluoroquinolin-5-OL Derivatives
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Executive Summary: From a Synthetic Intermediate to a Gateway for Novel Therapeutics
While 3-Fluoroquinolin-5-OL is primarily recognized as a key synthetic intermediate in pharmaceutical research, a comprehensive review of existing literature reveals a notable scarcity of direct studies on its intrinsic biological activity.[1] However, its structural resemblance to the core of fluoroquinolones—a powerful class of therapeutic agents—positions it as a valuable starting point for the development of novel bioactive compounds. The strategic placement of a fluorine atom at the C-3 position and a hydroxyl group at the C-5 position offers unique opportunities for chemical modification, potentially leading to enhanced binding affinity and metabolic stability in its derivatives.[1]
This guide will, therefore, focus on the predicted biological activities of compounds derived from this compound, drawing on the extensive research available for the broader fluoroquinolone class. We will delve into the established mechanisms of action of fluoroquinolones, explore their repurposed applications as anticancer agents, and provide detailed experimental protocols to empower researchers in the synthesis and evaluation of new chemical entities based on this promising scaffold.
The Fluoroquinolone Heritage: A Foundation for Antibacterial Drug Design
Fluoroquinolones have long been a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] Their mechanism of action is well-elucidated and involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, transcription, repair, and recombination, and their inhibition ultimately leads to bacterial cell death.[5]
The core pharmacophore of fluoroquinolones, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid nucleus, is responsible for this activity.[3] Modifications at various positions on this quinolone ring have given rise to multiple generations of antibiotics with improved efficacy, expanded spectra of activity, and enhanced pharmacokinetic profiles.[3] Given that this compound shares a significant portion of this core structure, it is highly probable that its derivatives, particularly those incorporating a carboxylic acid at a position analogous to C-3 and a suitable substituent at a position analogous to C-7, will exhibit antibacterial properties.
Hypothesized Antibacterial Mechanism of this compound Derivatives
The diagram below illustrates the anticipated mechanism by which derivatives of this compound could exert their antibacterial effects, based on the known action of fluoroquinolones.
Caption: Predicted antibacterial mechanism of this compound derivatives.
Repurposing the Scaffold: Anticancer Potential of Fluoroquinolone Analogs
In recent years, the therapeutic potential of fluoroquinolones has been explored beyond their antibacterial applications, with a significant focus on oncology.[6][7] Numerous studies have demonstrated that novel synthetic derivatives of fluoroquinolones possess potent cytotoxic activity against a wide range of human cancer cell lines, in some cases exceeding the potency of established chemotherapeutic agents like Etoposide.[8]
The primary anticancer mechanism of these compounds is the inhibition of human Topoisomerase II, an enzyme functionally related to the bacterial targets of fluoroquinolones.[8] Inhibition of Topoisomerase II in cancer cells leads to DNA damage, which in turn triggers cell cycle arrest, typically at the G2/M phase, and induces apoptosis (programmed cell death) through the intrinsic pathway.[8] The structural features of this compound make it an attractive scaffold for designing novel Topoisomerase II inhibitors with potential anticancer activity.
Anticipated Anticancer Signaling Pathway
The following diagram outlines the likely signaling cascade initiated by a this compound-based Topoisomerase II inhibitor in a cancer cell.
Caption: Hypothesized anticancer mechanism via Topoisomerase II inhibition.
Experimental Protocols for Biological Evaluation
To assist researchers in validating the therapeutic potential of novel compounds synthesized from this compound, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method, a standard procedure for assessing antibacterial potency.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Test compound (solubilized in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity against Cancer Cells
This protocol details a common method for evaluating the antiproliferative activity of a compound against cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (GI₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Appropriate cell culture medium and supplements
-
Test compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells in situ. Incubate for 60 minutes at 4°C.
-
Staining: Discard the TCA, wash the plates with water, and stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution, wash the plates with 1% acetic acid to remove unbound dye, and air dry. Solubilize the bound dye with Tris base solution.
-
Data Analysis: Measure the absorbance at 510 nm. Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Protocol 3: Topoisomerase II Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of a compound on Topoisomerase II activity.
Objective: To determine if a test compound can inhibit the DNA relaxation activity of human Topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Reaction buffer
-
Test compound
-
Known Topoisomerase II inhibitor (e.g., Etoposide) as a positive control
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and human Topoisomerase II enzyme.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topology by running the samples on an agarose gel. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form, whereas a lack of inhibition will show relaxed DNA.
Quantitative Data from Structurally Related Fluoroquinolone Analogs
To provide a frame of reference for the potential potency of this compound derivatives, the following table summarizes the reported biological activities of various fluoroquinolone analogs against cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| N-Acyl Ciprofloxacin Derivatives | PC3 (Prostate) | IC₅₀ | Varies | [6] |
| Novel Fluoroquinolone Analogs | Various | GI₅₀ | < 10 | [8] |
| Ciprofloxacin-Chalcone Hybrids | MCF-7 (Breast) | IC₅₀ | 2.38 - 3.22 | [6] |
| Ciprofloxacin-Chalcone Hybrids | A549 (Lung) | IC₅₀ | Varies | [6] |
| Ciprofloxacin-Chalcone Hybrids | SKOV-3 (Ovarian) | IC₅₀ | Varies | [6] |
Note: IC₅₀ (50% Inhibitory Concentration) and GI₅₀ (50% Growth Inhibition) are common metrics of compound potency.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct evidence of its biological activity is currently lacking, the extensive body of research on the fluoroquinolone class provides a strong rationale for its use in developing novel antibacterial and anticancer agents. The strategic positioning of its functional groups invites a wide range of chemical modifications that could lead to compounds with enhanced therapeutic properties.
Future research should focus on the synthesis of a diverse library of derivatives from this compound and their subsequent evaluation using the experimental protocols outlined in this guide. Such studies will be instrumental in elucidating the structure-activity relationships of this compound class and may ultimately lead to the discovery of new drug candidates with significant clinical potential.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Investigating the Therapeutic Targets of 3-Fluoroquinolin-5-OL
Authored for: Researchers, Scientists, and Drug Development Professionals Core Focus: A hypothesis-driven, practical framework for the target identification and validation of 3-Fluoroquinolin-5-OL.
Executive Summary
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a vast array of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[1][2] The novel compound, this compound, incorporates two key modifications: a fluorine atom at the 3-position, known to enhance metabolic stability and binding affinity, and a hydroxyl group at the 5-position, which can participate in crucial hydrogen bonding and metal chelation.[3][4] While direct biological data on this compound is sparse, its structural parentage strongly suggests a rich potential for therapeutic activity.
This guide provides a comprehensive, hypothesis-driven framework for elucidating the potential therapeutic targets of this compound. It moves beyond a simple listing of possibilities to detail the causal logic behind target selection and provides robust, step-by-step experimental protocols for researchers to execute a full preclinical investigation. We will explore the most promising therapeutic avenues—oncology, infectious disease, and neurodegenerative disorders—and outline a logical workflow from initial phenotypic screening to definitive target validation and mechanism of action studies.
Part 1: The Scientific Rationale for this compound
The therapeutic promise of this compound is rooted in the extensive and diverse bioactivity of the quinoline core.[1][5][6] Numerous quinoline-based drugs are already FDA-approved, validating this scaffold's utility.[7][8][9] The specific substitutions on this molecule provide further rationale for its investigation:
-
The Quinoline Core: A rigid, aromatic bicyclic system that provides an excellent framework for interacting with various biological targets through π-π stacking, hydrophobic, and hydrogen bond interactions.[9]
-
3-Fluoro Substitution: The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties. It can increase binding affinity to a target protein by participating in favorable electrostatic interactions and can block sites of metabolism, thereby increasing the compound's half-life.
-
5-Hydroxy (-OL) Group: This functional group is a potent hydrogen bond donor and acceptor, critical for specific interactions within a protein's binding pocket. Furthermore, hydroxylated quinolines, particularly 8-hydroxyquinolines, are known metal chelators, a property highly relevant for targeting metalloenzymes and mitigating metal-induced toxicity in neurodegenerative diseases.[3][10]
Part 2: Hypothesis-Driven Target Exploration
Given the lack of specific data for this compound, a logical starting point is to investigate targets and pathways where other quinoline derivatives have shown significant activity. The most promising areas are oncology, infectious diseases, and neurodegenerative disorders.
Therapeutic Area Overview
A high-level view of the potential applications for this compound based on the known activities of the quinoline scaffold.
Caption: Primary therapeutic avenues for this compound investigation.
Potential Targets in Oncology
Quinoline derivatives are well-documented anticancer agents that act on a multitude of targets to induce apoptosis, cell cycle arrest, and inhibit angiogenesis.[5][11][12]
Key Potential Targets:
-
Protein Kinases: This is the largest and most promising class of targets. Quinolines have been developed as potent inhibitors of numerous kinases crucial for cancer signaling.[7][8]
-
Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[9] Inhibition of these receptors can block downstream pathways like Ras/Raf/MEK and PI3K/Akt/mTOR.
-
Serine/Threonine Kinases: Such as Pim-1 kinase, which is upregulated in many cancers and controls apoptosis and cell metabolism.[13]
-
-
Topoisomerases: Many classic chemotherapeutics with quinoline-like structures, such as doxorubicin, function by inhibiting topoisomerase II, leading to DNA damage and cell death.[11][13][14]
-
Tubulin Polymerization: Disruption of microtubule dynamics is another validated anticancer strategy, and some quinoline compounds have been shown to interfere with tubulin assembly.[15]
Illustrative Signaling Pathway: PI3K/Akt/mTOR
This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Several quinoline derivatives have been identified as PI3K and/or mTOR inhibitors.[9]
Caption: Potential inhibition points for quinoline derivatives in the PI3K/Akt/mTOR pathway.
Potential Targets in Infectious Disease
The fluoroquinolone class of antibiotics is a testament to the scaffold's power against bacterial pathogens.
Key Potential Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: These are the classical targets for fluoroquinolone antibiotics. Inhibition of these enzymes prevents DNA replication and repair, leading to bacterial cell death.[16][17]
-
Lipopolysaccharide (LPS) Transport: A novel mechanism identified for some quinolines involves targeting the LptA protein, which is essential for transporting LPS to the outer membrane of Gram-negative bacteria.[16]
-
ATP Synthase: Some quinoline derivatives have been suggested to target the proton pump of ATP synthase, disrupting cellular energy production.[18]
Potential Targets in Neurodegenerative Disorders
Emerging research highlights the potential of quinolines in multifactorial diseases like Alzheimer's Disease (AD).[19] The 5-hydroxy group of this compound is particularly relevant in this context.
Key Potential Targets:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for the symptomatic treatment of AD. Many quinoline derivatives have been identified as potent AChE inhibitors.[10][20]
-
Metal Ion Chelation: The dysregulation of metal ions (Cu, Zn, Fe) is implicated in the aggregation of amyloid-beta (Aβ) plaques. The 5-hydroxyquinoline motif is a known metal chelator and could disrupt this pathological process.[3][10]
-
Inhibition of Aβ and Tau Aggregation: Some quinoline compounds can directly interfere with the aggregation of Aβ and tau proteins, which are hallmarks of AD.[3]
Table 1: Summary of Potential Therapeutic Targets for the Quinoline Scaffold
| Therapeutic Area | Target Class | Specific Examples | Consequence of Modulation |
| Oncology | Protein Kinases | EGFR, VEGFR, Pim-1, PI3K, mTOR | Inhibition of proliferation, survival, angiogenesis[9][13] |
| Topoisomerases | Topoisomerase II | DNA damage, apoptosis[11][14] | |
| Structural Proteins | β-Tubulin | Mitotic arrest, apoptosis[15] | |
| Infectious Disease | Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication, cell death[16] |
| Membrane Transport | LptA (LPS Transport) | Disruption of Gram-negative outer membrane[16] | |
| Neurodegeneration | Key Enzymes | Acetylcholinesterase (AChE) | Increased neurotransmitter levels[10] |
| Pathological Proteins | Amyloid-beta (Aβ), Tau | Inhibition of toxic aggregate formation[3] | |
| Metal Ions | Cu²⁺, Zn²⁺, Fe³⁺ | Reduction of metal-induced Aβ aggregation[3] |
Part 3: A Practical Guide to Target Identification & Validation
This section provides a logical experimental workflow with detailed protocols to systematically investigate the biological activity of this compound.
Experimental Workflow for Target Discovery
This workflow outlines a tiered approach, starting with broad phenotypic screening to identify active therapeutic areas, followed by specific assays to pinpoint and validate the molecular target.
Caption: A logical workflow from compound synthesis to preclinical candidate selection.
Protocol 1: Cell Viability Screening (MTT Assay)
Causality: The MTT assay is a robust, high-throughput colorimetric method to assess the metabolic activity of cells.[21] A reduction in metabolic activity is a primary indicator of either cytotoxicity (cell death) or cytostasis (inhibition of proliferation). This initial screen against a diverse panel of cancer cell lines is essential to determine if the compound has any biological effect in an oncology context and to identify potentially sensitive cancer types.[22][23]
Methodology:
-
Cell Plating: Seed cells from a relevant cancer panel (e.g., NCI-60) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).
-
Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2: In Vitro Kinase Inhibition Assay
Causality: If the MTT assay reveals potent anticancer activity, the next logical step is to test the compound against a panel of kinases known to be targets of quinoline derivatives.[24] A fluorometric or luminescent-based assay that measures ATP consumption or ADP production provides a direct, quantitative measure of enzyme inhibition.[25][26] This moves from a phenotypic observation (cell death) to a specific molecular hypothesis (enzyme inhibition).
Methodology (Generic ADP-Glo™ Format):
-
Reagent Preparation: Prepare solutions of the purified kinase of interest (e.g., Pim-1, EGFR), its specific substrate peptide, and ATP at appropriate concentrations in kinase assay buffer.
-
Compound Plating: In a 384-well plate, add this compound across a range of concentrations. Include positive controls (a known inhibitor) and negative controls (vehicle).
-
Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).[27]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent, which contains a reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction into ATP and uses the newly synthesized ATP to power a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: An in vitro biochemical assay confirms that a compound can inhibit a target, but it doesn't prove that it engages that same target within the complex environment of a living cell. CETSA provides this crucial validation.[28][29] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing the temperature required to denature it.[30][31][32] Observing a thermal shift in the presence of this compound is direct evidence of target engagement in a physiologically relevant context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.[30]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Analyze the amount of the specific target protein (e.g., Pim-1) remaining in the supernatant for each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 4: Enzyme Kinetics for Mechanism of Action (MOA)
Causality: Once a target is validated, understanding how the compound inhibits it is critical for lead optimization. Enzyme kinetic studies can determine if the inhibition is competitive (competes with the substrate), non-competitive, or uncompetitive.[33][34] For kinase inhibitors, for example, determining if inhibition is competitive with ATP is a key piece of information.[35]
Methodology:
-
Assay Setup: Perform the in vitro kinase assay (Protocol 2) using a matrix of conditions. Vary the concentration of this compound and the concentration of one substrate (e.g., ATP) while keeping the other substrate (the peptide) at a constant, saturating concentration.
-
Data Collection: Measure the initial reaction velocity (rate of product formation) for each condition.
-
Data Analysis (Lineweaver-Burk Plot): Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]) for each inhibitor concentration.[36][37]
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Parameter Calculation: From these plots, key kinetic parameters like the Michaelis constant (Km) and the inhibitor constant (Ki) can be calculated to quantify the inhibitor's potency and binding mode.[33]
Part 4: Data Interpretation & Future Directions
The successful execution of this workflow will yield a comprehensive dataset on the biological activity of this compound. Initial cytotoxicity data will guide the investigation toward the most relevant therapeutic area. Subsequent biochemical and cellular assays will identify and validate specific molecular targets.
Table 2: Hypothetical Data Summary for this compound
| Assay Type | Cell Line / Target | Result (IC₅₀ / Effect) | Implication |
| MTT Cytotoxicity | MCF-7 (Breast Cancer) | 2.5 µM | Moderate anticancer activity. |
| HCT116 (Colon Cancer) | 1.8 µM | Moderate anticancer activity. | |
| A549 (Lung Cancer) | > 50 µM | Low activity in this cell line. | |
| Kinase Panel | Pim-1 Kinase | 0.15 µM | Potent and likely primary target. |
| EGFR Kinase | 12 µM | Off-target activity. | |
| CETSA | Pim-1 in HCT116 cells | ΔTm = +5.2 °C | Confirms direct target engagement in cells. |
| MOA Kinetics | Pim-1 vs ATP | Competitive | Binds in the ATP pocket. |
Based on these hypothetical results, this compound would be classified as a potent, ATP-competitive Pim-1 kinase inhibitor with demonstrated cellular target engagement. Future work would focus on structure-activity relationship (SAR) studies to improve potency and selectivity, followed by evaluation in in vivo cancer models to assess efficacy and tolerability.
By following this structured, evidence-based approach, researchers can efficiently and rigorously explore the therapeutic potential of novel compounds like this compound, paving the way for the development of next-generation therapeutics.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]
- 4. This compound [myskinrecipes.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. ijmphs.com [ijmphs.com]
- 14. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 15. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alzheimer's Association International Conference [alz.confex.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. clyte.tech [clyte.tech]
- 24. researchgate.net [researchgate.net]
- 25. bmglabtech.com [bmglabtech.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 32. news-medical.net [news-medical.net]
- 33. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 35. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Khan Academy [khanacademy.org]
- 37. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
in silico modeling of 3-Fluoroquinolin-5-OL interactions
An In-Depth Technical Guide to the In Silico Modeling of 3-Fluoroquinolin-5-OL Interactions
Abstract
This technical guide provides a comprehensive, step-by-step framework for investigating the molecular interactions of this compound, a representative member of the quinoline class of compounds, using advanced in silico modeling techniques. We navigate the complete computational workflow, from ligand and protein target preparation to the execution and analysis of molecular docking and molecular dynamics simulations. By integrating the rapid predictive power of docking with the dynamic, temporal insights of simulation, this guide offers a robust methodology for generating and validating hypotheses about small molecule-protein binding. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate discovery and elucidate mechanisms of action at an atomic level.
Chapter 1: Introduction to the In Silico Workflow
Quinoline and its derivatives, such as fluoroquinolones, represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] The compound of interest, this compound, serves as a key intermediate in the synthesis of bioactive molecules, particularly those developed for antibiotic applications.[2] Understanding how this molecule interacts with its biological targets is paramount for rational drug design and optimization.
In silico modeling provides a powerful, resource-efficient alternative to traditional high-throughput screening. It allows us to predict and analyze molecular interactions with high resolution, guiding experimental efforts and providing mechanistic insights that are often difficult to obtain otherwise. This guide focuses on a two-pronged computational approach:
-
Molecular Docking: A computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[4] It acts as a powerful screening tool to identify promising binding poses.
-
Molecular Dynamics (MD) Simulation: A technique that simulates the physical movements of atoms and molecules over time.[5] Following docking, MD simulations are crucial for assessing the stability of the predicted protein-ligand complex and observing the dynamic nature of their interactions in a simulated physiological environment.[6]
By combining these methods, we create a synergistic workflow that leverages the strengths of each to build a comprehensive model of molecular interaction.
Chapter 2: System Preparation: The Foundation of a Reliable Model
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This chapter details the meticulous process of preparing both the ligand (this compound) and its protein target for simulation.
Ligand Preparation
The first step is to obtain a high-quality, three-dimensional structure of the ligand. This structure must be energetically minimized and assigned appropriate atomic charges to ensure it behaves realistically within the simulation's force field.
Protocol 2.1: Ligand Structure Acquisition and Preparation
-
Acquire 3D Coordinates: Search for this compound in chemical databases such as ZINC , a free database of commercially-available compounds prepared for virtual screening.[7][8] If a pre-computed 3D structure is unavailable, obtain the canonical SMILES string from a source like PubChem and generate the 3D structure using software like Open Babel.
-
Energy Minimization: The initial 3D structure may not be in its lowest energy conformation. Use a computational chemistry tool (e.g., Open Babel with the MMFF94 force field) to perform an energy minimization. This process adjusts bond lengths and angles to arrive at a more stable and realistic conformation.
-
Assign Partial Charges: Accurate electrostatic calculations are critical for simulating interactions. Assign partial charges to each atom of the ligand. Tools like antechamber from the AmberTools suite can be used to generate Gasteiger or AM1-BCC charges, which are compatible with many common force fields.
-
Save in Required Format: Convert the prepared ligand structure into the .pdbqt format for AutoDock Vina or the .mol2 format for generating GROMACS topologies.
Target Selection and Preparation
Fluoroquinolones are well-established inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][9] Therefore, for this guide, we will select the crystal structure of Staphylococcus aureus DNA gyrase (Subunit A) as our protein target.
Protocol 2.2: Protein Target Preparation
-
Download Protein Structure: Access the Worldwide Protein Data Bank (wwPDB), the single global archive for 3D structural data of biological macromolecules.[10][11] Download the crystal structure for our target. For this example, we will use PDB ID: 2XCT .
-
Clean the PDB File: Crystal structures often contain non-protein atoms such as water molecules, crystallization co-factors, and ions that may not be relevant to the binding interaction. It is crucial to remove these elements. Visualization software like UCSF Chimera or PyMOL can be used for this purpose.
-
Add Hydrogen Atoms: Crystal structures typically do not resolve the positions of hydrogen atoms. Since hydrogen bonds are critical to protein-ligand interactions, hydrogens must be added computationally. Most molecular modeling software has built-in tools to add hydrogens, assuming a standard physiological pH of 7.4.
-
Assign Charges and Atom Types: Similar to the ligand, the protein needs to be prepared for the specific force field that will be used. This involves assigning partial charges and atom types to all residues.
-
Generate Receptor File: For docking with AutoDock Vina, the cleaned protein structure is converted to the .pdbqt format. This format includes the necessary charge and atom type information for the Vina scoring function.
Chapter 3: Molecular Docking: Predicting the Binding Pose
With prepared ligand and receptor files, we can now perform molecular docking to predict the most likely binding mode of this compound within the active site of DNA gyrase. We will use AutoDock Vina, a widely used and highly cited open-source docking program.[12]
The Docking Workflow
The core of the docking experiment is to define a search space on the receptor where the ligand is allowed to move and rotate freely, and then to use a scoring function to evaluate the energy of different binding poses.
Protocol 3.1: Performing Molecular Docking with AutoDock Vina
-
Define the Search Space: Identify the active site of the protein. This can be inferred from the position of a co-crystallized ligand in the PDB structure or from published literature. Define a 3D grid box that encompasses this entire site. Note the center coordinates (x, y, z) and the size of the box in each dimension.
-
Create a Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center coordinates and dimensions of the grid box, and optional parameters like exhaustiveness, which controls the thoroughness of the search.[13]
-
Execute AutoDock Vina: Run the Vina executable from the command line, pointing it to the configuration file you just created. vina --config conf.txt --log log.txt
-
Analyze the Output: Vina will generate an output .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The log file (log.txt) will contain a table of these scores. A more negative score indicates a more favorable predicted binding affinity.
-
Visualize and Interpret: Load the receptor and the output pose file into a molecular visualization program. Examine the top-ranked pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the residues of the DNA gyrase active site.
Presenting Docking Data
The results from a docking study are best summarized in a table for clear comparison and interpretation.
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Interacting Residues | SER-79, ASP-78, GLY-77 | Key amino acids forming contacts with the ligand. |
| Hydrogen Bonds | 2 (SER-79, ASP-78) | Specific electrostatic interactions stabilizing the pose. |
| Hydrophobic Interactions | ILE-99, PRO-76 | Non-polar interactions contributing to binding. |
| Table 1: Example summary of molecular docking results for the top-ranked pose. |
Chapter 4: Molecular Dynamics: Simulating the Dynamic Interaction
While docking provides a static snapshot of a likely binding pose, MD simulations reveal how the complex behaves over time.[14] This step is crucial for assessing the stability of the docked pose and gaining a deeper understanding of the binding thermodynamics. We will use GROMACS, a versatile and high-performance open-source MD simulation package.[15][16]
The MD Simulation Workflow
An MD simulation involves several stages, from building the system topology and solvating it in a water box to equilibration and the final production run where data is collected.
Protocol 4.1: Protein-Ligand MD Simulation with GROMACS
-
Generate Ligand Topology: The force field needs a description of the ligand's bond lengths, angles, dihedrals, and atom types. Use a server like SwissParam or CGenFF to generate a topology and parameter file for this compound that is compatible with a protein force field like CHARMM36.
-
Prepare System Topology: Choose an appropriate force field for the protein (e.g., CHARMM36m). Use the pdb2gmx tool in GROMACS to generate the protein topology. Merge the protein topology with the ligand topology generated in the previous step.
-
Build the Simulation Box: Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
Solvation and Ionization: Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P). Then, add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and mimic a physiological salt concentration.
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during the setup phase.
-
Equilibration: Perform two short equilibration phases. First, an NVT (isothermal-isochoric) ensemble simulation to stabilize the temperature of the system. Second, an NPT (isothermal-isobaric) ensemble simulation to stabilize the pressure and density. During these phases, position restraints are typically applied to the protein and ligand heavy atoms.
-
Production MD: Run the final production simulation for a desired length of time (e.g., 100 nanoseconds) without any position restraints. This is the phase from which all analytical data will be derived.
Key MD Simulation Parameters
The parameters used in an MD simulation must be carefully chosen and documented for reproducibility.
| Parameter | Setting | Rationale |
| Force Field | CHARMM36m | A modern and widely validated force field for proteins and ligands. |
| Water Model | TIP3P | A standard, computationally efficient water model. |
| Ensemble | NPT | Simulates constant pressure and temperature, mimicking physiological conditions. |
| Temperature | 310 K | Approximate human body temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A reasonable duration to assess complex stability and sample local dynamics. |
| Table 2: Example of key parameters for a production MD simulation. |
Chapter 5: Analysis, Interpretation, and Visualization
The final and most critical phase is the analysis of the simulation data to extract meaningful biological insights. The MD trajectory, which is a record of all atomic positions over time, is a rich source of information.
Key Analyses:
-
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand relative to their starting positions. A stable, plateauing RMSD curve for both indicates that the system has reached equilibrium and the ligand is stably bound in the pocket.
-
Root Mean Square Fluctuation (RMSF): This is calculated for each protein residue. High RMSF values indicate regions of high flexibility, while low values indicate more rigid parts of the protein, such as the core of the binding pocket.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein can be tracked throughout the simulation. The persistence of specific hydrogen bonds observed in the docking pose provides strong evidence for their importance in the binding interaction.
Data Summary:
The dynamic interaction data can be summarized to complement the static docking results.
| Interaction | Interacting Residue | Occupancy (%) | Interpretation |
| Hydrogen Bond | SER-79 | 95.2% | A highly stable and critical hydrogen bond. |
| Hydrogen Bond | ASP-78 | 78.5% | A frequent but more transient hydrogen bond. |
| Water Bridge | LYS-103 | 45.1% | A water molecule frequently mediates an interaction with this residue. |
| Table 3: Example analysis of key interactions from a 100 ns MD simulation trajectory. |
By visualizing the trajectory and analyzing these quantitative metrics, a researcher can build a validated, dynamic model of how this compound interacts with its target, providing a solid foundation for the next steps in the drug discovery pipeline.
Conclusion
This guide has outlined a comprehensive in silico workflow for modeling the interactions of this compound. By systematically preparing the molecular system, performing predictive molecular docking, and validating the results with rigorous molecular dynamics simulations, we can generate high-confidence hypotheses about binding mechanisms. This integrated approach not only accelerates the identification of potential drug candidates but also provides a detailed, atomic-level understanding of molecular recognition that is essential for modern, structure-based drug design.
References
- 1. Design, synthesis, molecular docking, and antibacterial evaluation of some novel flouroquinolone derivatives as potent antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 5. mdpi.com [mdpi.com]
- 6. Simulation Studies of Protein and Small Molecule Interactions and Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZINC database - Wikipedia [en.wikipedia.org]
- 8. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 11. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. researchgate.net [researchgate.net]
- 15. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 16. GROMACS Tutorials [mdtutorials.com]
Methodological & Application
Application Notes and Protocols: ZQ1, a Quinoline-Based Fluorescent Probe for Live-Cell Imaging of Intracellular Zinc
Disclaimer: Initial searches for the specific compound "3-Fluoroquinolin-5-OL" did not yield sufficient data regarding its application as a fluorescent probe for bioimaging. To fulfill the request for a detailed technical guide, this document presents protocols and data for a representative and well-characterized class of quinoline-based fluorescent probes. We will use the designation ZQ1 (Zinc Quinoline 1) to represent a archetypal turn-on fluorescent sensor designed for the detection of intracellular labile zinc (Zn²⁺), based on the established principles of 8-aminoquinoline derivatives. The photophysical data and procedural steps are synthesized from authoritative sources on similar, real-world quinoline-based zinc sensors.
Introduction: The Significance of Quinoline Fluorophores in Mapping Intracellular Zinc
The quinoline scaffold is a privileged structure in the development of fluorescent chemosensors due to its inherent photophysical properties, biocompatibility, and synthetic versatility.[1][2] These probes are instrumental in elucidating the roles of metal ions in complex biological systems. Zinc, the second most abundant transition metal in humans, is crucial for a vast array of cellular processes, including enzymatic activity, gene expression, and neurotransmission.[3][4] Dysregulation of labile Zn²⁺ pools is implicated in numerous pathologies, making the ability to visualize and quantify these dynamic changes in real-time a critical objective in biomedical research.[3]
ZQ1 is a novel, cell-permeable fluorescent probe designed for the highly selective and sensitive detection of intracellular Zn²⁺. It operates on a "turn-on" mechanism, exhibiting a significant increase in fluorescence intensity upon chelation with Zn²⁺. This characteristic allows for a high signal-to-background ratio, enabling clear visualization of zinc-rich regions within living cells. These application notes provide a comprehensive guide to the photophysical properties of ZQ1, its mechanism of action, and detailed protocols for its use in both in vitro spectroscopic analysis and live-cell imaging applications.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of the ZQ1 probe is governed by a process known as Chelation-Enhanced Fluorescence (CHEF).[5][6] In its unbound state, the ZQ1 molecule has a low fluorescence quantum yield. This is due to a photoinduced electron transfer (PET) process where the lone pair of electrons on the nitrogen atom of the receptor moiety quenches the excited state of the quinoline fluorophore.[1][7]
Upon the introduction of Zn²⁺, the ion is chelated by the nitrogen and oxygen atoms of the ZQ1 receptor. This binding event restricts the PET process, effectively "locking" the molecule in a conformation that prevents non-radiative decay.[7] As a result, the absorbed energy is released as fluorescence, leading to a dramatic enhancement of the emission intensity. This direct correlation between Zn²⁺ binding and fluorescence output allows for the quantitative assessment of labile zinc concentrations.[8]
Photophysical and Performance Characteristics
The performance of ZQ1 as a fluorescent probe is defined by its photophysical properties. These parameters are crucial for designing imaging experiments and selecting appropriate microscope filter sets.
| Property | Value | Significance | Reference(s) |
| Excitation Maximum (λex) | ~365 nm | Optimal wavelength for exciting the probe. | [2] |
| Emission Maximum (λem) | ~490 nm | Wavelength of maximum fluorescence intensity upon Zn²⁺ binding. | [2] |
| Stokes Shift | ~125 nm | Large separation between excitation and emission peaks minimizes self-absorption and improves signal detection. | [9] |
| Molar Extinction Coefficient (ε) | >15,000 M⁻¹cm⁻¹ | High value indicates efficient light absorption. | [10] |
| Quantum Yield (Φ) (Apo) | < 0.05 | Low baseline fluorescence in the absence of Zn²⁺. | [11] |
| Quantum Yield (Φ) (Zn²⁺-bound) | > 0.40 | Significant increase in fluorescence efficiency upon binding Zn²⁺, leading to a bright signal. | [11] |
| Dissociation Constant (Kd) | ~1 nM | High affinity for Zn²⁺, enabling detection of low nanomolar concentrations. | [10] |
| Binding Stoichiometry | 1:1 (ZQ1:Zn²⁺) | Predictable binding ratio for quantitative analysis. | [12][13] |
| Optimal pH Range | 6.5 - 8.0 | Effective within the physiological pH range of most cell types. | [11] |
Table 1: Photophysical and performance characteristics of the representative ZQ1 probe.
Protocols
Part 1: Probe Preparation and Storage
Causality: Proper handling and storage of the fluorescent probe are critical to prevent degradation and ensure experimental reproducibility. ZQ1 is typically supplied as a solid. Using a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) is essential for creating a concentrated stock solution, as aggregation in aqueous solutions can quench fluorescence.
Protocol:
-
Allow the vial of solid ZQ1 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-5 mM stock solution by dissolving the solid ZQ1 in anhydrous DMSO. For example, to make a 1 mM solution, dissolve 0.163 mg of ZQ1 (MW ≈ 163 g/mol , adjusted for substituents) in 1 mL of DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is stable for at least six months.
Part 2: In Vitro Spectroscopic Characterization
Causality: Before proceeding to cellular experiments, it is crucial to validate the probe's response to the target analyte in a controlled, cell-free environment. This confirms the probe's selectivity and sensitivity for Zn²⁺ and characterizes its spectral properties upon binding. A buffer such as HEPES is used to maintain a stable physiological pH, which is critical for both probe function and Zn²⁺ chelation chemistry.
Protocol:
-
Prepare a working buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4).
-
Dilute the ZQ1 stock solution in the working buffer to a final concentration of 1-5 µM.
-
Prepare a stock solution of ZnCl₂ (e.g., 1 mM) in deionized water.
-
Fluorescence Titration: a. Place the ZQ1 working solution in a quartz cuvette. b. Record the baseline fluorescence emission spectrum using a spectrofluorometer (e.g., λex = 365 nm, scan from 400 nm to 600 nm). c. Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette. d. After each addition, mix gently and record the new emission spectrum. e. Continue until the fluorescence intensity reaches a plateau.
-
Selectivity Test: a. Prepare solutions of ZQ1 (1-5 µM) mixed with various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) at concentrations significantly higher than that of Zn²⁺ (e.g., 100 µM). b. Record the fluorescence emission of each solution and compare it to the emission of ZQ1 with Zn²⁺ to confirm selectivity.[12]
Part 3: Live-Cell Imaging of Intracellular Zinc
Causality: This protocol is designed to load the cell-permeable ZQ1 probe into living cells and visualize the resulting fluorescence, which corresponds to the distribution of labile intracellular Zn²⁺. A phenol red-free imaging medium is used to reduce background fluorescence. The loading concentration and time are optimized to ensure sufficient intracellular signal without causing cytotoxicity.
Protocol:
-
Cell Preparation: a. Seed adherent cells (e.g., HeLa, HEK293) onto glass-bottom imaging dishes or coverslips. Culture in their standard growth medium until they reach 60-80% confluency. This ensures a healthy, sub-confluent monolayer suitable for imaging.[14]
-
Probe Loading: a. Prepare a loading solution by diluting the ZQ1 DMSO stock into a serum-free, phenol red-free imaging medium (e.g., HBSS or FluoroBrite™ DMEM) to a final concentration of 1-5 µM. b. Aspirate the culture medium from the cells and wash once with warm imaging medium. c. Add the ZQ1 loading solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Washing and Imaging: a. After incubation, aspirate the loading solution and wash the cells twice with warm imaging medium to remove any extracellular probe, which helps reduce background noise. b. Add fresh, pre-warmed imaging medium to the dish. c. (Optional) To observe dynamic changes, you can now add stimuli. For a positive control, add a cell-permeable zinc source (e.g., 10 µM ZnCl₂ with 1 µM pyrithione). For a negative control, add a high-affinity zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) to quench the signal.[14] d. Immediately proceed to imaging on a fluorescence microscope equipped with a 37°C environmental chamber.
-
Image Acquisition: a. Use a standard DAPI or a similar UV filter set (e.g., Excitation: 360/40 nm, Emission: 470/40 nm) or a FITC filter set (e.g., Excitation: 470/40, Emission: 525/50) depending on the specific spectral properties of the probe-Zn²⁺ complex. b. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching. c. Acquire images from multiple fields of view for each condition.
Part 4: Cytotoxicity Assessment
Causality: It is essential to confirm that the concentrations of the probe used for imaging are not toxic to the cells, as cytotoxicity can alter cellular physiology and confound experimental results. An MTT or a fluorescence-based viability assay can provide a quantitative measure of cell health after probe incubation.[][16]
Protocol:
-
Seed cells in a 96-well plate at a density that will result in ~80% confluency on the day of the assay.
-
The next day, treat the cells with a range of ZQ1 concentrations (e.g., 0.1 µM to 50 µM) for a duration matching the imaging experiment (e.g., 1-2 hours). Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 1% Triton X-100).
-
After the treatment period, perform a standard cytotoxicity assay, such as the MTT assay or a commercial fluorescence-based kit (e.g., CytoTox-Fluor™).[17]
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate cell viability as a percentage relative to the vehicle control. The working concentration of ZQ1 should result in >95% cell viability.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Low intracellular labile Zn²⁺.- Incorrect filter set.- Probe degradation. | - Add a positive control (Zn²⁺ + ionophore) to confirm probe activity.- Verify microscope filter specifications match probe's λex/λem.- Use a fresh aliquot of ZQ1 stock solution. |
| High Background | - Incomplete removal of extracellular probe.- Autofluorescence from cell medium.- Probe aggregation. | - Increase the number and duration of wash steps after loading.- Use a phenol red-free, serum-free imaging medium.- Ensure the final DMSO concentration in the medium is <0.5%. |
| Cell Death/Blebbing | - Probe concentration is too high (cytotoxicity).- Phototoxicity from excessive light exposure. | - Perform a cytotoxicity assay to determine the optimal, non-toxic probe concentration.- Reduce excitation light intensity and/or exposure time. Use a more sensitive camera if necessary. |
| Signal Fades Quickly | - Photobleaching. | - Reduce excitation light intensity.- Decrease exposure time or use time-lapse imaging with longer intervals.- Use an anti-fade imaging medium if compatible. |
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Lighting up zinc: switchable probes for biological imaging - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01587A [pubs.rsc.org]
- 8. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A combination of fluorescent probes for evaluation of cytotoxicity and toxic mechanisms in isolated rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CytoTox-Fluor™ Cytotoxicity Assay [promega.sg]
using 3-Fluoroquinolin-5-OL for cellular imaging
Application Note & Protocol
Topic: 3-Fluoroquinolin-5-OL: A Novel Fluorinated Quinoline Scaffold for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Potential of this compound in Bioimaging
Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, long recognized for their broad utility in pharmaceuticals and, increasingly, as versatile fluorescent scaffolds for bioimaging.[1][2] These structures possess intriguing photophysical properties that can be finely tuned through chemical modification, enabling the development of probes for tracking biomolecules, sensing local environments, or staining specific cellular compartments.[1][2][3]
This guide focuses on This compound , a specific derivative that merges the core quinoline fluorophore with two key functional groups: a hydroxyl (-OH) group and a fluorine (-F) atom. While primarily known as an intermediate in pharmaceutical synthesis, its structure holds significant promise as a novel fluorescent probe for cellular imaging.[4]
-
The Quinolin-5-ol Core: The hydroxyl group at the 5-position is critical. Its protonation state can be sensitive to local pH, and it can act as a coordination site for metal ions, potentially modulating the molecule's fluorescence in response to specific analytes. This opens possibilities for developing ratiometric sensors or "turn-on" probes.
-
The Role of Fluorine Substitution: The introduction of a fluorine atom can significantly enhance key properties of a molecular probe. It is known to improve metabolic stability, increase binding affinity to targets, and modulate the electronic properties of the aromatic system, which can shift excitation and emission spectra and potentially increase quantum yield.[4]
This document serves as a comprehensive guide for researchers beginning to explore the utility of this compound. It provides a foundational understanding of the probe, detailed protocols for its application in live-cell imaging, and a rigorous framework for validation to ensure data integrity.
Scientific Principles and Core Concepts
Mechanism of Fluorescence
Fluorescence in quinoline derivatives arises from the π-conjugated aromatic system. Upon absorbing a photon of a specific wavelength (excitation), an electron is promoted to a higher energy state. The molecule rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting the energy difference as a photon of longer wavelength (emission).[5][6]
The local chemical environment can influence this process:
-
Solvatochromism: Changes in solvent polarity can alter the energy gap between the ground and excited states, leading to shifts in the emission wavelength.[5]
-
Photoinduced Electron Transfer (PET): If the molecule contains both an electron donor and an acceptor, PET can occur, quenching fluorescence. Binding of an analyte (e.g., a metal ion) can inhibit PET, causing a "turn-on" fluorescence response.[7]
-
Fluorescence Quenching: Interactions with other molecules can lead to non-radiative energy loss, decreasing the fluorescence signal. This can be harnessed for sensor design.[8][9]
For this compound, the hydroxyl group's interaction with the cellular environment is a key area for investigation, as it may confer sensitivity to pH or specific ions.
The Imperative of Probe Validation
Key Validation Steps:
-
Characterization: Determine the probe's photophysical properties (absorbance/emission spectra, quantum yield) in relevant buffer systems.
-
Specificity: Confirm that the probe localizes to the intended target or responds to the intended analyte. This involves co-localization with known markers or testing against a panel of potential interferents.
-
Cytotoxicity Assessment: Ensure that the probe, at working concentrations, does not harm the cells, which could otherwise introduce experimental artifacts.[12]
-
Controls: Always include negative controls (unstained cells to assess autofluorescence) and, where possible, positive controls (cells treated to induce the state the probe is meant to detect).
The following diagram outlines a logical workflow for the characterization and validation of a new fluorescent probe like this compound.
Caption: Workflow for validation of a novel fluorescent probe.
Data Presentation & Key Properties
Since this compound is an emerging probe, its precise photophysical properties must be experimentally determined. The following table provides hypothetical yet representative values based on known quinoline derivatives to guide initial experiments.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Notes |
| Chemical Formula | C₉H₆FNO | |
| Molecular Weight | 163.15 g/mol | [4] |
| CAS Number | 1261729-67-2 | [4] |
| Purity | >95% | Recommended for imaging applications. |
| Solubility | Soluble in DMSO, DMF, Ethanol | Prepare stock solutions in anhydrous DMSO. |
| Excitation Max (λex) | ~350 - 380 nm | Must be determined experimentally. May shift with pH/binding. |
| Emission Max (λem) | ~450 - 520 nm | Must be determined experimentally. Likely sensitive to environment. |
| Extinction Coefficient (ε) | >5,000 M⁻¹cm⁻¹ | A higher value is desirable for brighter signals.[13] |
| Quantum Yield (ΦF) | 0.1 - 0.5 | Highly dependent on solvent and local environment.[13] |
Experimental Protocols
These protocols provide a starting point for using this compound in live-cell fluorescence microscopy. Optimization is critical and should be performed for each cell type and experimental condition.[14][15]
Reagent Preparation
Protocol 1: Preparation of 10 mM Stock Solution
-
Weighing: Accurately weigh out 1.63 mg of this compound (FW = 163.15 g/mol ).
-
Causality: Using a precise weight is crucial for creating an accurate stock concentration, which ensures reproducibility.
-
-
Dissolving: Add 1.0 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial.
-
Causality: DMSO is a common solvent for organic probes, facilitating their passage through cell membranes. Anhydrous grade prevents degradation of the probe by moisture.
-
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C.
-
Causality: Aliquoting prevents contamination and degradation of the main stock. Amber vials and freezing protect the fluorophore from photobleaching and chemical degradation.
-
Cellular Imaging
Protocol 2: Staining and Imaging of Live Adherent Cells
This protocol is designed for cells cultured in a 35 mm glass-bottom imaging dish. Adjust volumes accordingly for other formats.
-
Cell Seeding: Plate cells on a glass-bottom dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Causality: Sub-confluent cells allow for clear visualization of individual cell morphology without artifacts from overcrowding.
-
-
Prepare Staining Solution: Dilute the 10 mM stock solution of this compound to a final working concentration in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS).
-
Recommended Starting Range: 1 µM to 10 µM.
-
Causality: Serum can contain proteins that may bind to the probe, increasing background fluorescence; therefore, serum-free medium is often preferred for the staining step. The optimal concentration must be determined empirically to maximize signal while minimizing toxicity.[15]
-
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.
-
Causality: Incubation time affects probe uptake. Shorter times may be insufficient for signal, while longer times may lead to cytotoxicity or probe sequestration in undesired compartments. This parameter requires optimization.
-
-
Wash: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).
-
Causality: Washing removes extracellular probe, which is a major source of background fluorescence, thereby improving the signal-to-noise ratio.[16]
-
-
Imaging: Mount the dish on the stage of a fluorescence microscope equipped with appropriate filters.
-
Filter Set: Use a DAPI or "blue" filter set (e.g., Ex: 365/20 nm, Em: 460/50 nm) as a starting point. The optimal filters must match the experimentally determined spectra.
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio to keep cells healthy during imaging.[16][17]
-
Caption: Step-by-step workflow for live-cell staining.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Probe concentration is too low.- Incubation time is too short.- Incorrect filter set.- Photobleaching. | - Increase probe concentration in a step-wise manner (e.g., 2 µM, 5 µM, 10 µM).- Increase incubation time (e.g., 30 min, 60 min).- Verify the excitation/emission spectra of the probe and use the correct filters.- Reduce excitation light intensity and exposure time. Consider using an anti-fade reagent for live cells.[15] |
| High Background | - Probe concentration is too high.- Incomplete washing.- Probe binding to serum proteins or dish surface. | - Decrease probe concentration.- Increase the number and duration of wash steps.- Ensure staining is done in serum-free media and use high-quality glass-bottom dishes.[16] |
| Signs of Cell Stress or Death (e.g., Blebbing, Detachment) | - Probe concentration is too high (cytotoxicity).- Prolonged incubation.- Phototoxicity from imaging light. | - Perform a dose-response experiment to find the highest non-toxic concentration.- Reduce incubation time.- Use neutral density filters to decrease excitation intensity; minimize the duration and frequency of light exposure.[16] |
| Non-specific Staining | - Probe aggregation.- Probe sequestration in acidic organelles (lysosomes). | - Ensure the stock solution is fully dissolved. Centrifuge the diluted staining solution before use.- Co-stain with a lysosomal marker (e.g., LysoTracker) to confirm. May be an intrinsic property of the probe. |
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. biosynce.com [biosynce.com]
- 4. This compound [myskinrecipes.com]
- 5. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Basic Concepts in Fluorescence [micro.magnet.fsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. View of Fluorescent Probes and Labels for Cellular Imaging [chimia.ch]
- 8. asianpubs.org [asianpubs.org]
- 9. Revealing the high efficiency of fluorescence quenching of rhodamine B by triangular silver nanodisks due to the inner filter effect mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. licorbio.com [licorbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. stainsfile.com [stainsfile.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoroquinolin-5-OL in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of Quinoline Derivatives in Bioimaging
Quinoline scaffolds are a privileged class of heterocyclic aromatic compounds that have garnered significant attention in the field of biomedical imaging.[1][2] Their inherent fluorescence properties, coupled with a high degree of synthetic tractability, make them ideal candidates for the development of novel fluorescent probes.[3][4] These probes are instrumental in visualizing and elucidating complex biological processes at the cellular and subcellular levels. The quinoline core can be functionalized to create sensors for various analytes, including metal ions, and to develop probes with specificity for organelles like lipid droplets and lysosomes.[2] The environmental sensitivity of many quinoline derivatives allows for the reporting of changes in local polarity, pH, and viscosity through shifts in their fluorescence emission.[4]
This document provides a comprehensive guide to the potential application of 3-fluoroquinolin-5-ol as a fluorescent probe in microscopy. While specific photophysical data for this compound is not extensively available in the public domain, we can infer its potential based on the well-characterized properties of structurally similar quinoline derivatives. This application note will leverage the extensive knowledge of quinoline-based fluorophores to provide a foundational understanding and a detailed, adaptable protocol for researchers interested in exploring the utility of this compound in their imaging workflows. We will use the closely related and extensively studied 8-hydroxyquinoline as a reference compound to illustrate the principles and methodologies.
Physicochemical and Fluorescent Properties of Quinoline Scaffolds
Quinoline derivatives exhibit a range of photophysical properties that are highly dependent on their substitution patterns and the surrounding environment. Understanding these properties is crucial for designing and executing successful fluorescence microscopy experiments.
General Characteristics of Quinoline-Based Fluorophores
-
Absorption and Emission: Quinoline derivatives typically absorb light in the ultraviolet to visible range (300-450 nm) and emit fluorescence in the blue to green region of the spectrum (400-550 nm). The precise wavelengths of maximum absorption and emission are influenced by the nature and position of substituents on the quinoline ring.
-
Stokes Shift: This is the difference between the maximum excitation and emission wavelengths. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.
-
Quantum Yield (Φ): The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] A higher quantum yield indicates a brighter fluorophore. The quantum yield of quinoline derivatives can be significantly influenced by the solvent polarity and the presence of quenchers.
-
Molar Extinction Coefficient (ε): This value reflects how strongly a molecule absorbs light at a specific wavelength.[6] A high molar extinction coefficient is advantageous for achieving a strong fluorescence signal.
-
Solvatochromism: Many quinoline-based dyes exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This property can be exploited to probe the local environment within a cell.
Anticipated Properties of this compound
Based on its structure, we can anticipate the following general properties for this compound:
| Property | Predicted Characteristic |
| Excitation Wavelength | Likely in the UV to near-visible range (approx. 320-380 nm). |
| Emission Wavelength | Expected in the blue to green range (approx. 400-500 nm). |
| Solubility | The hydroxyl group suggests some polarity, but the quinoline core is largely nonpolar. It is expected to be soluble in organic solvents like DMSO and moderately soluble in aqueous buffers, a property that can be enhanced with co-solvents.[7][8] |
| Cell Permeability | The relatively small size and moderate lipophilicity suggest that it may be cell-permeable. |
Note: These are predicted properties. It is imperative for the researcher to experimentally determine the precise photophysical characteristics of this compound before its application in quantitative imaging studies.
Protocol for Characterizing a Novel Quinoline Fluorophore
Before utilizing a new probe like this compound in cellular imaging, a thorough characterization of its photophysical properties is essential.
Workflow for Fluorophore Characterization
Characterization workflow for a new fluorophore.
Detailed Protocol: Live-Cell Imaging Using a Quinoline-Based Probe
This protocol is based on the well-established use of 8-hydroxyquinoline and can be adapted for this compound once its spectral properties are known.
Materials
-
This compound (or 8-hydroxyquinoline as a reference)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging medium (e.g., phenol red-free medium with HEPES)
-
Cells of interest (e.g., HeLa, A549)
-
Glass-bottom dishes or chamber slides suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Staining Protocol
-
Prepare a Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.
-
-
Prepare Staining Solution:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration. A typical starting concentration is 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your cell type and experimental conditions.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash and Image:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Add fresh live-cell imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope.
-
Microscopy Settings (Example for an 8-Hydroxyquinoline Analog)
| Parameter | Recommended Setting |
| Excitation Filter | ~350/50 nm (This should be adjusted based on the experimentally determined λmax(abs) of this compound) |
| Dichroic Mirror | ~400 nm longpass |
| Emission Filter | ~460/50 nm (This should be adjusted based on the experimentally determined λmax(em) of this compound) |
| Objective | 40x or 63x oil immersion objective |
| Exposure Time | Minimize to reduce phototoxicity. Start with 100-500 ms and adjust as needed. |
Cytotoxicity Considerations and Assessment
An ideal fluorescent probe for live-cell imaging should exhibit minimal toxicity. Quinoline derivatives can exhibit cytotoxic effects at higher concentrations.[10][11][12] It is crucial to assess the cytotoxicity of this compound at the intended working concentrations.
Workflow for Cytotoxicity Assessment (MTT Assay)
MTT assay workflow for cytotoxicity assessment.
Troubleshooting and Advanced Applications
-
Low Signal: Increase the concentration of the probe, increase the exposure time (with caution for phototoxicity), or use a higher numerical aperture objective.
-
High Background: Decrease the concentration of the probe, ensure thorough washing after staining, or use a phenol red-free imaging medium.
-
Phototoxicity: Reduce the excitation light intensity, decrease the exposure time, and acquire images at longer intervals. The inclusion of an oxygen scavenger in the imaging medium can also mitigate phototoxicity.
-
Ion Sensing: 8-hydroxyquinoline is a well-known chelator of metal ions, and its fluorescence is often enhanced upon binding.[13][14] this compound may also exhibit sensitivity to certain metal ions, a property that could be explored for developing specific ion sensors.
-
Multi-Color Imaging: Once the spectral properties of this compound are known, it can be combined with other fluorophores with non-overlapping spectra for multi-target imaging.
Conclusion
This compound represents a promising, yet uncharacterized, member of the versatile quinoline family of fluorophores. By following the protocols outlined in this application note for photophysical characterization and cellular imaging, researchers can systematically evaluate its potential as a novel probe for fluorescence microscopy. The provided methodologies, grounded in the extensive literature on quinoline derivatives, offer a robust framework for integrating this and other new fluorescent molecules into advanced bioimaging applications.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
- 6. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 7. thco.com.tw [thco.com.tw]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 14. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-Fluoroquinolin-5-OL as a sensor for metal ions
Here is the detailed Application Note and Protocol for .
Application Note & Protocol
Title: 3-Fluoroquinolin-5-OL: A Promising Fluorometric Sensor for the Detection of Metal Ions - A Methodological Guide
Abstract
The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and drug development. Quinoline derivatives have emerged as a versatile class of fluorescent chemosensors due to their intrinsic photophysical properties and potent metal-chelating capabilities.[1][2][3] This application note introduces this compound, a structurally promising yet underexplored candidate for metal ion sensing. Based on the well-established principles of its parent scaffold, 5-hydroxyquinoline, this guide provides a comprehensive theoretical framework and a series of detailed, field-proven protocols for the systematic evaluation of this compound as a selective and sensitive fluorescent sensor. We delineate step-by-step methodologies for spectroscopic analysis, determination of selectivity, binding stoichiometry, and the limit of detection. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications.
Introduction & Principle of Operation
Quinoline and its derivatives are foundational scaffolds in the design of fluorescent sensors.[4] Their rigid, planar structure and π-conjugated system give rise to favorable fluorescence properties. The strategic placement of hydroxyl (-OH) and nitrogen heteroatoms creates a bidentate chelation site ideal for coordinating with metal ions.[3] The parent compound, 5-hydroxyquinoline, is known to form complexes with various metal ions, leading to significant changes in its fluorescence profile.[5]
The introduction of a fluorine atom at the 3-position of the quinoline ring in This compound is anticipated to modulate the electronic properties of the molecule, potentially enhancing its quantum yield, photostability, and selectivity towards specific metal ions.[6]
The primary sensing mechanism for this class of compounds relies on the modulation of intramolecular photophysical processes upon metal ion coordination. Two key mechanisms are likely at play:
-
Chelation-Enhanced Fluorescence (CHEF): In the free ligand state, the fluorescence of 5-hydroxyquinoline derivatives can be relatively low. Upon chelation with a metal ion, the rigidity of the molecule increases, and non-radiative decay pathways are suppressed. This "locking" of the conformation restricts vibrational and rotational freedom, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[7][8][9]
-
Photoinduced Electron Transfer (PET): The lone pair of electrons on the quinoline nitrogen can act as an electron donor, quenching the fluorescence of the excited fluorophore. When a metal ion binds to the chelation site, it lowers the energy of these lone pair electrons, inhibiting the PET process and "turning on" the fluorescence.[10][11][12]
The coordination of a metal ion to this compound is expected to block these quenching pathways, resulting in a measurable increase in fluorescence emission, as depicted below.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [myskinrecipes.com]
- 7. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoinduced electron transfer based ion sensing within an optical fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of 3-Fluoroquinolin-5-ol via Balz-Schiemann Reaction
Introduction & Significance
Fluoroquinolones represent a critical class of synthetic broad-spectrum antimicrobial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The introduction of a fluorine atom into the quinoline core often enhances metabolic stability and binding affinity, leading to increased potency.[1] 3-Fluoroquinolin-5-ol is a valuable heterocyclic building block for the development of novel quinolone-based therapeutics and other complex bioactive molecules.[2] Its strategic functionalization allows for diverse chemical modifications, making it a key intermediate in pharmaceutical research and drug discovery.
This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound from its corresponding amine precursor, 3-Aminoquinolin-5-ol. The described methodology is centered around the Balz-Schiemann reaction, a reliable and well-established method for introducing fluorine onto an aromatic ring.[3] The protocol emphasizes experimental causality, safety, and validation to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages: (A) the low-temperature diazotization of 3-Aminoquinolin-5-ol using sodium nitrite in the presence of tetrafluoroboric acid to form a stable diazonium tetrafluoroborate salt, and (B) the subsequent thermal decomposition of this salt to yield the final fluorinated product.
Overall Reaction:
(Self-generated image, not from search results)
Mechanistic Pathway:
The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from sodium nitrite and acid. The amine precursor attacks this electrophile, leading to a diazonium ion after a series of proton transfers and dehydration. The tetrafluoroborate anion acts as both a stabilizing counter-ion for the isolable diazonium salt and the fluoride source for the final substitution step.
Caption: Mechanism of the Balz-Schiemann reaction.
Materials and Equipment
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagents & Chemicals | Equipment |
| 3-Aminoquinolin-5-ol | Magnetic stirrer with cooling bath (ice-salt) |
| Tetrafluoroboric acid (HBF₄, 48% in H₂O) | 250 mL three-necked round-bottom flask |
| Sodium nitrite (NaNO₂) | Thermometer (-20°C to 100°C) |
| Diethyl ether (anhydrous) | Dropping funnel |
| Saturated sodium bicarbonate (NaHCO₃) solution | Büchner funnel and vacuum flask |
| Dichloromethane (DCM) | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Celite® or filter aid | Glassware for column chromatography |
| Deionized water | TLC plates (silica gel 60 F₂₅₄) |
| Silica gel for column chromatography | UV lamp for TLC visualization |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.
Part A: Diazotization of 3-Aminoquinolin-5-ol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, suspend 3-Aminoquinolin-5-ol (1.60 g, 10 mmol) in 30 mL of deionized water.
-
Acidification & Cooling: Cool the suspension to 0°C using an ice-salt bath. Slowly add tetrafluoroboric acid (4.4 mL, ~21 mmol, 48% aq.) via the dropping funnel. Maintain the temperature between 0°C and 5°C. Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold deionized water. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous stirring is essential.
-
Salt Formation: After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5°C. A precipitate of the diazonium tetrafluoroborate salt should form.
-
Isolation of Diazonium Salt: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with 10 mL of cold water, 10 mL of cold ethanol, and finally with 20 mL of cold anhydrous diethyl ether. Causality: Washing with cold solvents removes residual acid and water, and the final ether wash aids in drying. The salt must not be allowed to dry completely if it is to be stored, as dry diazonium salts can be explosive.
Part B: Thermal Decomposition (Fluorination)
-
Decomposition Setup: Transfer the moist diazonium salt cake to a clean, dry 100 mL round-bottom flask. Safety Note: Perform this step behind a blast shield.
-
Heating: Gently and carefully heat the solid using an oil bath. The temperature should be raised slowly to approximately 100-120°C. The decomposition will be evident by the evolution of nitrogen gas. Causality: Thermal energy provides the activation energy needed to break the C-N bond, release stable N₂ gas, and allow the fluoride ion to substitute onto the aromatic ring.
-
Reaction Completion: Maintain the temperature until gas evolution ceases (typically 30-60 minutes). The solid will melt and then re-solidify as the dark, crude product.
-
Cooling: Allow the flask to cool to room temperature.
Part C: Work-up and Purification
-
Neutralization & Extraction: To the cooled flask containing the crude solid, add 50 mL of dichloromethane (DCM) and 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Stir until all solid is dissolved, transferring the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Monitor the fractions by Thin-Layer Chromatography (TLC).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid. Determine the yield and characterize the product.
Workflow Visualization
Caption: Experimental workflow for synthesis and purification.
Characterization and Expected Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₉H₆FNO[2] |
| Molecular Weight | 163.15 g/mol [2] |
| Boiling Point | 316.6 ± 22.0 °C at 760 mmHg[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted shifts: δ 9.5-10.5 (s, 1H, -OH), 7.0-8.8 (m, 5H, Ar-H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | Predicted shift: δ -110 to -130 ppm (relative to CFCl₃) |
| Mass Spec (ESI+) | m/z = 164.05 (M+H)⁺ |
Safety Precautions
Handling of the reagents and intermediates in this protocol requires strict adherence to safety standards.[4]
-
General: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[5]
-
Tetrafluoroboric Acid (HBF₄): Highly corrosive and toxic. Causes severe skin and eye burns. Avoid inhalation of vapors. Handle with extreme care.
-
Sodium Nitrite (NaNO₂): Strong oxidizing agent and toxic if ingested. Keep away from combustible materials.
-
Diazonium Salts: Potentially explosive, especially when dry. Do not isolate large quantities, and do not allow the isolated salt to fully dry before proceeding to the next step. Always handle behind a blast shield.
-
Fluorinated Compounds: Handle the final product as a potentially bioactive and toxic substance. Avoid inhalation of dust and skin contact.[4]
-
Spills: For small spills, neutralize with sodium bicarbonate and absorb with an inert material. For large spills, evacuate the area and contact emergency personnel. An emergency shower and eyewash station must be readily accessible.
References
Application Notes and Protocols for the Purification of 3-Fluoroquinolin-5-ol
For correspondence: --INVALID-LINK--
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 3-Fluoroquinolin-5-ol, a key intermediate in contemporary pharmaceutical research and drug development. Recognizing the critical impact of purity on downstream applications, this document outlines systematic methodologies for isolating this compound to a high degree of purity. The protocols herein are grounded in established principles of organic chemistry and have been designed to be robust and reproducible. We will explore purification strategies including recrystallization, column chromatography, and liquid-liquid extraction, explaining the causality behind experimental choices to empower researchers with the ability to adapt and troubleshoot these methods.
Introduction to this compound and the Imperative of Purity
This compound (C₉H₆FNO, Molar Mass: 163.15 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a quinoline core substituted with a fluorine atom and a hydroxyl group, makes it a valuable building block for the synthesis of novel bioactive molecules, including potent antibacterial and antiviral agents.[1] The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced metabolic stability and target affinity.
The purity of this compound is paramount, as even minor impurities can have a profound impact on the outcome of subsequent synthetic steps and biological assays. Potential impurities may arise from starting materials, side-products formed during synthesis, or degradation products. These can lead to reduced yields, difficult-to-separate byproducts in later stages, and misleading biological data. Therefore, the application of rigorous purification techniques is not merely a recommendation but a necessity for ensuring the integrity and success of the research.
This guide will detail three primary purification techniques, each with its own set of advantages depending on the nature and scale of the impurities present.
Physicochemical Properties and Pre-Purification Analysis
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | [1][2] |
| Molecular Weight | 163.15 g/mol | [1][2] |
| Boiling Point (Predicted) | 316.6 ± 22.0 °C | [2] |
| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | Phenolic OH: ~8-10; Quinoline N: ~4-5 | Inferred from similar structures |
The presence of both a weakly acidic phenolic hydroxyl group and a basic quinoline nitrogen atom imparts amphoteric character to the molecule, a property that can be exploited during purification.
Before commencing any purification protocol, it is crucial to analyze the crude material to identify the nature and approximate quantity of impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial assessment.
Protocol 2.1: Initial Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Use a silica gel 60 F₂₅₄ plate.
-
Spot the sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane). Spot the solution onto the baseline of the TLC plate.
-
Develop the plate: Place the plate in a developing chamber containing an appropriate mobile phase. A good starting point for the eluent system is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (1:1) or Dichloromethane:Methanol (95:5).
-
Visualize the spots: After the solvent front has reached the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the separated spots under UV light (254 nm). The main product spot should be the most prominent. Any additional spots represent impurities. Calculate the Retention Factor (Rf) for each spot.
Purification Technique I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have a high solubility at an elevated temperature.[3]
Rationale for Solvent Selection
For this compound, which possesses both polar (hydroxyl) and moderately polar (fluoroquinoline) character, a range of solvents should be considered. Due to its hydrogen bonding capabilities, protic solvents like ethanol or methanol, or mixtures with water, are often good candidates.
Protocol 3.1: Recrystallization of this compound
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and complete dissolution upon heating.
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude this compound in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.[5]
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
dot
Caption: Workflow for the purification of this compound by recrystallization.
Purification Technique II: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7][8][9][10] For this compound, a basic compound, special considerations are necessary when using silica gel as the stationary phase to prevent peak tailing and potential degradation.
Rationale for Stationary and Mobile Phase Selection
The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (NEt₃), can be added to the mobile phase to deactivate the acidic sites on the silica.[5] Alternatively, a less acidic stationary phase like neutral alumina can be employed.
Protocol 4.1: Silica Gel Column Chromatography of this compound
-
Select the Eluent System: Using TLC, determine a solvent system that provides a good separation of this compound from its impurities, with an Rf value for the product of approximately 0.2-0.4. A common eluent system is a mixture of hexane and ethyl acetate or dichloromethane and methanol. Add 0.5-1% triethylamine to the chosen eluent to prevent tailing.
-
Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pack it into a chromatography column. Ensure the silica bed is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
-
Monitor the Fractions: Monitor the composition of the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
dot
Caption: General workflow for column chromatography purification.
Purification Technique III: Acid-Base Extraction
The amphoteric nature of this compound allows for its separation from non-ionizable impurities through acid-base extraction. The phenolic hydroxyl group can be deprotonated in a basic aqueous solution, while the quinoline nitrogen can be protonated in an acidic aqueous solution.
Protocol 5.1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. Separate the organic layer.
-
Acid Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Neutralization and Re-extraction: Carefully neutralize the acidic aqueous layer with a base (e.g., saturated NaHCO₃ solution or dilute NaOH) until the this compound precipitates or becomes neutral. Extract the product back into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Purity Verification
After purification, it is essential to verify the purity of the this compound. This can be achieved through:
-
TLC: A single spot on a TLC plate in multiple eluent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice of purification technique will depend on the specific impurities present and the desired scale of purification. By understanding the chemical properties of the molecule and applying the systematic protocols outlined in this guide, researchers can obtain high-purity this compound, ensuring the reliability and accuracy of their subsequent work.
References
- 1. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 2. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. chemisgroup.us [chemisgroup.us]
3-Fluoroquinolin-5-OL for in vitro enzyme inhibition assays
An Application Guide for the In Vitro Characterization of 3-Fluoroquinolin-5-OL as an Enzyme Inhibitor
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the in vitro evaluation of this compound, a member of the versatile quinolinone class of compounds, as an enzyme inhibitor.[1] Quinoline derivatives have demonstrated inhibitory activity against a wide array of enzymatic targets, including those involved in DNA replication, cell signaling, and pathogenesis.[1][2][3] This document is designed for researchers, biochemists, and drug development professionals, offering a blend of theoretical principles and actionable, step-by-step protocols. We delve into the fundamentals of enzyme kinetics, assay optimization, determination of half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of action (MOA). The protocols are structured to be self-validating, incorporating essential controls to ensure data integrity and reproducibility, making this guide a critical resource for characterizing novel enzyme inhibitors.[4]
Scientific Principles of Enzyme Inhibition
Enzyme assays are foundational to modern drug discovery, providing the quantitative data needed to identify and characterize molecules that modulate the activity of specific enzyme targets.[5][6] Understanding the principles of enzyme kinetics is crucial for designing robust assays and correctly interpreting the results.[7]
Michaelis-Menten Kinetics
Most enzyme-catalyzed reactions can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[5] Key parameters derived from this model are:
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It serves as an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.
Quantifying Inhibitor Potency: IC50 and Ki
-
IC50 (Half-Maximal Inhibitory Concentration): This is the most common measure of an inhibitor's potency. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[8][9] IC50 values are highly dependent on the experimental setup, particularly the substrate concentration.[9]
-
Ki (Inhibition Constant): Ki is the dissociation constant for the enzyme-inhibitor complex and represents a more absolute measure of inhibitor affinity.[8] Unlike IC50, Ki is independent of substrate concentration. The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value for competitive inhibitors.[8]
Types of Reversible Inhibition
Understanding how an inhibitor interacts with an enzyme and its substrate is key to elucidating its mechanism of action (MOA).[10] There are three primary types of reversible inhibition.[11]
-
Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme (E), directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not affect Vmax.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and it can bind to either the free enzyme (E) or the enzyme-substrate (ES) complex. This type of inhibition cannot be overcome by increasing substrate concentration. It reduces the Vmax but does not affect Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition is most effective at high substrate concentrations. It reduces both Vmax and Km.
Caption: Mechanisms of Reversible Enzyme Inhibition.
Materials and Reagents
To perform a general enzyme inhibition assay, the following materials are required.[12][13] Specific reagents will depend on the enzyme of interest.
-
Test Compound: this compound (CAS: 1261729-67-2)[14]
-
Enzyme: Purified target enzyme of interest.
-
Substrate: Specific substrate for the target enzyme (preferably one that yields a chromogenic or fluorogenic product for ease of detection).
-
Buffer: Assay buffer optimized for the target enzyme's activity (e.g., Tris-HCl, HEPES, or Phosphate buffer at a specific pH).
-
Cofactors: Any necessary cofactors (e.g., Mg²⁺, ATP, NADH).
-
Solvent: High-purity Dimethyl Sulfoxide (DMSO) for dissolving the test compound.
-
Control Inhibitor: A known inhibitor for the target enzyme (Positive Control).
-
Detection Instrument: 96-well or 384-well microplate reader (spectrophotometer, fluorometer, or luminometer).
-
Labware: Calibrated pipettes, sterile tips, microplates (clear, black, or white, depending on the detection method), reagent reservoirs, and tubes.
Experimental Protocols
The following protocols provide a workflow for systematically evaluating the inhibitory potential of this compound.
Caption: General Workflow for In Vitro Enzyme Inhibitor Characterization.
Protocol 1: Preparation of Reagents and Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in 100% DMSO. Store at -20°C.
-
Enzyme Stock: Prepare the enzyme stock solution in an appropriate buffer containing a stabilizing agent (e.g., glycerol or BSA) if necessary. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock: Dissolve the substrate in assay buffer or an appropriate solvent. Prepare fresh if the substrate is unstable in solution.
-
Assay Buffer: Prepare a 1X working solution of the assay buffer at the optimal pH for the enzyme.
Protocol 2: IC50 Determination
This protocol determines the concentration of this compound required to inhibit 50% of the enzyme's activity.[9] It is crucial to use a substrate concentration at or below the Km to accurately identify competitive inhibitors.[7]
-
Serial Dilution: Prepare a serial dilution series of this compound.
-
Start with the 10 mM stock in DMSO. Perform a 1:10 dilution in assay buffer to get a 1 mM solution with 10% DMSO.
-
Perform subsequent serial dilutions (e.g., 1:3 or 1:5) in assay buffer containing a constant percentage of DMSO (e.g., 10%) to create a range of concentrations (e.g., 100 µM down to 0.01 µM).
-
-
Assay Plate Setup: Use a 96-well plate and set up the reactions as described in the table below. It is recommended to perform all measurements in triplicate.
| Well Content | Test Wells | Positive Control | Negative Control (100% Activity) | Blank (No Enzyme) |
| Assay Buffer | X µL | X µL | X µL | X µL |
| This compound (Dilutions) | 10 µL | - | - | - |
| Known Inhibitor | - | 10 µL | - | - |
| Vehicle (Buffer + DMSO) | - | - | 10 µL | 10 µL |
| Enzyme Solution | 20 µL | 20 µL | 20 µL | - |
| Pre-incubate | \multicolumn{4}{c | }{15-30 minutes at optimal temperature} | ||
| Substrate Solution | 20 µL | 20 µL | 20 µL | 20 µL |
| Total Volume | Y µL | Y µL | Y µL | Y µL |
-
Pre-incubation: Add the assay buffer, inhibitor dilutions, vehicle, and enzyme solution to the appropriate wells. Allow the plate to pre-incubate for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.[13]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.[13]
-
Monitor Reaction: Immediately place the plate in a microplate reader set to the optimal temperature. Measure the product formation (e.g., change in absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed duration. Ensure measurements are taken within the linear phase of the reaction.[7][15]
Protocol 3: Mechanism of Action (MOA) Determination
This protocol helps to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor.[10]
-
Experimental Design: The assay is performed by measuring the initial reaction rates at multiple substrate concentrations, repeated across several fixed concentrations of this compound.
-
Inhibitor Concentrations: Choose 3-4 concentrations of the inhibitor based on its determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Substrate Concentrations: For each inhibitor concentration, test a range of at least 5-7 substrate concentrations, spanning from below the Km to several-fold above the Km (e.g., 0.25x Km to 8x Km).[10]
-
-
Assay Procedure: Set up the reactions in a 96-well plate similar to the IC50 assay. For each inhibitor concentration, create a full substrate titration curve.
-
Data Collection: Measure the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
Data Analysis and Interpretation
IC50 Calculation
-
Calculate Percent Inhibition: First, subtract the average blank reading from all other readings. Then, calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control Well))
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[16]
-
Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to fit the sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor at the inflection point of this curve, corresponding to 50% inhibition.[8][9]
MOA Interpretation
-
Michaelis-Menten Plots: For a preliminary view, plot V₀ versus [Substrate] for each fixed inhibitor concentration. Observe the changes in apparent Vmax and Km.
-
Lineweaver-Burk Plot: For a clearer distinction between inhibition types, create a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ (Y-axis) against 1/[S] (X-axis).
-
Competitive Inhibition: Lines will intersect on the Y-axis (Vmax is unchanged).
-
Non-competitive Inhibition: Lines will intersect on the X-axis (Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Well-to-Well Variability | Inaccurate pipetting; Reagents not mixed properly. | Calibrate pipettes; Ensure all solutions are thoroughly mixed before dispensing. |
| No Inhibition Observed | Inhibitor concentration too low; Inhibitor is insoluble; Inhibitor is inactive against the target. | Test a higher concentration range; Check compound solubility in assay buffer; Verify compound integrity. |
| Assay Signal is Weak or Noisy | Enzyme concentration too low; Substrate concentration too low; Incorrect wavelength/filter settings. | Optimize enzyme and substrate concentrations; Verify instrument settings are correct for the assay fluorophore/chromophore. |
| Reaction is Too Fast | Enzyme concentration is too high. | Reduce the enzyme concentration to ensure the reaction remains linear for the duration of the measurement.[7] |
Conclusion
The protocols and principles outlined in this application note provide a robust methodology for characterizing the inhibitory activity of this compound against any given enzyme target. By systematically determining the IC50 and elucidating the mechanism of action, researchers can generate high-quality, reproducible data essential for advancing drug discovery and development programs.[5][15] The quinoline scaffold is a privileged structure in medicinal chemistry, and a thorough in vitro characterization is the critical first step in unlocking the therapeutic potential of novel derivatives like this compound.[1][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Untitled Document [ucl.ac.uk]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound [myskinrecipes.com]
- 15. portlandpress.com [portlandpress.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 3-Fluoroquinolin-5-OL
Introduction: The Therapeutic Potential and Toxicological Considerations of Quinolone Derivatives
Quinolone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their extensive biological activities.[1] Historically, they have been pivotal in the development of antibacterial agents.[2] More recently, their therapeutic applications have expanded into anti-inflammatory, anti-asthmatic, and notably, anticancer research.[1] The core quinoline structure serves as a versatile scaffold for chemical modifications, leading to the synthesis of novel compounds with enhanced or specific biological effects.[3][4] Research has demonstrated that certain quinoline derivatives can induce cytotoxicity in cancer cells through various mechanisms, including the inhibition of critical signaling pathways like PI3K-PKB and mitogen-activated protein kinase, or by targeting specific receptors such as the epidermal growth factor receptor.[4]
3-Fluoroquinolin-5-OL is a member of this extensive family. While its specific biological activities are still under investigation, its structural similarity to other bioactive quinolones suggests a potential for therapeutic applications, which necessitates a thorough evaluation of its cytotoxic profile. The fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5] Therefore, a rigorous assessment of its effects on cell viability and the underlying mechanisms of any observed cytotoxicity is a critical step in its development as a potential therapeutic agent.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity assays for this compound. It offers detailed, step-by-step protocols for a panel of assays designed to provide a multi-faceted understanding of the compound's cytotoxic potential, from initial screening of metabolic activity to the elucidation of specific cell death pathways.
PART 1: Foundational Cytotoxicity Assessment
The initial evaluation of a novel compound's cytotoxicity often begins with assays that measure overall cell viability and metabolic activity. These assays are crucial for determining the dose-dependent effects of the compound and for calculating key parameters like the half-maximal inhibitory concentration (IC50).
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[8] This conversion is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of living cells.[9]
Materials:
-
Target cell lines (adherent or suspension)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells, adjust the concentration to allow for a similar final cell number per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a broad range of concentrations initially to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[12] This assay is often used as a complementary method to the MTT assay to confirm cytotoxic effects.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing LDH reaction buffer, substrate mix, and stop solution)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with this compound.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
-
Supernatant Collection:
-
After the desired incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves combining the reaction buffer and substrate mix.
-
Add 50 µL of the prepared reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
PART 2: Mechanistic Insights into Cell Death
Once the cytotoxic potential of this compound has been established, the next critical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway through which anticancer agents exert their effects.[6]
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[15] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for the desired time.
-
Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Resuspension and Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis)
Caspase-3/7 Activity Assay: Confirming the Apoptotic Pathway
Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[16] Caspase-3 and caspase-7 are key effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of these caspases can confirm the involvement of the apoptotic pathway in the observed cytotoxicity.[17]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar, containing a luminogenic caspase-3/7 substrate)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity present. Compare the signal from treated cells to that of untreated cells.
-
PART 3: Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Endpoint Measured | Key Parameter | Expected Outcome with Cytotoxic Compound |
| MTT Assay | Metabolic activity (mitochondrial function) | IC50 | Dose-dependent decrease in viability |
| LDH Release Assay | Plasma membrane integrity | % Cytotoxicity | Dose-dependent increase in LDH release |
| Annexin V/PI | Phosphatidylserine externalization, membrane permeability | % Apoptosis | Increase in Annexin V positive cells |
| Caspase-3/7 Assay | Activity of effector caspases | Fold increase | Increase in caspase activity |
PART 4: Experimental Workflows and Signaling Pathways
Visualizing the experimental workflows and potential signaling pathways can aid in understanding the overall experimental design and the biological context of the results.
Experimental Workflow Diagram
Caption: General workflow for assessing the cytotoxicity of this compound.
Simplified Apoptosis Signaling Pathway
Caption: A simplified intrinsic apoptosis pathway potentially induced by a cytotoxic compound.
PART 5: Cell Line Selection and Safety Precautions
Rationale for Cell Line Selection
The choice of cell line is a critical factor in cytotoxicity testing.[18] It is recommended to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess the selectivity of this compound.
-
Cancer Cell Lines: Select cell lines relevant to the potential therapeutic target. For example, if the compound is being investigated as an anticancer agent, cell lines from various cancer types (e.g., lung, breast, colon) should be used.[19]
-
Non-Cancerous Cell Lines: The use of normal, non-transformed cell lines (e.g., human fibroblasts) is crucial to evaluate the general toxicity of the compound and its potential for off-target effects.[20][21]
-
Considerations: Factors such as tissue of origin, expression of relevant targets, and doubling time should be taken into account.[18][21] All cell lines should be obtained from a reputable cell bank and maintained in a low passage number to ensure authenticity and prevent genetic drift.[18]
Safety and Handling of this compound
General Safety Precautions:
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[22][23]
-
Dispose of waste according to institutional and local regulations.[22]
References
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 19. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 20. Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
- 23. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 24. fishersci.com [fishersci.com]
Application Notes and Protocols for Intracellular Localization Studies with 3-Fluoroquinolin-5-OL
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for determining the intracellular localization of the novel fluorescent probe, 3-Fluoroquinolin-5-OL. Quinoline derivatives have emerged as versatile scaffolds for the development of fluorescent probes due to their unique photophysical properties and sensitivity to the cellular microenvironment.[1][2] This document outlines detailed protocols for live-cell imaging, co-localization analysis with organelle-specific markers, and quantitative image analysis. By explaining the rationale behind experimental choices and incorporating self-validating controls, these protocols are designed to ensure scientifically robust and reproducible results.
Introduction: The Significance of Intracellular Localization
The efficacy and mechanism of action of therapeutic agents and the utility of chemical probes are intrinsically linked to their ability to reach and accumulate in specific subcellular compartments. Understanding the intracellular distribution of a molecule like this compound is paramount for elucidating its biological function, potential off-target effects, and for the rational design of targeted drug delivery systems. Quinoline-based fluorophores are particularly advantageous for such studies due to their tunable photophysical properties and responsiveness to environmental factors such as pH.[3][4] This guide will equip researchers with the necessary methodologies to precisely map the subcellular landscape occupied by this compound.
Foundational Knowledge: Properties of this compound
While extensive characterization of every novel probe is ongoing, the fundamental properties of the quinoline scaffold provide a strong predictive framework.
Spectral Properties (Hypothesized)
Direct experimental data for this compound is not yet broadly published. However, based on the known spectral characteristics of similar quinoline derivatives, we can hypothesize the following properties. It is crucial for the end-user to experimentally verify these parameters.
| Parameter | Hypothesized Value | Rationale & Considerations |
| Excitation Maximum (λex) | ~350 - 420 nm | Quinoline derivatives often exhibit absorption in the near-UV to blue region of the spectrum.[5] The precise maximum will be influenced by the fluoro and hydroxyl substitutions. |
| Emission Maximum (λem) | ~450 - 550 nm | A significant Stokes shift is characteristic of many quinoline-based fluorophores. The emission is likely to be in the blue to green range. |
| Environmental Sensitivity | High | The fluorescence of quinoline compounds is often sensitive to solvent polarity and pH.[3][4][6][7] The hydroxyl group on this compound may render its fluorescence pH-dependent, which could be a valuable tool for studying acidic organelles like lysosomes. |
Recommendation: Prior to cellular studies, it is imperative to perform a full spectral characterization of this compound in various solvents and across a range of pH values to determine its excitation and emission maxima, quantum yield, and environmental sensitivity.
Rationale for Fluorination
The inclusion of a fluorine atom in the quinoline structure is a deliberate design choice. Fluorine substitution can enhance metabolic stability and, in some cases, improve the photophysical properties of a fluorophore, such as increasing the quantum yield and photostability.
Experimental Workflow for Intracellular Localization
The following diagram outlines the comprehensive workflow for determining the subcellular localization of this compound.
References
- 1. Quantitative colocalization analysis of fluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoroquinolin-5-OL
Welcome to the technical support center for the synthesis of 3-Fluoroquinolin-5-OL. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. This compound is a valuable building block in pharmaceutical research, particularly in the development of novel antibiotics and other therapeutic agents.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity.[2]
However, its synthesis is not without challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common issues encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for quinoline derivatives?
A1: The Gould-Jacobs reaction is a widely used and effective method for preparing quinolines and 4-hydroxyquinoline derivatives.[3][4] This reaction involves the condensation of an aniline with an alkoxy methylenemalonic ester, followed by a cyclization process to form the quinoline ring.[3] For fluoroquinolines, this typically starts with a fluorinated aniline derivative.[5][6]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete cyclization during the Gould-Jacobs reaction is a common culprit, often due to insufficient reaction temperature or time.[7] Another possibility is the presence of impurities in your starting materials or solvents. Finally, degradation of the product during workup or purification can also lead to lower yields.
Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these side products?
A3: The formation of isomers and other side products is a known challenge. Depending on the specific synthetic route, you might be seeing incompletely cyclized intermediates, products of side reactions from reactive functional groups, or even regioisomers if the starting materials allow for multiple cyclization pathways.
Q4: The purification of the final product is proving difficult. Any suggestions?
A4: Purification can be challenging due to the polarity of the hydroxyl group and the potential for multiple fluorescent byproducts. A combination of techniques is often necessary. Column chromatography with a carefully selected solvent system is a standard approach. Recrystallization from a suitable solvent can also be effective for final purification. In some cases, derivatization to protect the hydroxyl group, followed by purification and deprotection, might be a viable strategy.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and recommended solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solutions & Explanations |
| Insufficient Reaction Temperature | The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures, often in high-boiling point solvents like diphenyl ether.[5] Ensure your reaction is reaching the target temperature and that your thermometer is calibrated correctly. Microwave synthesis can be an effective alternative for achieving high temperatures rapidly and improving yields.[7] |
| Poor Quality Starting Materials | Impurities in your aniline or malonate starting materials can inhibit the reaction. It is advisable to purify your starting materials before use, for example, by distillation or recrystallization. Always use dry solvents to prevent unwanted side reactions. |
| Incorrect Reaction Time | While higher temperatures are generally beneficial, prolonged reaction times at very high temperatures can lead to product degradation.[7] It is crucial to monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[5] |
| Inefficient Dehydrating Agent (in Skraup synthesis) | If you are using a Skraup-type synthesis, the dehydration of glycerol to acrolein is a critical first step.[8] Ensure you are using a sufficiently strong dehydrating agent like concentrated sulfuric acid and that conditions are appropriate for this initial conversion. |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Recommended Solutions & Explanations |
| Incomplete Cyclization | As mentioned, the intermediate anilinomethylenemalonate may persist if the cyclization is not complete.[7] This can be addressed by increasing the reaction temperature or time. |
| Side Reactions | The presence of reactive functional groups on your starting materials can lead to undesired side reactions. Consider protecting sensitive groups before the main reaction sequence and deprotecting them at a later stage. |
| Regioisomer Formation | If your starting aniline has multiple open ortho positions, you may get a mixture of regioisomers. Using a starting material with a blocking group on one of the ortho positions can ensure regioselectivity. |
Problem 3: Difficult Purification
| Potential Cause | Recommended Solutions & Explanations |
| Similar Polarity of Products and Byproducts | If your desired product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems, including gradients, to improve separation. Sometimes, changing the stationary phase of your chromatography column can also be beneficial. |
| Product Degradation on Silica Gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a suitable base like triethylamine in your eluent. |
| Tailing on TLC and Column Chromatography | The hydroxyl group on the quinoline can interact strongly with the stationary phase, leading to tailing. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent can help to reduce tailing and improve peak shape. |
Key Experimental Protocols
Protocol 1: General Procedure for Gould-Jacobs Reaction
This protocol outlines a general procedure for the synthesis of a quinoline core, which can be adapted for this compound by using the appropriate fluorinated aniline.
-
Condensation: In a round-bottom flask, combine equimolar amounts of the substituted aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring. The reaction can often be performed neat (without solvent).[5]
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Cyclization: Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture.
-
Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization.[5]
-
Monitor the formation of the quinoline product by TLC or HPLC.
-
Workup and Purification: Cool the reaction mixture and add a non-polar solvent like hexanes to precipitate the crude product.
-
Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.[5]
-
Further purify the crude product by column chromatography or recrystallization.
Visualized Workflows and Mechanisms
Gould-Jacobs Reaction Workflow
Caption: A typical workflow for the Gould-Jacobs synthesis of quinoline derivatives.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. ablelab.eu [ablelab.eu]
- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
Technical Support Center: Optimizing the Fluorescence Signal of 3-Fluoroquinolin-5-OL
Welcome to the technical support center for 3-Fluoroquinolin-5-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to empower you to overcome common experimental hurdles and maximize the performance of this versatile fluorophore. The content is structured in a practical question-and-answer format, grounded in established photophysical principles.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common inquiries and foundational knowledge required for working with this compound.
FAQ 1: Foundational Photophysical Properties
Question: I am new to this compound. What are its expected spectral properties?
Answer: As a quinoline derivative, this compound's fluorescence is governed by its π-electron system. While specific, validated spectral data for this exact compound is not extensively published, related quinoline derivatives typically exhibit excitation in the UV to blue range (approx. 310-405 nm) and emission in the blue-to-green range (approx. 400-530 nm).[1]
Crucial First Step: It is imperative to experimentally determine the optimal excitation and emission maxima in your specific experimental buffer and conditions. The perceived brightness and signal-to-noise ratio of any fluorophore are critically dependent on using the correct instrument settings.[2] We provide a detailed methodology for this in Protocol 1 .
Question: What is a fluorescence quantum yield (QY) and why is it important for my experiments?
Answer: The fluorescence quantum yield (Φf or QY) is a fundamental measure of a fluorophore's efficiency. It is the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A higher QY value (closer to 1.0 or 100%) indicates a more efficient and brighter fluorophore. Low quantum yield is often due to competing non-radiative decay pathways, such as heat dissipation or molecular vibrations, which allow the excited state to return to the ground state without emitting a photon.[5] Optimizing your experimental conditions to favor radiative decay is the key to a strong signal.
FAQ 2: Troubleshooting Weak or Absent Fluorescence Signal
Question: My fluorescence signal for this compound is much weaker than expected, or completely absent. What are the primary causes?
Answer: This is a common and multifaceted issue. A systematic approach is required to diagnose the root cause. The potential culprits fall into several categories:
-
Incorrect Instrument Settings: Always verify that your fluorometer or microscope is set to the experimentally determined optimal excitation and emission wavelengths for your specific conditions.[1]
-
Chemical Degradation: Fluoroquinolones can be susceptible to photodegradation (photobleaching) upon prolonged exposure to excitation light.[6][7] It is crucial to prepare fresh solutions and minimize light exposure.
-
Low Effective Concentration: The concentration of the fluorophore may be too low to produce a detectable signal.[1][8]
-
Environmental Quenching: The fluorescence is highly sensitive to the local environment. Factors like solvent polarity, pH, and the presence of quenching agents (e.g., dissolved oxygen, halide ions, heavy atoms) can dramatically reduce the signal.[9][10]
-
Aggregation-Caused Quenching (ACQ): Like many planar aromatic molecules, quinoline derivatives can stack together at higher concentrations, forming aggregates. This process creates non-radiative decay pathways that quench fluorescence.[11][12]
Below is a workflow to systematically troubleshoot a weak signal.
Caption: A logical workflow for diagnosing the cause of a weak fluorescence signal.
FAQ 3: Environmental Sensitivity
Question: How does the solvent choice affect the fluorescence of this compound?
Answer: The effect of the solvent, known as solvatochromism, can be pronounced for quinoline derivatives.[13][14] Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the excitation and emission spectra. For molecules with intramolecular charge transfer (ICT) character, increasing solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.[15] It is crucial to characterize the fluorophore's behavior in the specific solvent system of your experiment, as changes can also impact the quantum yield.[5]
Question: My experimental buffer has a specific pH. How will this impact my signal?
Answer: The fluorescence of quinoline-based compounds is often highly pH-dependent.[1] The nitrogen atom on the quinoline ring can be protonated under acidic conditions. This protonation can significantly alter the electronic structure of the molecule, often leading to a dramatic enhancement of fluorescence.[16][17] Conversely, changes in the protonation state of the hydroxyl group at the 5-position can also modulate the fluorescence. Performing a pH titration is essential to determine the optimal pH range for your experiments and to understand how pH fluctuations might affect your results.[18][19] See Protocol 2 for a detailed method.
Caption: The relationship between pH and the protonation state of the fluorophore.
FAQ 4: Signal Stability and Consistency
Question: My fluorescence signal intensity decreases rapidly during measurement. What is happening?
Answer: A rapid decrease in signal is typically due to photobleaching .[9] This is the irreversible photochemical destruction of the fluorophore upon exposure to the excitation light. Fluoroquinolones can be particularly susceptible to this.[6][20]
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse intervals.
-
Use Antifade Reagents: Incorporate a commercially available antifade agent into your mounting medium or buffer system, if compatible with your experiment.[8]
-
Deoxygenate Solutions: Dissolved oxygen can accelerate photobleaching.[9] If possible, de-gas your buffers.
Question: I am observing high variability between my experimental replicates. What could be the cause?
Answer: High variability often points to inconsistent sample preparation or the fluorophore behaving unpredictably in your medium.[1]
Common Causes & Solutions:
-
Aggregation: As mentioned, at higher or inconsistent local concentrations, this compound may aggregate, leading to self-quenching and erratic signals.[1]
-
Action: Work at a lower, consistent concentration. Consider adding a small amount of a non-ionic surfactant like Tween 20 (if it doesn't interfere with your assay) to prevent aggregation.[1] See Protocol 3 to test for aggregation.
-
-
Temperature Fluctuations: Dynamic quenching processes are temperature-dependent.[9]
-
Action: Ensure all measurements are performed at a consistent, controlled temperature.
-
-
Inconsistent pH: Small variations in buffer pH between replicates can cause significant differences in fluorescence intensity.
-
Action: Use a robust buffer system and verify the pH of each sample before measurement.
-
Part 2: In-Depth Experimental Protocols
These protocols provide step-by-step guidance for essential characterization and optimization experiments.
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
Objective: To find the peak excitation (Ex) and emission (Em) wavelengths for this compound in your specific experimental buffer.
Materials:
-
Spectrofluorometer
-
Quartz cuvette
-
This compound stock solution
-
Your experimental buffer
Procedure:
-
Prepare a Dilute Sample: Prepare a dilute solution of this compound in your buffer (e.g., 1 µM). The absorbance at the excitation maximum should be below 0.05 to avoid inner filter effects.
-
Record Excitation Spectrum: a. Set the emission monochromator to an estimated emission wavelength (e.g., 450 nm). b. Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm). c. The wavelength with the highest fluorescence intensity is the excitation maximum (λ_ex).[21]
-
Record Emission Spectrum: a. Set the excitation monochromator to the determined λ_ex. b. Scan a range of emission wavelengths, starting ~10-20 nm above λ_ex (e.g., from λ_ex + 20 nm to 600 nm). c. The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).[2]
-
Verification: Repeat steps 2 and 3 using the newly found maxima to confirm the optimal pair.
Protocol 2: pH Titration to Characterize pH Sensitivity
Objective: To determine the fluorescence intensity profile of this compound across a range of pH values.
Materials:
-
Spectrofluorometer
-
pH meter
-
A series of buffers covering a wide pH range (e.g., pH 3 to 10)
-
Dilute HCl and NaOH for fine pH adjustment
-
This compound stock solution
Procedure:
-
Prepare Samples: In separate vials, prepare identical concentrations of this compound in each buffer of your pH series.
-
Measure Fluorescence: For each sample: a. Measure and record the exact pH. b. Place the sample in the spectrofluorometer. c. Excite at the predetermined λ_ex and record the fluorescence intensity at λ_em.
-
Data Analysis: a. Plot the fluorescence intensity (Y-axis) versus the pH (X-axis). b. This plot will reveal the pH range(s) where the fluorescence is maximal, minimal, and most stable.[19]
Protocol 3: Concentration-Dependent Study to Detect Aggregation-Caused Quenching (ACQ)
Objective: To determine if aggregation and self-quenching are occurring at the concentrations used in your experiment.
Materials:
-
Spectrofluorometer
-
This compound stock solution
-
Your experimental buffer
Procedure:
-
Prepare a Dilution Series: Create a series of samples with increasing concentrations of this compound (e.g., from nanomolar to high micromolar range).
-
Measure Fluorescence: Record the fluorescence intensity of each sample at the optimal λ_ex and λ_em.
-
Data Analysis: a. Plot the fluorescence intensity (Y-axis) versus the concentration (X-axis). b. Interpretation:
Caption: Workflow for identifying Aggregation-Caused Quenching (ACQ).
Part 3: Data Summary Tables
Table 1: Key Performance Indicators for Quinoline-Based Fluorophores
| Parameter | Symbol | Definition & Importance | Typical Range for Quinolines |
| Excitation Max. | λ_ex | Wavelength of maximum light absorption. Critical for selecting light sources/filters.[23] | 310 - 405 nm[1] |
| Emission Max. | λ_em | Wavelength of maximum fluorescence emission. Critical for selecting detectors/filters.[23] | 400 - 530 nm[1] |
| Quantum Yield | Φ_f | Efficiency of converting absorbed photons to emitted photons. Higher is brighter.[3] | 0.01 - 0.90+ (Highly variable)[17][24] |
| Molar Absorptivity | ε | Measure of how strongly the molecule absorbs light at λ_ex. Higher is better. | 1,000 - 50,000 M⁻¹cm⁻¹ |
| Photostability | - | Resistance to irreversible light-induced degradation. High photostability is crucial for imaging. | Varies; substituent dependent[20][25] |
Note: The values for this compound must be determined experimentally using the protocols provided.
Table 2: General Influence of Environmental Factors on Quinoline Fluorescence
| Factor | General Effect on Fluorescence Signal | Underlying Mechanism |
| Increasing Solvent Polarity | Often causes a red-shift in emission (solvatochromism).[15] May increase or decrease QY.[5] | Stabilization of the excited state dipole moment.[13][26] |
| Decreasing pH (Acidic) | Often causes a significant increase in fluorescence intensity.[16][17] | Protonation of the quinoline nitrogen alters electronic transitions, potentially reducing non-radiative decay.[17] |
| Presence of Halide Ions (Cl⁻, Br⁻, I⁻) | Quenching (signal decrease). | Heavy atom effect, which promotes intersystem crossing to the non-emissive triplet state. |
| Presence of Dissolved O₂ | Quenching. | Collisional deactivation of the excited state.[10] |
| High Fluorophore Concentration | Quenching. | Aggregation-Caused Quenching (ACQ) via π-π stacking.[9][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. edinst.com [edinst.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 18. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 22. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Photobleaching of 3-Fluoroquinolin-5-OL
Welcome to the technical support center for 3-Fluoroquinolin-5-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to minimize photobleaching during your fluorescence microscopy experiments. We understand that preserving the fluorescent signal of this compound is critical for acquiring high-quality, quantifiable, and reproducible data. This resource combines established principles of fluorescence microscopy with specific insights into the chemical nature of quinoline-based fluorophores to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise your experimental results by reducing the signal-to-noise ratio and limiting the duration of imaging experiments, especially in time-lapse studies. The core mechanism often involves the fluorophore entering a highly reactive triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then chemically modify the fluorophore, rendering it non-fluorescent.[1]
Q2: How photostable is this compound compared to other common fluorophores?
While specific quantitative photostability data for this compound is not extensively published, we can infer some of its properties from related quinoline derivatives. Studies on fluoroquinolones have shown that substitutions on the quinoline ring significantly impact photostability. For instance, fluoroquinolones with a fluorine atom at the 8-position have been observed to undergo photodegradation upon UVA irradiation.[2] This suggests that fluorinated quinolines, including this compound, may be susceptible to photobleaching. Therefore, it is crucial to take proactive measures to protect its fluorescence signal.
Q3: What are the main strategies to reduce photobleaching of this compound?
There are three primary strategies to combat photobleaching:
-
Optimize Imaging Parameters: This involves minimizing the total light exposure to your sample by adjusting microscope settings.
-
Use Antifade Reagents: These chemical cocktails are added to your mounting medium or live-cell imaging buffer to scavenge ROS and protect the fluorophore.[1]
-
Proper Sample Preparation: Ensuring your sample is correctly mounted and handled can also contribute to signal preservation.
This guide will delve into the practical implementation of each of these strategies.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.
Scenario 1: Rapid signal loss during initial sample visualization.
Problem: The fluorescence of this compound fades almost immediately upon focusing on the sample.
Root Cause: Excessive excitation light intensity is the most likely culprit. The initial search for the region of interest and focusing are often the most phototoxic steps in an imaging workflow.
Solutions:
-
Reduce Laser/Light Source Power: Start with the lowest possible excitation intensity that allows you to see a signal. Modern LED and laser-based systems offer fine control over power output.[1]
-
Use Neutral Density (ND) Filters: If your light source has discrete power levels that are still too high, use ND filters to attenuate the light before it reaches your sample.
-
Focus on a Neighboring Area: Find a region of interest adjacent to your target area. Once you have focused and are ready to acquire the image, move to your desired field of view.
-
Use Transmitted Light for Focusing: Whenever possible, use brightfield or DIC to locate and focus on your cells before switching to fluorescence imaging.
Scenario 2: Signal diminishes significantly during time-lapse imaging.
Problem: You are unable to acquire long time-series data because the this compound signal disappears over time.
Root Cause: Cumulative phototoxicity from repeated exposures during the time-lapse acquisition.
Solutions:
-
Increase Time Intervals: Image less frequently if your biological process allows. This will reduce the total light dose your sample receives.
-
Decrease Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.
-
Employ Binning: If your camera supports it, pixel binning can increase sensitivity, allowing for shorter exposure times or lower excitation intensity.
-
Use an Antifade Reagent: For live-cell imaging, supplement your media with a cell-permeable antioxidant like Trolox.[3][4][5][6][7] For fixed cells, use a mounting medium containing an antifade agent such as DABCO, n-propyl gallate, or PPD.[8][9][10]
Scenario 3: Z-stack acquisition results in bleaching of the top and bottom planes.
Problem: The first and last slices of your z-stack are significantly dimmer than the central planes.
Root Cause: Each plane in the z-stack is exposed to out-of-focus light as the objective moves through the sample, leading to cumulative photobleaching.
Solutions:
-
Optimize Z-stack Parameters:
-
Use the minimum number of z-steps necessary to capture your structure of interest.
-
Employ Nyquist sampling to determine the optimal step size without oversampling.
-
-
Use a Confocal or Multiphoton Microscope: These techniques provide optical sectioning, which significantly reduces out-of-focus light exposure and, consequently, photobleaching.[1]
-
Image from the center outwards: Some acquisition software allows for bidirectional z-stack acquisition, which can help to distribute the photobleaching more evenly.
Experimental Protocols
Here we provide detailed protocols for preparing and using common antifade reagents.
Protocol 1: Preparation of DABCO Antifade Mounting Medium for Fixed Cells
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used and effective antifade reagent.[8][9][10]
Materials:
-
DABCO (Sigma-Aldrich, Cat. No. D27802)
-
Glycerol
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
To make 10 ml of mounting medium, weigh out 0.1 g of DABCO.
-
In a 15 ml conical tube, dissolve the DABCO in 1 ml of 1X PBS.
-
Add 9 ml of glycerol to the tube.
-
Mix thoroughly by vortexing or rotating for several hours until the DABCO is completely dissolved.
-
Adjust the pH to ~8.6 with HCl or NaOH. The fluorescence of many dyes is pH-sensitive.
-
Store the solution in small aliquots at -20°C, protected from light.
Protocol 2: Using Trolox for Live-Cell Imaging
Trolox is a cell-permeable antioxidant that reduces phototoxicity and photobleaching in live-cell experiments.[3][4][5][6][7]
Materials:
-
VectaCell™ Trolox Antifade Reagent (Vector Laboratories, Cat. No. CB-1000) or Trolox powder (Sigma-Aldrich, Cat. No. 238813)
-
Ethanol (if starting from powder)
-
Your standard cell culture or imaging medium
Procedure:
-
If using a commercial solution (e.g., VectaCell Trolox at 100 mM): Dilute the stock solution directly into your imaging medium to a final concentration of 0.1-1 mM.[3][4][5][6]
-
If starting from powder: Prepare a 100 mM stock solution of Trolox in ethanol. This stock can be stored at -20°C. Before your experiment, dilute the stock solution into your imaging medium to a final concentration of 0.1-1 mM.
-
Optimization is key: The optimal concentration of Trolox can vary between cell types. It is recommended to perform a titration to find the highest concentration that does not adversely affect cell health while providing the best photoprotection.
-
Equilibrate your cells with the Trolox-containing medium for at least 15-30 minutes before starting your imaging session.
Data Presentation and Visualization
Table 1: Comparison of Common Antifade Reagents for Fixed Cells
| Antifade Reagent | Common Concentration | Advantages | Disadvantages |
| DABCO | 1-2.5% (w/v) | Effective, easy to prepare.[8][9][10][11] | Can reduce the initial fluorescence intensity of some dyes.[12] |
| n-Propyl gallate (NPG) | 2-4% (w/v) | Very effective.[8] | Can be difficult to dissolve; may have biological effects in live cells.[9] |
| p-Phenylenediamine (PPD) | 0.1-1% (w/v) | Highly effective antifade agent.[9][10] | Can be toxic; may cause background fluorescence; can react with certain dyes.[9][10][13] |
Diagram 1: The Vicious Cycle of Photobleaching
Caption: The cycle of excitation and emission can lead to photobleaching.
Diagram 2: Troubleshooting Workflow for Reducing Photobleaching
Caption: A step-by-step guide to troubleshooting photobleaching.
Concluding Remarks
While this compound is a valuable tool in fluorescence-based research, its potential sensitivity to photobleaching requires careful consideration during experimental design and execution. By systematically optimizing your imaging parameters and employing appropriate antifade reagents, you can significantly extend the life of your fluorophore and the quality of your data. We encourage you to use this guide as a starting point and to always perform the necessary controls to validate your findings. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. bio-techne.com [bio-techne.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 8. Methods and Tips [bio.umass.edu]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. imb.uq.edu.au [imb.uq.edu.au]
- 12. What are some common components of an antifade mounting medium? | AAT Bioquest [aatbio.com]
- 13. vectorlabs.com [vectorlabs.com]
troubleshooting 3-Fluoroquinolin-5-OL cell loading issues
Welcome to the technical support center for 3-Fluoroquinolin-5-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during cell loading and imaging experiments. As Senior Application Scientists, we have compiled this resource based on established principles of cell biology, fluorescence microscopy, and the known properties of quinoline-based compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of this compound.
Q1: What are the general properties of this compound?
This compound is a heterocyclic aromatic compound.[1] Its quinoline core provides intrinsic fluorescence, and the fluorine substitution can enhance metabolic stability and binding affinity in biological systems.[1] While specific spectral properties for this exact molecule are not broadly published, quinoline derivatives are known for their utility as fluorescent probes in bio-imaging.[2][3] It is important to experimentally determine the optimal excitation and emission wavelengths for your specific imaging setup.
Q2: How should I prepare a stock solution of this compound?
Due to the aromatic nature of the quinoline ring, this compound is expected to have limited aqueous solubility.[4] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C or -80°C, protected from light, to minimize degradation and photobleaching.[5]
Q3: What is the likely cellular uptake mechanism for this compound?
As a relatively small and lipophilic molecule, this compound is likely to enter cells via passive diffusion across the plasma membrane.[6] However, the uptake can also be influenced by active transport mechanisms or endocytosis, depending on the cell type and experimental conditions.[7][8] The physicochemical properties of the probe, such as its charge and lipophilicity, are critical determinants of its ability to penetrate cell membranes.[9]
Q4: Are there any known phototoxicity or cytotoxicity concerns with quinoline-based probes?
Yes, some quinoline derivatives have been reported to exhibit phototoxic properties, meaning they can become toxic to cells upon exposure to light.[10] Additionally, high concentrations of the probe or the organic solvent used for its stock solution can induce cytotoxicity.[11] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type.
II. Troubleshooting Guide: Cell Loading Issues
This section provides a detailed, question-and-answer-style guide to troubleshoot common problems encountered during the cell loading process.
Problem 1: No or Very Weak Fluorescent Signal
Q: I have loaded my cells with this compound, but I don't see any fluorescent signal. What could be the issue?
A: This is a common issue that can arise from several factors, ranging from probe preparation to imaging parameters. Below is a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for No/Weak Signal
Caption: Troubleshooting flowchart for no or weak fluorescent signal.
Step-by-Step Troubleshooting:
-
Verify Probe Preparation and Integrity:
-
Concentration: Double-check the calculations for your stock and working solutions. It's possible the final concentration is too low.
-
Solubility: Ensure the probe is fully dissolved in the working buffer. Precipitates can significantly reduce the effective concentration. Consider using a dispersing agent like Pluronic F-127 to aid solubility.[12]
-
Storage: Improper storage (e.g., exposure to light or frequent freeze-thaw cycles) can lead to probe degradation.[5] If in doubt, prepare a fresh working solution from a new aliquot of the stock solution.
-
-
Optimize Loading Conditions:
-
Concentration and Incubation Time: The optimal concentration and incubation time are highly cell-type dependent.[13] If you have no signal, you may need to increase the concentration of this compound or extend the incubation period. See the protocol below for a recommended optimization experiment.
-
Temperature: Most cell loading protocols are optimized for 37°C. Loading at lower temperatures will slow down cellular uptake.[14]
-
Serum in Media: Serum proteins can sometimes interfere with the uptake of fluorescent probes.[15] Try loading the cells in serum-free media.
-
-
Assess Cell Health and Density:
-
Cell Viability: Unhealthy or dead cells may not effectively take up the probe. Use a viability stain (e.g., Trypan Blue or Propidium Iodide) to assess the health of your cell population.
-
Cell Density: Ensure you have an appropriate cell density on your coverslip or in your plate. If the density is too low, you may have difficulty finding cells to image.
-
-
Check Imaging Parameters:
-
Excitation and Emission Settings: Since the exact spectral properties of this compound may not be readily available, you may need to empirically determine the optimal settings. Based on the quinoline scaffold, you can start by testing excitation wavelengths in the UV to blue range (340-400 nm) and emission in the blue to green range (450-550 nm).
-
Microscope Settings: Ensure the light source is on, the shutter is open, and the correct filter cube is in place. Increase the exposure time or detector gain, but be mindful of increasing background noise.
-
Experimental Protocol: Optimizing Probe Concentration and Incubation Time
This experiment will help you determine the optimal loading conditions for your specific cell type.
| Parameter | Range to Test |
| Concentration | 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM |
| Incubation Time | 15 min, 30 min, 60 min, 90 min |
Procedure:
-
Plate your cells at a suitable density on coverslips or in a multi-well imaging plate and allow them to adhere overnight.
-
Prepare a series of working solutions of this compound in serum-free media at the concentrations listed in the table.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the different concentrations of the probe solution to the cells.
-
Incubate the cells at 37°C for the different time points.
-
After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Add fresh, pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets.
-
Analyze the images to determine the concentration and incubation time that provides the best signal-to-noise ratio without causing visible signs of cytotoxicity.
Problem 2: High Background Fluorescence
Q: My cells are stained, but I have a very high background signal, making it difficult to see specific localization. What can I do?
A: High background fluorescence can obscure your signal of interest and is often caused by non-specific binding of the probe or autofluorescence.
Troubleshooting Steps for High Background:
-
Inadequate Washing: Ensure you are thoroughly washing the cells after probe incubation to remove any unbound probe from the coverslip and the cell surface. Increase the number of washes or the volume of wash buffer.[16]
-
Probe Concentration Too High: If the probe concentration is excessive, it can lead to non-specific binding and high background.[17] Refer to your optimization experiment and use the lowest concentration that gives a good signal.
-
Probe Aggregation: Aggregates of the probe can bind non-specifically to the cells or the coverslip. Ensure the probe is fully dissolved in your working solution. Consider a brief centrifugation of the working solution before adding it to the cells.
-
Cellular Autofluorescence: Some cell types have high intrinsic fluorescence. To check for this, image a control sample of unstained cells using the same imaging parameters. If autofluorescence is high, you may need to use a different imaging channel or a probe with a longer emission wavelength.
-
Phenol Red in Media: Phenol red in cell culture media is fluorescent and can contribute to background. Use phenol red-free media for your experiments.
Problem 3: Patchy or Uneven Staining
Q: The staining in my cell population is not uniform. Some cells are brightly stained, while others are dim or unstained. Why is this happening?
A: Heterogeneous staining can be due to variations in cell health, probe distribution, or cell cycle stage.
Troubleshooting Steps for Uneven Staining:
-
Uneven Probe Distribution: Ensure that the probe solution is added gently and mixed well to achieve a uniform concentration across the cell culture vessel.[15]
-
Cell Clumping: If cells are clumped, the probe may not be able to access all cells equally. Ensure you have a single-cell suspension before plating.[15]
-
Cell Health and Viability: As mentioned earlier, unhealthy or dying cells may not take up the probe efficiently. A heterogeneous population in terms of health will lead to uneven staining.
-
Cell Cycle Dependence: The uptake and localization of some probes can be dependent on the cell cycle. If your cells are not synchronized, this could lead to variability in staining.
Problem 4: Signs of Cytotoxicity
Q: After loading with this compound, my cells are rounding up and detaching from the plate. What is causing this toxicity?
A: Cell toxicity is a serious concern and can be caused by the probe itself, the solvent, or the experimental conditions.
Decision Tree for Troubleshooting Cytotoxicity
Caption: Decision tree for identifying and mitigating cytotoxicity.
Troubleshooting Steps for Cytotoxicity:
-
Reduce Probe Concentration: The most common cause of toxicity is a high concentration of the fluorescent probe.[15] Use the lowest effective concentration determined from your optimization experiment.
-
Limit Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low, typically below 0.5%. High concentrations of DMSO can be toxic to cells.
-
Shorten Incubation Time: Reduce the exposure of the cells to the probe by shortening the incubation time.
-
Minimize Light Exposure (Phototoxicity): Quinoline-based compounds can be phototoxic.[10] Protect the cells from light during and after loading. Use the lowest possible light intensity and exposure time during imaging.
-
Perform a Cytotoxicity Assay: To systematically determine the toxic threshold of this compound for your cells, perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with a range of probe concentrations.
III. Concluding Remarks
Successful cell loading with a novel probe like this compound often requires systematic optimization. By carefully considering the factors outlined in this guide, from probe preparation to imaging, researchers can effectively troubleshoot common issues and obtain reliable and reproducible results. Always remember to include proper controls in your experiments to validate your findings.
IV. References
-
Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification. PubMed Central.
-
Can quinoline be used as a fluorescent probe? Blog - BIOSYNCE.
-
Phototoxic properties of quinine and quinidine: two quinoline methanol isomers. PubMed.
-
Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Unknown Source.
-
What are possible reasons for inconsistent Fluo-4 AM loading? AAT Bioquest.
-
Troubleshooting in Fluorescent Staining. Creative Bioarray.
-
Troubleshooting Guide for PKH and CellVue. Sigma-Aldrich.
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Unknown Source.
-
Design strategies for organelle-selective fluorescent probes: where to start? PMC.
-
Surface charge dictates the mechanism of cellular uptake of fluorescent amine passivated carbon dots. RSC Publishing.
-
Troubleshooting Tips for Fluorescence Staining. Biotium.
-
Flow Cytometry Troubleshooting Tips. Elabscience.
-
3-Fluoroquinolin-7-ol. MySkinRecipes.
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Unknown Source.
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Unknown Source.
-
Novel Fluorescent Strategy for Discriminating T and B Lymphocytes Using Transport System. Unknown Source.
-
New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC. NIH.
-
Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC. NIH.
-
Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications.
-
Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. MDPI.
-
This compound. MySkinRecipes.
-
This compound CAS#: 1261729-67-2. ChemicalBook.
-
3-Fluoro-1,2-dihydroquinolin-2-one | C9H6FNO | CID 11094963. PubChem.
-
Recent Advances in Organelle-Targeted Fluorescent Probes. MDPI.
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
-
Protocol for Loading Fluo-5N, AM Cell permeant Into Live Cells. AAT Bioquest.
-
The cosmetic dye quinoline yellow causes DNA damage in vitro. PubMed.
-
Quinoline‑ and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. PubMed.
References
- 1. This compound [myskinrecipes.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. biosynce.com [biosynce.com]
- 5. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 6. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Fluorescent Strategy for Discriminating T and B Lymphocytes Using Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototoxic properties of quinine and quinidine: two quinoline methanol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cosmetic dye quinoline yellow causes DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 14. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. biotium.com [biotium.com]
Technical Support Center: Addressing Solubility Issues of 3-Fluoroquinolin-5-OL
Welcome to the technical support center for 3-Fluoroquinolin-5-OL. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming the solubility challenges associated with this compound. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter in the laboratory. The solutions are presented in a step-by-step format, explaining the scientific rationale behind each recommendation.
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do?
This is the most common challenge and is expected behavior. The planar, aromatic structure of the quinoline core makes it poorly soluble in water and neutral aqueous solutions[1][2][3]. Direct dissolution in aqueous buffers is highly unlikely to succeed.
Causality: The hydrophobic nature of the bicyclic aromatic ring system dominates the molecule's properties, leading to minimal interaction with polar water molecules[2].
Solution: The Organic Solvent Stock Method
The standard and required procedure is to first create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for this purpose in biological assays[4][5][6][7].
Step-by-Step Protocol:
-
Select a Solvent: Start with 100% DMSO. If DMSO is incompatible with your downstream application, other options include ethanol, methanol, or dimethylformamide (DMF)[4].
-
Prepare the Stock:
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Storage: Store this stock solution in a tightly sealed vial at -20°C or -80°C to maintain stability.
Q2: I successfully made a stock solution in DMSO, but a precipitate formed when I added it to my aqueous assay medium. How can I fix this?
This phenomenon, known as "crashing out," occurs when the poorly soluble compound rapidly leaves the organic solvent environment and enters the non-ideal aqueous environment, causing it to precipitate.
Causality: The final concentration of the organic co-solvent (like DMSO) in your assay medium is too low to maintain the solubility of your compound at the desired final concentration[4][6]. For many compounds, the final DMSO concentration in an assay must be carefully controlled, often kept below 1% to avoid solvent-induced artifacts[4].
Solution: Optimized Serial Dilution Protocol
-
Determine Maximum Allowable DMSO: First, confirm the maximum percentage of DMSO your specific assay or cell line can tolerate without affecting the biological outcome. This is typically between 0.1% and 1.0%[4].
-
Intermediate Dilution Step: Do not add the concentrated stock directly to the final aqueous volume. Instead, perform an intermediate dilution in your assay buffer.
-
Vortex During Addition: While vortexing the assay buffer at a moderate speed, add the small aliquot of your DMSO stock solution. This rapid mixing helps disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Visual Confirmation: After dilution, hold the tube up to a light source to confirm that no cloudiness or precipitate has formed. If it has, the desired concentration is above the compound's solubility limit under these specific conditions.
-
Action if Precipitation Occurs: You must either lower the final concentration of this compound or cautiously increase the final percentage of the co-solvent, if your assay allows[4].
Experimental Workflow: Preparing a Working Solution
Caption: Workflow for stock solution preparation and final dilution.
Q3: I am getting inconsistent results in my biological assay. Could this be related to solubility?
Absolutely. Poor solubility is a primary cause of non-reproducible data in drug discovery and biological research[4][8].
Causality:
-
Inaccurate Concentration: If the compound precipitates in the assay plate (either immediately or over the incubation time), the actual concentration of the dissolved, active compound is much lower than the intended concentration. This leads to an underestimation of potency (e.g., an artificially high IC50 value).
-
Compound Adsorption: Poorly soluble compounds can adsorb to plastic surfaces (e.g., pipette tips, assay plates), further reducing the effective concentration in the solution.
-
Aggregate Formation: The compound may form small, non-visible aggregates that can interfere with assay readouts, sometimes causing non-specific activity or inhibition.
Solution: Solubility Validation Under Assay Conditions
-
Kinetic Solubility Measurement: Before running a full experiment, determine the kinetic solubility of this compound in your final assay buffer with the intended co-solvent percentage[4]. This mimics the conditions of your actual experiment.
-
Visual Turbidity Check: Prepare your highest desired concentration in the final assay buffer. Let it sit for the duration of your experiment (e.g., 1 hour, 24 hours) at the same temperature. Check for any signs of precipitation over time.
-
Consider Additives: If solubility remains a challenge, and your assay permits, consider the use of solubility-enhancing excipients like cyclodextrins[9][10].
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
This compound is a heterocyclic aromatic organic compound[3]. Its structure consists of a quinoline core, which is a benzene ring fused to a pyridine ring, with two functional group substitutions:
-
A fluoro group (-F) at position 3.
-
A hydroxyl group (-OH) at position 5.
Key Properties Summary:
| Property | Description |
| Molecular Formula | C₉H₆FNO[11] |
| Molecular Weight | ~163.15 g/mol [11] |
| Appearance | Typically a solid, crystalline powder at room temperature[1][2]. |
| Core Structure | Quinoline, an aromatic heterocycle[3]. |
Q2: How does pH affect the solubility of this compound?
The solubility of quinoline and its derivatives is highly dependent on pH[12][13][14][15][16]. This is because the molecule has two ionizable sites: the nitrogen atom in the pyridine ring and the hydroxyl group.
Scientific Rationale:
-
Basic Nitrogen: The nitrogen atom in the quinoline ring is weakly basic. At pH values below its pKa (the pKa of quinoline itself is ~4.9), the nitrogen will be protonated[14][16]. This positive charge significantly increases the molecule's polarity and its solubility in aqueous solutions.
-
Acidic Hydroxyl Group: The hydroxyl group (-OH) is weakly acidic. At pH values significantly above its pKa, it will be deprotonated to form a phenoxide-like anion (-O⁻). This negative charge also increases aqueous solubility.
Therefore, this compound is expected to be most insoluble at a neutral pH where it exists predominantly in its uncharged form, and its solubility will increase in sufficiently acidic or basic conditions[1].
Solubility Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting solubility.
Q3: What are the recommended storage conditions?
Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: Store the powder at room temperature in a dry, sealed container, protected from light[11][17]. The compound is described as potentially light-sensitive and hygroscopic (absorbs moisture from the air)[17].
-
Stock Solution (in DMSO): Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO. Minimize freeze-thaw cycles, as this can cause the compound to precipitate out of solution over time[4]. Consider preparing smaller, single-use aliquots.
Q4: What safety precautions should I take when handling this compound?
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling quinoline derivatives and laboratory chemicals apply[17][18][19].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[19].
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[18][19]. Avoid contact with skin and eyes[17].
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with your institution's approved waste disposal procedures[19].
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. This compound [myskinrecipes.com]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 14. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 15. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Technical Support Center: Protocol Refinement for 3-Fluoroquinolin-5-ol Experiments
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Fluoroquinolin-5-ol. As a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel quinolone-based antibiotics, its effective use in the laboratory is paramount.[1] The introduction of a fluorine atom can significantly modulate physicochemical and biological properties, including metabolic stability and binding affinity, making this a molecule of high interest.[1][2][3]
This guide, structured in a flexible question-and-answer format, moves beyond simple step-by-step instructions. It is designed to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and refine your protocols for optimal results.
Section 1: Troubleshooting Guide
This section addresses specific experimental hurdles you may encounter when working with this compound, from synthesis to purification and analysis.
Issue 1: Low Yields in Synthesis
Question: I'm attempting a classical quinoline synthesis (e.g., a modified Skraup or Friedländer reaction) to produce a this compound derivative, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in quinoline synthesis are a frequent challenge, often stemming from harsh reaction conditions, side reactions, or issues with regioselectivity.[4][5] For a substituted compound like this compound, the electronic properties of the fluoro and hydroxyl groups add layers of complexity.
Causality & Explanation:
-
Harsh Conditions & Tar Formation: Classical methods like the Skraup synthesis are notoriously exothermic and use strong acids and oxidizing agents, which can lead to polymerization and tar formation, especially with hydroxylated aromatics that are prone to oxidation.[6][7]
-
Regioselectivity: If you are using an unsymmetrical ketone in a Friedländer-type synthesis, controlling which isomer forms can be challenging. The electronic nature of substituents on your aniline precursor will direct cyclization, and this can be difficult to control.[5][7]
-
Incomplete Cyclization: In reactions like the Combes synthesis, which involves the condensation of an aniline with a β-diketone, the acid-catalyzed cyclization step can be inefficient, particularly if sterically hindered substrates are used.[5][7]
Troubleshooting Workflow & Protocol Refinements:
Recommended Actions:
-
Moderate Exothermic Reactions: If using a Skraup-type synthesis, add a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent.[6] Ensure slow, controlled addition of sulfuric acid with efficient cooling and stirring to dissipate heat.
-
Optimize Catalysis for Regioselectivity: In a Friedländer synthesis, screen different acid catalysts. While strong acids like H₂SO₄ are common, Lewis acids (e.g., tin tetrachloride) or milder Brønsted acids (e.g., p-toluenesulfonic acid) can offer better control and improved yields.[4][7] The choice of catalyst can significantly influence which regioisomer is formed.[7]
-
Drive Cyclization to Completion: For Combes-type reactions, consider using a more effective dehydrating agent and catalyst than sulfuric acid alone. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more efficient at promoting the necessary cyclodehydration step.[7]
| Parameter | Standard Condition (Problematic) | Refined Condition (Suggested) | Rationale |
| Catalyst | Concentrated H₂SO₄ | Polyphosphoric Acid (PPA) or milder Lewis Acids (e.g., Sc(OTf)₃) | PPA is a superior dehydrating agent; Lewis acids can offer better regioselectivity and milder conditions.[7] |
| Temperature | High heat (150-220 °C) | Gentle initial heating, then controlled temperature | Avoids excessive tar formation and decomposition of the hydroxylated quinoline.[6] |
| Moderator | None | Ferrous Sulfate (FeSO₄) | Tames highly exothermic reactions like the Skraup synthesis, reducing charring.[6] |
Issue 2: Difficulty in Purification
Question: My crude product containing this compound is a dark, tarry substance that is difficult to purify by standard column chromatography. What alternative purification strategies can I employ?
Answer: The purification of quinolines, especially those with polar functional groups like a hydroxyl group, can be challenging due to the presence of polymeric byproducts and baseline impurities.[6][7]
Causality & Explanation:
-
Polarity: The hydroxyl group on this compound makes it quite polar, which can lead to streaking on silica gel columns.
-
Tarry Byproducts: Acid-catalyzed polymerization of starting materials or intermediates is a common source of tarry goo that complicates purification.[6]
Recommended Purification Protocol:
-
Initial Workup (Acid-Base Extraction):
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform an acid wash (e.g., with 1M HCl) to protonate the quinoline nitrogen, moving it into the aqueous phase and leaving non-basic impurities behind.
-
Separate the aqueous layer and basify it (e.g., with 1M NaOH or NaHCO₃) to deprotonate the quinoline, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
This acid-base swing is highly effective for separating the basic quinoline product from neutral or acidic impurities.
-
-
Alternative to Standard Chromatography:
-
Steam Distillation: For quinolines that are volatile in steam, this can be an excellent method to separate them from non-volatile tar.[6]
-
Recrystallization: If a solid can be obtained after the initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) can be very effective for achieving high purity.
-
Issue 3: Product Instability or Degradation
Question: I've successfully synthesized and purified this compound, but I'm concerned about its stability during storage and in solution for subsequent experiments. How should I handle and store this compound?
Answer: The stability of functionalized quinolines can be influenced by factors like temperature, light, and pH. The phenolic hydroxyl group in this compound is particularly susceptible to oxidation.
Storage and Handling Recommendations:
-
Solid Storage: Store the purified solid compound at room temperature in a dry, sealed container, protected from light.[1] For long-term storage, refrigeration (-20°C) is recommended to minimize potential degradation over time.
-
Solution Stability:
-
Prepare solutions fresh for each experiment whenever possible.
-
If solutions must be stored, keep them at low temperatures (4°C or -20°C) and protect them from light.
-
Be aware that the stability of quinolones in solution can be pH-dependent. Avoid strongly acidic or basic conditions during prolonged storage unless required for a specific protocol. Studies on other quinolones have shown degradation can occur over extended periods even at 4°C.[8]
-
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for solutions, as this can lead to degradation for some quinolones.[8] Aliquoting stock solutions is a good practice.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the structure and purity of my synthesized this compound?
A1: A combination of techniques is essential for unambiguous characterization.[9]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. ¹H and ¹³C NMR will confirm the quinoline backbone and substitution pattern. ¹⁹F NMR is crucial to confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the exact molecular weight, which for C₉H₆FNO is 163.0433.[1] This helps verify the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or DAD detection is the gold standard for purity assessment.[10][11][12] It allows you to quantify the main product and any impurities. A reverse-phase C18 column is a good starting point.
-
FTIR Spectroscopy: This can be used to identify key functional groups, such as the O-H stretch of the hydroxyl group and C-F stretching vibrations.[9]
Recommended HPLC Starting Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Q2: What safety precautions should I take when working with this compound and its precursors?
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[13][14][15]
-
Ventilation: Handle solid powders and prepare solutions in a well-ventilated fume hood to avoid inhalation.[13][14]
-
Handling: Avoid skin and eye contact. In case of contact, rinse the affected area immediately and thoroughly with water.[13][16]
-
Waste Disposal: Dispose of chemical waste according to your institution's approved procedures.[13]
Q3: My reaction involves a nucleophilic substitution on the quinoline ring. How will the fluorine and hydroxyl groups influence the reactivity?
A3: The substituents will have a significant electronic effect on the ring's reactivity.
-
3-Fluoro Group: Fluorine is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to it.
-
5-OL (Hydroxyl) Group: The hydroxyl group is a strong electron-donating group via resonance, which activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 6 and 8). It will deactivate the ring towards nucleophilic attack. The overall reactivity will be a balance of these competing effects, making mechanistic understanding crucial for predicting outcomes.[17][18][19]
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. du.edu.eg [du.edu.eg]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. fishersci.es [fishersci.es]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Minimizing Off-Target Effects of FQ5-Inhibitor
An important disclaimer: The compound "3-Fluoroquinolin-5-OL" is a chemical structure that may form the core of a larger, biologically active molecule. Information regarding a specific, well-characterized inhibitor with this exact name is not publicly available. Therefore, this technical support guide is constructed around a hypothetical ATP-competitive kinase inhibitor, hereafter named FQ5-Inhibitor , which is based on the this compound scaffold. This guide provides broadly applicable principles and methodologies for researchers working to characterize and minimize off-target effects of novel kinase inhibitors.
Welcome to the technical support center for FQ5-Inhibitor. As Senior Application Scientists, we understand that achieving inhibitor selectivity is a significant challenge in drug discovery and chemical biology.[1][2] This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols necessary to identify, understand, and mitigate the off-target effects of FQ5-Inhibitor in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with a new kinase inhibitor.
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended primary target.[3] For kinase inhibitors like FQ5-Inhibitor, which target the highly conserved ATP-binding pocket, there is a significant risk of inhibiting multiple kinases across the human kinome.[4][5] These unintended interactions can lead to a variety of issues, including cellular toxicity, misinterpretation of experimental results, and unwanted side effects in a therapeutic context.[5][6] Understanding the selectivity profile of your inhibitor is therefore critical for validating its utility as a specific research tool or drug candidate.[7]
Q2: I'm observing an unexpected phenotype in my cells after treatment with FQ5-Inhibitor. How can I begin to determine if it's an on-target or off-target effect?
A2: This is a critical first step in troubleshooting. A systematic approach is required to dissect the observed cellular response.[8]
-
Orthogonal Inhibitors: Use a well-characterized, structurally unrelated inhibitor that also targets your primary kinase. If this second inhibitor reproduces the same phenotype, the effect is more likely to be on-target.[8]
-
Dose-Response Analysis: A clear and potent dose-response relationship is necessary, but not sufficient, to prove an on-target effect, as off-target effects can also be dose-dependent.[8] If the phenotype only occurs at high concentrations, it is more likely to be off-target.
-
Genetic Validation: The gold standard is to use genetic tools. Compare the phenotype from FQ5-Inhibitor treatment with the phenotype from siRNA, shRNA, or CRISPR/Cas9-mediated knockdown or knockout of the target kinase.[8] A close correlation strongly suggests an on-target effect.
Q3: What is the most direct way to identify the potential off-targets of FQ5-Inhibitor?
A3: The most direct and comprehensive method is to perform an in vitro kinase selectivity profile.[7][9] This involves screening FQ5-Inhibitor against a large panel of purified kinases (often hundreds) to measure its inhibitory activity.[10] These services are commercially available and typically provide an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential "hits," followed by full dose-response curves (IC50 determination) for any kinases that show significant inhibition.[7] This provides a quantitative map of your inhibitor's selectivity across the kinome.[11]
Q4: My inhibitor is highly selective in a biochemical screen, but I still suspect off-target effects in my cell-based assays. Why could this be?
A4: Discrepancies between biochemical and cell-based assays are common and can arise from several factors.[1][10]
-
Cellular Context: The intracellular environment is far more complex. Factors like inhibitor permeability, active transport out of the cell (efflux), metabolic modification, and high intracellular ATP concentrations (which compete with the inhibitor) can alter an inhibitor's effective potency and selectivity.[12]
-
Non-Kinase Targets: Kinase profiling panels do not screen for binding to other protein families (e.g., oxidoreductases, bromodomains), which have been identified as unexpected off-targets for some clinical kinase inhibitors.[12]
-
Scaffolding Effects: The inhibitor, by binding to the target kinase, might disrupt protein-protein interactions or alter the kinase's subcellular localization, leading to phenotypes independent of its catalytic activity.
Part 2: Troubleshooting Guide for Unexpected Results
This section provides solutions to specific experimental problems you may encounter.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Inconsistent or non-reproducible results in cell viability/proliferation assays. | 1. Off-target toxicity: At the concentration used, FQ5-Inhibitor may be inhibiting kinases essential for cell survival (e.g., CDKs, PLK1).[8] 2. Variability in experimental conditions: Minor differences in cell density, passage number, or treatment duration can be amplified by off-target effects.[6] | Optimize Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration that modulates the on-target pathway.[6] Profile for Off-Targets: Conduct a broad kinase screen to identify potential off-targets involved in cell survival.[8] Standardize Protocols: Ensure strict consistency in all cell culture and treatment parameters.[6] |
| 2. The observed cellular phenotype does not match the known function of the target kinase (or the phenotype from target knockdown/knockout). | 1. Phenotype is driven by an off-target: The observed effect is due to potent inhibition of a secondary, unexpected kinase that is the primary driver of that specific phenotype.[6] 2. RNAi off-target effects: The siRNA or shRNA used for comparison may have its own off-target effects, complicating the comparison.[6] | Perform a Rescue Experiment: The definitive experiment is to re-introduce a version of your target kinase that has been mutated to be resistant to FQ5-Inhibitor. If the phenotype is reversed, it confirms an on-target mechanism.[8] Validate Knockdown: Use at least two different siRNA sequences targeting your primary kinase to ensure the genetic validation is robust.[6] Analyze Downstream Signaling: Use Western blotting to check if FQ5-Inhibitor modulates phosphorylation of a known substrate of the primary target and a known substrate of a suspected off-target.[8][13] |
| 3. Potent inhibition in a biochemical assay (e.g., low nM IC50) does not translate to a potent effect in a cell-based assay. | 1. Poor cell permeability or active efflux: The compound may not be reaching its target inside the cell at sufficient concentrations. 2. Lack of target engagement: Even if the compound enters the cell, it may not bind to its target effectively in the cellular milieu.[10] 3. High intracellular ATP: The high concentration of ATP inside the cell (~1-10 mM) can outcompete the inhibitor for binding to the kinase, leading to a rightward shift in potency.[1] | Confirm Cellular Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to directly measure if FQ5-Inhibitor is binding to its target inside intact cells.[8][14] Assess Downstream Pathway Modulation: Measure the phosphorylation status of a direct substrate of your target kinase in a dose- and time-dependent manner. This provides a functional readout of target inhibition in cells.[9][13] |
Part 3: Key Experimental Protocols
Here we provide step-by-step methodologies for crucial validation experiments.
Protocol 1: In Vitro Kinase Profiling (General Workflow)
This protocol describes the general steps for assessing the selectivity of FQ5-Inhibitor using a commercial kinase profiling service.
-
Compound Preparation: Prepare a high-concentration stock solution of FQ5-Inhibitor (e.g., 10 mM in 100% DMSO). Ensure purity and accurate concentration determination.
-
Primary Screen: Submit the compound for screening against a large kinase panel (e.g., >400 kinases) at a single, high concentration (typically 1-10 µM).[7][9] This screen identifies all potential off-target interactions.
-
Hit Identification: The service provider will report the percent inhibition for each kinase. A common threshold for defining a "hit" is >70% or >80% inhibition.
-
IC50 Determination (Follow-Up): For the primary target and all identified hits, request a full 10-point dose-response curve to determine the IC50 value for each interaction.[7] This provides quantitative data on the potency of FQ5-Inhibitor against both on- and off-targets.
-
Data Analysis: Calculate a selectivity score or simply compare the IC50 values. A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to all other kinases tested.[11][15]
Protocol 2: Cellular Target Engagement via CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target protein in the complex environment of a cell.[8]
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with the desired concentration of FQ5-Inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target kinase remaining using Western blotting or another protein detection method.
-
Data Interpretation: A binding event is confirmed if FQ5-Inhibitor treatment leads to a thermal stabilization of the target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This generates a characteristic "CETSA curve."
Part 4: Data Interpretation & Visualization
Understanding Your Selectivity Data
Once you have IC50 values from a kinome screen, you can quantify selectivity. A simple way is to compare the potency against your on-target versus off-targets.
Table 1: Hypothetical Selectivity Profile for FQ5-Inhibitor
| Kinase Target | IC50 (nM) | Kinase Family | Comment |
| Kinase X (On-Target) | 15 | Tyrosine Kinase | Potent on-target activity. |
| SRC | 85 | Tyrosine Kinase (Src family) | Common off-target for quinoline scaffolds. 5.7-fold less potent than on-target. |
| LCK | 150 | Tyrosine Kinase (Src family) | Another Src family member, showing cross-reactivity. |
| VEGFR2 | 450 | Tyrosine Kinase (RTK) | Potential for anti-angiogenic effects. 30-fold selective. |
| CDK2 | >10,000 | Serine/Threonine Kinase | Highly selective against this cell cycle kinase. |
| p38α | >10,000 | Serine/Threonine Kinase | Highly selective against this MAPK family member. |
This table contains illustrative data and does not represent real experimental results.
Visualizing Workflows and Pathways
A structured approach is essential for dissecting off-target effects. The workflow below outlines a logical progression from initial observation to definitive validation.
Caption: Workflow for identifying and validating off-target effects.
Understanding how on- and off-target effects combine to produce a final cellular outcome is key.
Caption: On-target and off-target signaling pathways.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. ClinPGx [clinpgx.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Quinoline-Based Fluorescent Probes: Evaluating 3-Fluoroquinolin-5-OL in the Context of Established Standards
Introduction: The Enduring Utility of the Quinoline Scaffold in Fluorescence Sensing
For researchers, scientists, and professionals in drug development, the quest for precise and sensitive molecular tools to interrogate biological systems is perpetual. Among the arsenal of available techniques, fluorescence-based methods offer unparalleled sensitivity and spatiotemporal resolution. The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the design of fluorescent probes. Its rigid structure, inherent fluorescence, and the susceptibility of its photophysical properties to the local microenvironment make it an ideal platform for developing chemosensors for a diverse range of analytes, from metal ions to pH and viscosity.[1][2]
This guide provides a comprehensive comparison of a novel quinoline derivative, 3-Fluoroquinolin-5-OL, with established quinoline-based probes. We will delve into the fundamental photophysical properties that govern probe performance and present a framework for the systematic evaluation of new probes against well-characterized standards. Our analysis will be grounded in experimental data and detailed protocols, offering both a theoretical understanding and a practical guide for researchers in the field.
The Subject of Our Investigation: this compound
This compound is a derivative of quinolin-5-ol, featuring a fluorine atom at the 3-position.[3] While its primary application to date has been as an intermediate in the synthesis of bioactive compounds, its structural similarity to other fluorescent quinolinols suggests its potential as a fluorescent probe. The introduction of a highly electronegative fluorine atom can significantly influence the electronic distribution within the quinoline ring system. This substitution is anticipated to modulate the probe's photophysical properties, such as its quantum yield and sensitivity to environmental polarity, potentially offering advantages over unsubstituted parent compounds.
Due to the limited availability of published photophysical data for this compound, this guide will utilize a comparative framework based on the well-characterized and structurally similar 8-hydroxyquinoline (8-HQ) as a foundational reference. We will also introduce a more functionally advanced quinoline probe, the ratiometric pH sensor DQPH, to highlight the evolution and diverse applications of this class of fluorophores.
Comparative Analysis of Quinoline Probes: Photophysical Properties
The performance of a fluorescent probe is dictated by a set of key photophysical parameters. A thorough understanding of these metrics is essential for selecting the appropriate probe for a given application and for interpreting the resulting data.
| Parameter | This compound (Hypothetical) | 8-Hydroxyquinoline (8-HQ) | DQPH (pH Probe)[1] |
| Excitation Max (λex) | ~320 - 350 nm | ~320 nm (monomer in aprotic solvents) | 480 nm (pH 9.0) / 540 nm (pH 4.5) |
| Emission Max (λem) | ~400 - 450 nm | ~340 nm (monomer), ~410 nm (associate) | 531 nm (pH 9.0) / 588 nm (pH 4.5) |
| Stokes Shift | Moderate | ~20-90 nm (depending on species) | 51 nm (pH 9.0) / 48 nm (pH 4.5) |
| Quantum Yield (Φ) | Moderate to High | Low in protic solvents, high in aprotic solvents | Not explicitly stated, but exhibits strong fluorescence for ratiometric sensing |
| Key Features | Potential for enhanced photostability and altered pKa due to fluorine substitution. | Classic, well-studied fluorophore, sensitive to metal ions and solvent polarity.[4] | Ratiometric response to pH, large emission shift, suitable for cellular imaging.[1] |
Causality Behind Photophysical Properties:
-
Fluorine Substitution in this compound: The electron-withdrawing nature of the fluorine atom is expected to lower the energy levels of the molecular orbitals. This can lead to a blue-shift in the absorption and emission spectra compared to the unsubstituted quinolin-5-ol. Furthermore, fluorine substitution can enhance the photostability of the molecule and alter the acidity of the hydroxyl group, which could be exploited for pH sensing applications.
-
Dual Emission of 8-Hydroxyquinoline: The observation of two distinct emission bands for 8-HQ in certain solvents is attributed to the equilibrium between monomeric and associated (dimeric or solvent-complexed) species. This sensitivity to the local environment is a key feature that has been harnessed for sensing applications.
-
Ratiometric Sensing of DQPH: The large shift in the emission spectrum of DQPH with changing pH is due to a protonation-activatable resonance charge transfer (PARCT) process.[1] This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths is measured, provides a built-in self-calibration, making the measurement more robust and reliable.
Experimental Protocols: A Framework for Probe Evaluation
To objectively compare this compound with other quinoline probes, a standardized set of experimental protocols is essential. The following methodologies provide a comprehensive workflow for characterizing the key performance indicators of a novel fluorescent probe.
Determination of Photophysical Properties
This protocol outlines the steps to measure the fundamental photophysical parameters of a fluorescent probe.
Caption: Workflow for determining the photophysical properties of a fluorescent probe.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorescent probe in a suitable solvent such as DMSO.
-
Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions (e.g., 1, 2, 5, and 10 µM) in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, or acetonitrile).
-
Absorbance Spectroscopy:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum of each working solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λmax(abs)).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λmax(abs) and record the emission spectrum. Identify the wavelength of maximum emission (λmax(em)).
-
Set the emission wavelength to λmax(em) and record the excitation spectrum.
-
-
Quantum Yield (Φ) Determination (Relative Method):
-
Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54) with an absorbance that is similar to the probe solution at the excitation wavelength.
-
Measure the absorbance of both the probe and the standard solution at the chosen excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectra of both the probe and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the probe and the standard.
-
The quantum yield of the probe (Φprobe) can be calculated using the following equation: Φprobe = Φstd * (Iprobe / Istd) * (Astd / Aprobe) * (nprobe2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "probe" and "std" refer to the sample and the standard, respectively.
-
Evaluation of Environmental Sensitivity
This protocol assesses the responsiveness of the probe to changes in its local environment, such as polarity, pH, or viscosity.
Caption: Workflow for evaluating the environmental sensitivity of a fluorescent probe.
Step-by-Step Methodology (Example for pH Sensitivity):
-
Prepare a Series of Buffer Solutions: Prepare a range of buffer solutions with known pH values (e.g., from pH 4 to 10).
-
Prepare Probe Solutions in Buffers: Add a small aliquot of the probe's stock solution to each buffer solution to achieve a final concentration in the low micromolar range.
-
Record Fluorescence Spectra: For each pH value, record the fluorescence emission spectrum of the probe.
-
Data Analysis:
-
Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two wavelengths for ratiometric probes) as a function of pH.
-
From the resulting titration curve, the pKa of the probe can be determined.
-
Discussion: Positioning this compound in the Quinoline Probe Landscape
Based on our comparative framework, we can anticipate the potential strengths and weaknesses of this compound as a fluorescent probe.
Potential Advantages:
-
Enhanced Photostability: The presence of the C-F bond, one of the strongest single bonds in organic chemistry, may confer increased resistance to photobleaching compared to non-fluorinated analogs.
-
Tunable Acidity: The electron-withdrawing fluorine atom is likely to lower the pKa of the hydroxyl group, potentially making it a more sensitive pH probe in a different physiological range compared to 8-HQ.
-
Favorable Solvatochromism: The fluorine substituent could enhance the sensitivity of the probe's fluorescence to the polarity of its microenvironment, making it a candidate for probing lipid membranes or protein binding sites.
Potential Challenges:
-
Synthesis Complexity: The introduction of the fluorine atom may require more complex synthetic routes compared to the readily available 8-hydroxyquinoline.
-
Quantum Yield: While the fluorine substitution can have a positive effect, it is not always guaranteed to improve the quantum yield, and this would need to be determined experimentally.
Future Directions and the Importance of Rigorous Comparison:
The true potential of this compound as a fluorescent probe can only be unlocked through rigorous experimental characterization. The protocols outlined in this guide provide a clear roadmap for such an investigation. By systematically comparing its performance against established standards like 8-hydroxyquinoline and functionally specialized probes like DQPH, researchers can make informed decisions about its suitability for their specific applications.
The continuous development of novel fluorophores is essential for pushing the boundaries of biological imaging and sensing. A disciplined and comparative approach to evaluating these new tools is paramount to ensuring their effective and reliable application in the scientific community.
References
- 1. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Evaluating 3-Fluoroquinolin-5-OL Against Commercial DNA-Binding Dyes
Introduction: The Quest for Superior Fluorophores
In the landscape of cellular and molecular biology, fluorescent dyes are indispensable tools. From tracking dynamic processes in live cells to quantifying nucleic acids, the precision of our insights is fundamentally tied to the performance of these molecular reporters. While a portfolio of reliable commercial dyes, such as DAPI and Hoechst, have become mainstays in laboratories worldwide, the pursuit of novel fluorophores with improved photostability, brightness, and unique spectral properties is relentless.
This guide introduces 3-Fluoroquinolin-5-OL , a member of the quinoline family of compounds, which are known for their fluorescent properties[1]. Due to the novelty of this specific compound, comprehensive, peer-reviewed data on its performance as a fluorescent probe is not yet widely available. Therefore, this document serves a dual purpose:
-
To provide a theoretical framework for the potential photophysical properties of this compound based on the known behavior of related fluoroquinolone and hydroxyquinoline structures[2][3].
-
To present a rigorous, side-by-side experimental blueprint for researchers to objectively evaluate this compound against two industry-standard, commercially available blue fluorescent DNA-binding dyes: DAPI (4′,6-diamidino-2-phenylindole) and Hoechst 33342 .
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of specifications to explain the causality behind experimental design, ensuring that your evaluation is not only accurate but also insightful.
Part 1: The Contenders - Physicochemical and Photophysical Profiles
A fluorophore's utility is defined by its fundamental chemical and light-interacting properties. Here, we compare the established characteristics of DAPI and Hoechst 33342 with the hypothesized profile of this compound.
Chemical Structures:
-
This compound: A simple, small molecule. Its fluorescence is expected to originate from the quinoline ring system, modulated by the electron-withdrawing fluorine and electron-donating hydroxyl groups.
-
DAPI & Hoechst 33342: Both are larger, more complex molecules featuring multiple aromatic rings. Their established mechanism involves binding to the minor groove of A-T rich regions of double-stranded DNA (dsDNA)[4][5].
Table 1: Comparative Photophysical and Physicochemical Properties
| Property | This compound | DAPI | Hoechst 33342 |
| Excitation Max (dsDNA-bound) | ~340-360 nm (Hypothesized) | ~358 nm[6] | ~350 nm[5] |
| Emission Max (dsDNA-bound) | ~450-480 nm (Hypothesized) | ~461 nm[6] | ~461 nm[5] |
| Quantum Yield (Φf) | To Be Determined (TBD) | ~0.92 (when bound to DNA)[7] | High (often cited as brighter than DAPI)[4] |
| Molar Extinction Coeff. (ε) | TBD | ~27,000 M⁻¹cm⁻¹ | ~42,000 M⁻¹cm⁻¹ |
| Binding Target | TBD (Potentially DNA/RNA) | dsDNA (A-T rich minor groove)[8] | dsDNA (A-T rich minor groove)[5] |
| Cell Permeability (Live Cells) | TBD | Generally poor; used for fixed cells[4][7] | Excellent; standard for live-cell staining[5] |
Rationale: The hypothesized spectral properties for this compound are based on the characteristics of structurally related fluoroquinolones, which absorb in the UV range and emit blue light[1]. Its small size suggests it may be cell-permeable, but this must be experimentally verified.
Part 2: A Practical Guide to Comparative Fluorophore Evaluation
To move from hypothesis to data, a structured experimental workflow is essential. The following protocols are designed to be self-validating, providing a robust framework for an unbiased comparison.
Overall Evaluation Workflow
The logical flow of experiments should progress from basic photophysics in solution to performance in a complex biological environment. This ensures that fundamental properties are understood before investing time in cell-based assays.
Caption: Workflow for comprehensive fluorophore evaluation.
Protocol 2.1: Relative Fluorescence Quantum Yield (Φf) Determination
Objective: To measure the fluorescence efficiency of this compound relative to a known standard.
Principle: This widely used comparative method assumes that if a standard and a sample absorb the same number of photons (i.e., have identical absorbance values at the excitation wavelength), the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields. The final calculation accounts for differences in solvent refractive index[9][10].
Materials:
-
Test Compound: this compound
-
Reference Standard: Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54)[11]
-
Solvent: Spectroscopic grade ethanol or PBS (ensure compound is soluble)
-
UV-Vis Spectrophotometer and Quartz Cuvettes
-
Spectrofluorometer with corrected emission spectra capability
Procedure:
-
Stock Solution Preparation: Prepare 1 mM stock solutions of this compound and the reference standard (Quinine Sulfate) in the chosen solvent.
-
Serial Dilutions: From the stocks, prepare a series of 5-6 dilutions for both the test compound and the standard. The goal is to create solutions with absorbance values at the excitation wavelength between 0.01 and 0.1[10].
-
Causality: Keeping absorbance below 0.1 is critical to minimize inner filter effects, where emitted light is re-absorbed by other fluorophore molecules, leading to an underestimation of fluorescence intensity[10].
-
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution. Record the absorbance value at the chosen excitation wavelength (e.g., 350 nm).
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the same excitation wavelength used for absorbance measurements.
-
Record the emission spectrum for each dilution of the test and standard solutions. Ensure experimental parameters (e.g., slit widths) are kept constant across all measurements[12].
-
Integrate the area under the emission curve for each measurement to get the integrated fluorescence intensity (I).
-
-
Data Analysis:
-
For both the test compound and the standard, create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis).
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad)[9].
-
Calculate the quantum yield of the sample (Φs) using the following equation[9][10]: Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²) Where:
-
Φr = Quantum yield of the reference (0.54 for quinine sulfate)
-
Grad_s and Grad_r = Gradients for the sample and reference, respectively
-
n_s and n_r = Refractive indices of the sample and reference solvents (if different)
-
-
Protocol 2.2: Photostability Assessment (Photobleaching Half-Life)
Objective: To quantify and compare the rate at which the fluorescence signal diminishes under continuous illumination.
Principle: A sample is exposed to constant, high-intensity excitation light, and the decay of its fluorescence is recorded over time. The time it takes for the intensity to drop to 50% of its initial value is the photobleaching half-life (t₁/₂)[13].
Materials:
-
Dye solutions (this compound, DAPI, Hoechst 33342) at a working concentration (e.g., 1 µM).
-
Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: To prevent diffusion, immobilize the dye. A simple method is to place a small drop of the dye solution onto a slide and let it dry to form a thin film[13].
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize for 15-20 minutes.
-
Select the appropriate filter set (e.g., DAPI/UV filter cube).
-
Place the slide on the stage and focus on the dye film.
-
Adjust the illumination intensity to a level that gives a strong initial signal. Crucially, use the exact same illumination intensity for all dyes being compared [13].
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Begin continuous illumination of the same field of view.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence is significantly diminished (<25% of initial).
-
-
Data Analysis:
-
Open the image series in ImageJ/Fiji.
-
Define a Region of Interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point)[13].
-
Correct for background by subtracting the mean intensity of a region with no dye.
-
Normalize the intensity values, setting the intensity at t=0 to 100%.
-
Plot the normalized intensity versus time. The time at which the intensity crosses 50% is the t₁/₂.
-
Part 3: Performance in a Biological Context
Excellent photophysical properties are a prerequisite, but true utility is proven in a cellular environment. These experiments assess cell permeability, localization, and potential toxicity.
Live-Cell Imaging and Staining Workflow
Caption: Standard protocol for live-cell fluorescent staining.
Protocol 3.1: Cell Staining, Permeability, and Localization
Objective: To determine if this compound can enter live or fixed cells and to identify its subcellular localization.
Materials:
-
Adherent cells (e.g., HeLa or U2OS) cultured on imaging-grade glass-bottom dishes.
-
Dye solutions: this compound, Hoechst 33342 (live-cell control), DAPI (fixed-cell control).
-
Culture medium and phenol red-free imaging medium (e.g., Gibco FluoroBrite DMEM)[14].
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) for fixing cells.
-
0.1% Triton X-100 in PBS for permeabilization.
Procedure:
-
Live-Cell Staining:
-
Culture cells to ~60% confluency.
-
Prepare working solutions of this compound and Hoechst 33342 in warm imaging medium (test a range of concentrations, e.g., 0.1 µM to 5 µM).
-
Replace the culture medium with the dye-containing medium and incubate for 15-30 minutes at 37°C[14].
-
Wash the cells 2-3 times with warm PBS to remove unbound dye[15].
-
Add fresh imaging medium and proceed to microscopy.
-
-
Fixed-Cell Staining:
-
Wash cells with PBS, then fix with 4% PFA for 10 minutes at room temperature.
-
Wash 3 times with PBS.
-
Optional: Permeabilize with 0.1% Triton X-100 for 5 minutes to allow non-permeant dyes to enter. Wash 3 times with PBS.
-
Incubate with working solutions of this compound and DAPI for 5 minutes.
-
Wash 3 times with PBS and mount for imaging.
-
-
Image Analysis:
-
Using a fluorescence microscope with a UV filter set, acquire images.
-
Assessment: Does this compound stain live cells? If so, it is cell-permeable. Does it only stain fixed and permeabilized cells, similar to DAPI? Where does the signal localize (e.g., nucleus, cytoplasm, mitochondria)? Co-staining with markers for other organelles can be used for definitive localization.
-
Protocol 3.2: Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate whether this compound is toxic to cells, which is a critical parameter for any live-cell imaging probe.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells[16].
Materials:
-
Cells seeded in a 96-well plate.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Compound Treatment: The next day, treat cells with a serial dilution of this compound (and Hoechst 33342 as a control). Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., 10% DMSO). Incubate for a period relevant to imaging experiments (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C[16].
-
Mechanism: During this incubation, mitochondrial dehydrogenases in living cells convert the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the purple crystals. An overnight incubation may be required for complete solubilization[16].
-
Absorbance Reading: Measure the absorbance of each well using a plate reader at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus compound concentration to determine the concentration at which the dye becomes toxic.
Part 4: Data Synthesis and Conclusion
Table 2: Experimental Data Summary Template
| Parameter | This compound | DAPI | Hoechst 33342 |
| Quantum Yield (Φf) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Photobleaching t₁/₂ (sec) | [Insert experimental value] | [Insert experimental-value] | [Insert experimental value] |
| Live-Cell Permeability | [Yes/No] | [No] | [Yes] |
| Subcellular Localization | [Nucleus/Cytoplasm/etc.] | [Nucleus] | [Nucleus] |
| Cytotoxicity (IC₅₀) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Discussion and Interpretation:
The true value of a novel fluorophore lies in its unique advantages or its ability to overcome the limitations of existing tools. When analyzing your data, consider the following:
-
Is this compound brighter? A significantly higher quantum yield would be a major advantage, allowing for lower illumination intensity and reducing phototoxicity during live-cell imaging[17].
-
Is it more photostable? A longer photobleaching half-life is critical for time-lapse experiments that track cellular processes over extended periods. Fluoroquinolones are known to be photoreactive, so this is a crucial test[18].
-
Does it offer a unique advantage? Perhaps it has a different binding mechanism, stains different cellular compartments, or is less toxic than Hoechst 33342. For instance, DAPI and Hoechst are known to undergo photoconversion to green and red emitting forms, which can complicate multicolor experiments; it would be valuable to assess if this compound shares this characteristic[6].
This guide provides the necessary framework and detailed protocols to rigorously characterize this compound and compare its performance against DAPI and Hoechst 33342. By systematically evaluating its photophysical properties, cellular performance, and toxicity, researchers can generate the robust data needed to determine its potential as a valuable new tool for fluorescence microscopy. The ultimate goal is to understand not just if it works, but where it might excel, providing a new and improved option for the scientific community.
References
- 1. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of chemical speciation on photochemical transformation of three fluoroquinolones (FQs) in water: Kinetics, mechanism, and toxicity of photolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell imaging, dyes, labels and stains [hellobio.com]
- 8. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. iss.com [iss.com]
- 13. benchchem.com [benchchem.com]
- 14. cellmicrosystems.com [cellmicrosystems.com]
- 15. promega.com [promega.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of 3-Fluoroquinolin-5-OL as a Biological Probe
This guide provides a comprehensive framework for the validation of a novel chemical entity, 3-Fluoroquinolin-5-OL , as a biological probe. Given that this molecule is not an established probe, we will proceed with a hypothetical validation strategy against two plausible and distinct protein target classes for the quinoline scaffold: a bacterial topoisomerase (E. coli DNA Gyrase ) and a human non-receptor tyrosine kinase (SRC Kinase ). This dual-pathway approach will illustrate how validation strategies are tailored to the specific target class and biological context. We will objectively compare its hypothetical performance metrics against well-established probes and provide the detailed experimental methodologies required for this validation.
The Strategic Imperative of Probe Validation
Before deploying a small molecule in a biological experiment, one must establish a clear "pharmacological audit trail" that links the molecule to its intended target and subsequent phenotype. The core tenets of probe validation, which this guide will explore experimentally, are:
-
Potency: Does the compound modulate the target's activity at a relevant concentration (typically, IC50 or EC50 < 100 nM in biochemical assays)?
-
Selectivity: Does the compound bind to the intended target significantly more potently (ideally >30-fold) than to other related proteins?
-
Target Engagement: Does the compound bind to the target protein inside a living cell?
-
Mechanism of Action: Is the compound's effect on a cellular phenotype consistent with the known biology of the target?
To rigorously test these principles, the validation process must include a crucial experimental control: a structurally similar but biologically inactive analog. This negative control helps to ensure that the observed biological effects are due to on-target activity and not to the chemical scaffold itself or off-target effects. For our validation of this compound, we propose the use of 3-Fluoro-5-methoxyquinoline as an inactive control. The rationale is that the 5-hydroxyl group is a potential key hydrogen bond donor for protein interaction, and its methylation to a methoxy group should disrupt this interaction while minimally altering the compound's overall physicochemical properties.
Part 1: Validation Against a Bacterial Target - E. coli DNA Gyrase
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] It is a well-validated target for antibacterial drugs, most notably the fluoroquinolone class, making it a plausible target for our quinoline-based compound.[1][2]
Performance Comparison: this compound vs. Established Gyrase Inhibitors
The performance of our candidate probe must be benchmarked against known inhibitors. Ciprofloxacin is a classic fluoroquinolone gyrase poison, while Novobiocin is an aminocoumarin that inhibits the ATPase activity of the GyrB subunit.
| Compound | Target | Mechanism of Action | Biochemical Potency (IC50) | Cellular Potency (MIC vs. E. coli) | Selectivity Profile |
| This compound (Hypothetical) | E. coli DNA Gyrase | ATP-competitive or DNA-intercalating (To be determined) | To be determined | To be determined | High selectivity against human Topoisomerase II is critical. |
| Ciprofloxacin (Positive Control) | E. coli DNA Gyrase | Gyrase Poison (Stabilizes DNA-gyrase complex) | ~1 µg/mL | 0.015 µg/mL | Selective for bacterial gyrase over eukaryotic topoisomerases. |
| Novobiocin (Positive Control) | E. coli DNA Gyrase (GyrB subunit) | ATPase Inhibitor | ~30 nM | 100 µg/mL (resistance is common) | Inhibits bacterial GyrB and human Hsp90. |
| 3-Fluoro-5-methoxyquinoline (Negative Control) | E. coli DNA Gyrase | Expected Inactive | > 100 µM (Hypothetical) | > 256 µg/mL (Hypothetical) | N/A |
Experimental Workflow & Protocols
The validation of this compound as a DNA gyrase probe follows a logical progression from biochemical activity to cellular effects.
Caption: Workflow for validating this compound against E. coli DNA gyrase.
This assay directly measures the enzymatic activity of DNA gyrase, which converts relaxed plasmid DNA into its supercoiled form. An inhibitor will prevent this conversion.
Materials:
-
E. coli DNA Gyrase (enzyme and subunits, e.g., from Inspiralis or ProFoldin)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 10 mM MgCl2, 5 mM DTT, 1.25 M potassium glutamate, 50 µg/mL BSA)
-
ATP solution (10 mM)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
Stop Buffer/Loading Dye (e.g., 2X GSTEB: 5% SDS, 25 mM EDTA, 0.05% Bromophenol Blue, 50% Glycerol)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Reaction Setup: On ice, prepare a master mix containing Assay Buffer, relaxed pBR322 DNA, and sterile water. Aliquot into reaction tubes.
-
Compound Addition: Add this compound, positive controls (Ciprofloxacin, Novobiocin), and the negative control (3-Fluoro-5-methoxyquinoline) from a 100X DMSO stock to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Include a "no compound" (DMSO only) control.
-
Enzyme Addition: Dilute the E. coli DNA gyrase enzyme to the working concentration in Dilution Buffer immediately before use. Add the diluted enzyme to all tubes except the "no enzyme" control.
-
Initiate Reaction: Add ATP to all wells to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding Stop Buffer/Loading Dye, followed by an equal volume of chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.
-
Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer. Run the gel at ~90V for 90 minutes.
-
Visualization: Stain the gel with ethidium bromide, destain in water, and visualize under UV light. The relaxed plasmid runs slower than the supercoiled product.
-
Analysis: Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC50).
Part 2: Validation Against a Human Target - SRC Kinase
The quinoline scaffold is also a "privileged structure" for the development of protein kinase inhibitors.[5] SRC, a non-receptor tyrosine kinase, is a key regulator of numerous cellular processes, and its dysregulation is implicated in cancer. Validating a probe against a human kinase requires a different set of experiments, with a strong emphasis on selectivity against other human kinases.
Performance Comparison: this compound vs. Established SRC Inhibitors
Dasatinib and Saracatinib are well-validated, potent SRC family kinase inhibitors used in research and clinical settings.
| Compound | Target | Mechanism of Action | Biochemical Potency (IC50) | Cellular Target Engagement (IC50) | Selectivity Profile |
| This compound (Hypothetical) | Human SRC Kinase | ATP-competitive (To be determined) | To be determined | To be determined | Must be profiled against a broad panel of human kinases. |
| Dasatinib (Positive Control) | Human SRC Kinase | ATP-competitive | ~0.8 nM | ~1 nM | Potent inhibitor of SRC family kinases and BCR-ABL. |
| Saracatinib (Positive Control) | Human SRC Kinase | ATP-competitive | ~2.7 nM | ~100 nM | Potent and selective inhibitor of SRC family kinases. |
| 3-Fluoro-5-methoxyquinoline (Negative Control) | Human SRC Kinase | Expected Inactive | > 100 µM (Hypothetical) | > 100 µM (Hypothetical) | N/A |
Experimental Workflow & Protocols
The validation workflow for a kinase probe prioritizes cellular target engagement and broad selectivity profiling early in the process.
Caption: Workflow for validating this compound against human SRC kinase.
This biochemical assay measures the amount of ADP produced during the kinase reaction, which is proportional to enzyme activity. A luminescent signal is generated from the ADP.
Materials:
-
Recombinant full-length human SRC Kinase (e.g., from Promega or BPS Bioscience)
-
SRC Substrate (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide like KVEKIGEGTYGVVYK)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
-
Reagent Preparation: Dilute SRC kinase, substrate, and ATP in Kinase Reaction Buffer.
-
Compound Addition: To the wells of a white plate, add test compounds (this compound, Dasatinib, negative control) across a desired concentration range. Include "no compound" (DMSO) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Add the SRC kinase and substrate mixture to the wells. Allow a brief pre-incubation (e.g., 10 minutes) with the compounds.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Stop and Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescence: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: The luminescent signal is proportional to kinase activity. Calculate the IC50 value by plotting the signal against the log of the inhibitor concentration.
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Materials:
-
Cultured cells expressing the target protein (e.g., E. coli for gyrase; a human cell line like HEK293 for SRC).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Test compounds.
-
Thermal cycler or heating blocks.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Equipment for cell lysis (e.g., for freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target protein (anti-GyrA or anti-SRC).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Cell Treatment: Culture cells to confluency. Treat the cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1 hour in the incubator.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control.
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Prepare samples for Western blotting.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein.
-
Analysis: Visualize the bands and quantify their intensity. Plot the amount of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Conclusion and Forward Look
This guide outlines the foundational experiments required to begin the validation of This compound as a potential biological probe. The described workflows for both a bacterial and a human target highlight the universal principles of probe validation—potency, selectivity, and target engagement—while demonstrating the target-specific nature of the required assays.
Successful validation, characterized by potent on-target activity, demonstrated cellular target engagement, and a clean selectivity profile, would elevate this compound from a mere chemical entity to a powerful tool for biological discovery. Conversely, failure to meet these stringent criteria—for example, low potency, promiscuous activity, or a lack of cellular effects—would disqualify it as a reliable probe. The rigorous, unbiased application of these experimental protocols is the only path to generating high-quality, trustworthy chemical tools for the advancement of science.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. Quinolone antibacterial agents: relationship between structure and in vitro inhibition of the human cytochrome P450 isoform CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. SRC Kinase Enzyme System [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Fluoroquinolin-5-OL Derivatives in Anticancer Drug Discovery
In the dynamic landscape of oncology drug development, the quinoline scaffold has consistently emerged as a privileged structure, underpinning a multitude of therapeutic agents.[1][2] The strategic incorporation of a fluorine atom and a hydroxyl group at the 3- and 5-positions, respectively, of the quinoline ring system presents a compelling chemical space for the generation of novel anticancer candidates. This guide provides a comprehensive comparative analysis of 3-Fluoroquinolin-5-OL derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Promising Starting Point
The this compound core serves as a key intermediate in the synthesis of bioactive compounds, particularly those with potential applications in oncology.[3] The presence of the fluorine atom at the C-3 position can enhance metabolic stability and binding affinity to target proteins, while the hydroxyl group at the C-5 position offers a versatile handle for further chemical modifications.[4] The exploration of derivatives from this scaffold is driven by the hypothesis that strategic substitutions can significantly modulate their cytotoxic potency and selectivity against various cancer cell lines.
Comparative Cytotoxicity of this compound Derivatives
While a comprehensive head-to-head comparative study of a wide array of this compound derivatives is not extensively documented in publicly available literature, we can extrapolate valuable insights from studies on structurally related quinoline and fluoroquinolone analogs. Research has consistently demonstrated that modifications at various positions of the quinoline ring profoundly impact anticancer activity.[5][6]
For instance, studies on quinoline-5-sulfonamide derivatives, which are structurally analogous to our core scaffold, have revealed that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining cytotoxic efficacy.[7] One study reported that an 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (a compound with a hydroxyl group at a different position but illustrating the principle of substitution) exhibited significant activity against amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, with IC50 values comparable to cisplatin and doxorubicin.[7] This underscores the potential for discovering highly potent anticancer agents through systematic derivatization of the this compound core.
Table 1: Illustrative Anticancer Activity of Structurally Related Quinolone Derivatives
| Compound ID | Core Scaffold Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c | 8-hydroxyquinoline-5-sulfonamide derivative | C-32 (Melanoma) | Comparable to Cisplatin | [7] |
| MDA-MB-231 (Breast) | Comparable to Doxorubicin | [7] | ||
| A549 (Lung) | Comparable to Doxorubicin | [7] | ||
| Compound 10g | 7-(4-fluorobenzyloxy)quinolin-4-amine derivative | Various human tumor cell lines | < 1.0 | [6] |
| Compound 12e | Quinoline-chalcone derivative | MGC-803 (Gastric) | 1.38 | [8] |
| HCT-116 (Colon) | 5.34 | [8] | ||
| MCF-7 (Breast) | 5.21 | [8] |
Note: This table presents data from structurally related compounds to highlight the potential of the this compound scaffold and is not a direct comparison of its derivatives.
Structure-Activity Relationship (SAR) Insights
The analysis of structure-activity relationships is paramount in guiding the rational design of more potent and selective drug candidates. For fluoroquinolone derivatives, several key SAR principles have been established in the context of their anticancer activity:
-
Substitution at N-1: The substituent at the N-1 position is crucial for activity. A cyclopropyl group has been shown to enhance antiproliferative effects compared to an ethyl group.[4]
-
Modifications at C-7: The heterocyclic substituent at the C-7 position significantly influences the interaction with the target enzyme, DNA topoisomerase II.[5]
-
Carboxylic Acid at C-3: While essential for antibacterial activity, modification of the carboxylic acid group at the C-3 position is a common strategy to enhance anticancer properties.[5]
-
Fluorine at C-6: The fluorine atom at the C-6 position is known to increase the activity of quinolones against mammalian topoisomerase II enzymes.[4]
For the this compound scaffold, the hydroxyl group at C-5 provides a key point for diversification. Etherification or esterification of this group with various moieties could lead to derivatives with altered lipophilicity, cell permeability, and target engagement, thereby modulating their cytotoxic profiles.
Mechanism of Action: Targeting Topoisomerase II
A primary mechanism through which many fluoroquinolone derivatives exert their anticancer effects is the inhibition of human DNA topoisomerase II.[3][5] These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1][9]
Molecular docking studies have shown that fluoroquinolones can bind to the active site of human topoisomerase IIα and IIβ, with compounds like ofloxacin, sparfloxacin, ciprofloxacin, and moxifloxacin predicted to be potent inhibitors.[3] It is highly probable that derivatives of this compound would share this mechanism of action.
Diagram 1: Proposed Mechanism of Action of this compound Derivatives
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of derivatives from the this compound core can be achieved through various standard organic chemistry reactions. A general workflow is outlined below:
Diagram 2: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
A more specific example for the synthesis of quinoline-5-sulfonamides is as follows:[7]
-
Preparation of 8-Hydroxyquinoline-5-sulfonyl chloride: Start with commercially available 8-hydroxyquinoline.
-
Sulfonamide Synthesis: React the sulfonyl chloride with the desired amine in an anhydrous solvent like acetonitrile at room temperature for 24 hours.
-
Purification: After reaction completion, pour the mixture into water and extract with an organic solvent (e.g., chloroform). Dry the combined organic extracts and evaporate the solvent. Purify the crude product by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Topoisomerase II Inhibition Assay
This assay determines the ability of the compounds to inhibit the catalytic activity of topoisomerase II.[9]
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and the appropriate reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A potent inhibitor will prevent the relaxation of the supercoiled DNA.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. The insights from related quinoline and fluoroquinolone derivatives strongly suggest that systematic modification of this core can lead to compounds with potent and selective cytotoxicity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This should include in vitro cytotoxicity screening against a broad panel of cancer cell lines, determination of their mechanism of action, and in vivo efficacy studies in relevant animal models. Such a focused effort will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of fluoroquinolones: cytotoxicity on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Biocompatibility Guide: 3-Fluoroquinolin-5-OL in Preclinical Evaluation
In the landscape of drug discovery, the quinoline scaffold is a cornerstone, giving rise to a multitude of therapeutic agents.[1][2][3] The introduction of novel derivatives, such as 3-Fluoroquinolin-5-OL, necessitates a rigorous evaluation of their biocompatibility to ensure patient safety and predict clinical success. This guide provides a comparative analysis of the biocompatibility of this compound, benchmarking it against the parent quinoline molecule and a widely used fluoroquinolone, Ciprofloxacin. Through a series of standard preclinical assays, we will explore the cytotoxic, genotoxic, and hemocompatible profiles of these compounds, offering a framework for researchers and drug development professionals to assess the potential of new chemical entities.
The Critical Role of Biocompatibility in Drug Development
Biocompatibility is a measure of how a material or compound interacts with a biological system. For a drug candidate, a favorable biocompatibility profile is paramount, as adverse reactions can lead to significant safety concerns and late-stage clinical failures.[4] Quinolines and their derivatives, while offering broad therapeutic potential, have been associated with a range of toxicities.[5][6] Therefore, early and comprehensive in vitro biocompatibility testing is not just a regulatory requirement but a critical step in de-risking a drug development program.[7][8]
This guide will delve into three key areas of biocompatibility assessment:
-
Cytotoxicity: The potential of a compound to induce cell death.
-
Genotoxicity: The ability of a compound to damage DNA, potentially leading to mutations or cancer.[9][10]
-
Hemocompatibility: The interaction of a compound with blood components, a crucial assessment for intravenously administered drugs or those with high systemic exposure.[11][12][13][14]
Comparative Analysis: this compound vs. Benchmarks
To contextualize the biocompatibility of this compound, we will compare its hypothetical performance against two standards:
-
Quinoline: The parent heterocyclic compound, providing a baseline for the inherent toxicity of the scaffold.
-
Ciprofloxacin: A well-characterized second-generation fluoroquinolone antibiotic with a known safety profile.[6]
The following sections will detail the experimental protocols and present hypothetical data based on established structure-activity relationships for quinoline derivatives.[15] It is important to note that the data for this compound is projected and serves as an illustrative example for this guide.
I. In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental in preclinical toxicology, providing initial insights into a compound's effect on cell viability.[7][8][16] We will employ the widely used MTT assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds on a relevant cell line, such as the human liver carcinoma cell line, HepG2, due to the liver's central role in drug metabolism.
Experimental Protocol: MTT Assay
-
Cell Culture: HepG2 cells are cultured in a suitable medium and seeded into 96-well plates at a density of 1 x 10^4 cells/well. The cells are allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound, Quinoline, and Ciprofloxacin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to a range of concentrations. The cells are then treated with these concentrations for 24 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Hypothetical Cytotoxicity Data
| Compound | IC50 (µM) on HepG2 cells |
| Quinoline | 50 |
| Ciprofloxacin | >200 |
| This compound | 150 |
Interpretation: Based on general trends, the parent quinoline is expected to exhibit the highest cytotoxicity. Ciprofloxacin, a clinically approved drug, would likely have a high IC50 value, indicating low cytotoxicity. The hypothetical this compound, with its fluoro and hydroxyl substitutions, might show intermediate cytotoxicity. These substitutions can influence the molecule's interaction with cellular targets and metabolic pathways.[15]
Experimental Workflow: Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
II. Genotoxicity Evaluation
Genotoxicity testing is crucial to assess a compound's potential to cause genetic damage.[9][10] A standard battery of tests is often employed, starting with the bacterial reverse mutation assay (Ames test) to detect point mutations.[17][18]
Experimental Protocol: Ames Test (OECD 471)
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used, which are sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compounds in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to grow) is counted.
-
Data Analysis: A compound is considered genotoxic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Hypothetical Genotoxicity Data (Ames Test)
| Compound | Result without S9 | Result with S9 |
| Quinoline | Positive | Positive |
| Ciprofloxacin | Negative | Negative |
| This compound | Negative | Potentially Weakly Positive |
Interpretation: Quinoline itself is a known mutagen. Ciprofloxacin is non-mutagenic in the Ames test. For this compound, the fluoro and hydroxyl groups could be metabolized into reactive species, potentially leading to a weak positive result in the presence of the S9 mix. Further genotoxicity assays, such as the in vitro micronucleus assay, would be necessary to confirm this finding.[19]
Experimental Workflow: Genotoxicity Testing (Ames Test)
Caption: Workflow for the Ames test to assess mutagenic potential.
III. Hemocompatibility Assessment
For compounds intended for systemic administration, assessing their interaction with blood is critical.[11][12][13][14] Hemolysis, the rupture of red blood cells, is a primary indicator of hemocompatibility.
Experimental Protocol: Hemolysis Assay (ASTM F756)
-
Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., citrate).
-
Red Blood Cell Suspension: The red blood cells (RBCs) are separated by centrifugation, washed, and resuspended in a saline solution.
-
Compound Incubation: The RBC suspension is incubated with various concentrations of the test compounds for a defined period (e.g., 2 hours) at 37°C. A positive control (e.g., Triton X-100) and a negative control (saline) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive control.
Hypothetical Hemocompatibility Data (Hemolysis Assay)
| Compound | % Hemolysis at 100 µM |
| Quinoline | >10% |
| Ciprofloxacin | <2% |
| This compound | <5% |
Interpretation: Quinoline may exhibit significant hemolytic activity. Ciprofloxacin, being a safe intravenous drug, would show minimal hemolysis. The substitutions on this compound are hypothesized to reduce the membrane-disrupting potential compared to the parent quinoline, resulting in a lower percentage of hemolysis, falling within an acceptable range for further development.
Experimental Workflow: Hemocompatibility Testing (Hemolysis Assay)
Caption: Workflow for assessing hemocompatibility via a hemolysis assay.
Conclusion and Future Directions
This comparative guide outlines a foundational biocompatibility assessment for a novel quinoline derivative, this compound. Based on our hypothetical data, this compound demonstrates a promising biocompatibility profile compared to the parent quinoline molecule, with lower cytotoxicity and hemolytic activity. While a potential for weak genotoxicity upon metabolic activation was noted, this would require further investigation using a broader panel of genotoxicity assays.
The presented protocols and workflows provide a robust starting point for the preclinical safety evaluation of novel quinoline-based drug candidates. It is imperative for researchers to conduct these studies with rigor and to interpret the results in the context of the intended therapeutic application of the compound. For this compound, the next steps would involve more complex in vitro models, such as 3D cell cultures, and eventual in vivo toxicity studies to build a comprehensive safety profile before advancing to clinical trials.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. brieflands.com [brieflands.com]
- 6. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. kosheeka.com [kosheeka.com]
- 9. criver.com [criver.com]
- 10. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. smartreactors.com [smartreactors.com]
- 13. In vitro hemocompatibility testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemocompatibility - Eurofins Medical Device Testing [eurofins.com]
- 15. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. dovepress.com [dovepress.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
Part 1: The 3-Fluoroquinolin-5-OL Scaffold: A Promising Core for Novel Therapeutics
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs [frontiersin.org]
- 6. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting human pharmacokinetics from preclinical data: volume of distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 3-Fluoroquinolin-5-OL: A Comparative Guide for In Vitro Cellular Analysis
This guide provides a comprehensive framework for evaluating the in vitro performance of 3-Fluoroquinolin-5-OL, a novel quinoline derivative, across various cell lines. As direct experimental data for this specific compound is emerging, this document establishes a robust investigational blueprint based on established methodologies for analogous quinoline-based compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to benchmark the compound's efficacy and mechanism of action.
Introduction to Quinolines as Therapeutic Agents
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Fluoroquinolones, a well-known class of antibiotics, have also demonstrated potential as anticancer agents.[3][4][5] Their proposed mechanisms of action in cancer cells often involve the inhibition of topoisomerase II, an enzyme critical for DNA replication, leading to cell cycle arrest and apoptosis.[4][5] The introduction of a fluorine atom, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity.[6] This guide outlines a systematic approach to characterizing the cytotoxic and mechanistic profile of this novel agent.
Comparative Cytotoxicity Across Diverse Cell Lines
The initial step in evaluating a novel compound is to determine its cytotoxic potential across a panel of relevant cell lines. This approach not only establishes the effective concentration range but also reveals potential cell-type-specific sensitivities. The choice of cell lines should ideally include representatives from different cancer types (e.g., lung, breast, colon) and a non-cancerous cell line to assess selectivity.
Rationale for Cell Line Selection
The sensitivity of cancer cells to quinolone derivatives can be influenced by their proliferation rate and the expression levels of drug targets like topoisomerase II.[7] Therefore, a diverse panel is crucial. For this guide, we will consider the following hypothetical cell lines for our comparative analysis:
-
A549 (Human Lung Carcinoma): A commonly used cell line in cancer research, known for its robustness.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
-
HCT116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line.
-
WI-38 (Human Lung Fibroblast): A non-cancerous cell line to assess the compound's toxicity towards normal cells and determine a potential therapeutic window.
Quantitative Analysis of Cytotoxicity: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[1]
Table 1: Comparative IC50 Values (µM) of this compound and a Reference Compound (Ciprofloxacin) after 48h Treatment
| Cell Line | This compound (Hypothetical) | Ciprofloxacin (Reference) |
| A549 | 15.8 | 85.2 |
| MCF-7 | 22.4 | 110.5 |
| HCT116 | 12.1 | 78.9 |
| WI-38 | 68.3 | >200 |
Note: The data presented for this compound is hypothetical and for illustrative purposes. Ciprofloxacin data is based on typical ranges found in the literature for various cancer cell lines.
Elucidating the Mechanism of Action: Cell Cycle Analysis and Apoptosis Induction
A critical aspect of characterizing a novel anticancer compound is to understand how it kills cancer cells. For quinoline derivatives, two primary mechanisms are cell cycle arrest and the induction of apoptosis (programmed cell death).
Cell Cycle Analysis via Flow Cytometry
Cell cycle analysis is a powerful technique to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9] Many cytotoxic agents, including quinoline derivatives, induce cell cycle arrest at specific checkpoints, preventing cell proliferation.[3][10] This is commonly assessed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity of individual cells using a flow cytometer.[9][11]
Workflow for Cell Cycle Analysis:
Caption: A simplified workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Expected Outcome: Treatment with an effective quinoline derivative may lead to an accumulation of cells in the G2/M or sub-G1 phase of the cell cycle, indicative of cell cycle arrest or apoptosis, respectively.[3]
Assessment of Apoptosis Induction
Apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.[12] Several methods can be employed to detect and quantify apoptosis.
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Leading to Apoptosis:
Caption: A simplified representation of a potential intrinsic apoptotic pathway induced by quinoline derivatives.
Caspases are a family of proteases that are central to the execution of apoptosis.[13] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct assessment of the apoptotic cascade. This can be achieved using commercially available kits that employ a fluorogenic or colorimetric substrate for the specific caspase.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference compound in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a non-linear regression analysis.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol: Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Differentiate cell populations into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) based on their fluorescence.
Conclusion and Future Directions
This guide provides a foundational strategy for the comprehensive in vitro evaluation of this compound. The proposed experiments will elucidate its cytotoxic potential, selectivity, and primary mechanisms of action. Based on the hypothetical data, this compound shows promise as a potent anticancer agent with a favorable toxicity profile compared to the reference compound.
Further investigations should include:
-
Western Blot Analysis: To confirm the modulation of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, cleaved PARP).[14]
-
Invasion and Migration Assays: To assess the compound's potential to inhibit metastasis.[15]
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
By following this structured approach, researchers can systematically characterize the pharmacological profile of this compound and determine its potential for further development as a novel cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 3-Fluoroquinolin-5-OL: A Comparative Framework for Novel Kinase Inhibitors
This guide presents a comprehensive framework for the preclinical benchmarking of 3-Fluoroquinolin-5-OL, a novel heterocyclic compound. Given the prevalence of the quinoline scaffold in clinically successful kinase inhibitors, we will approach the evaluation of this molecule through the lens of kinase inhibitor drug discovery.[1][2] This document is designed for researchers, scientists, and drug development professionals, providing an objective methodology to compare the performance of this compound against established standard reference compounds. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present a clear path for data interpretation.
The benchmarking process is structured into three core experimental pillars:
-
In Vitro Potency: Assessing the direct inhibitory activity against purified enzymes.
-
Cellular Activity: Evaluating the compound's effect on cell viability and proliferation.
-
Target Engagement: Confirming the direct binding of the compound to its intended target within a cellular environment.
For this comparative guide, we have selected three standard reference compounds that provide a robust spectrum for comparison:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor, serving as a benchmark for high-potency but non-selective inhibition.[3]
-
Dasatinib: A multi-kinase inhibitor approved for clinical use, targeting Abl and Src family kinases, among others.[3]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]
By benchmarking this compound against these standards, researchers can gain critical insights into its potency, selectivity profile, and cellular efficacy, thereby informing decisions on its potential as a therapeutic candidate.
Part 1: In Vitro Kinase Inhibition Profiling
The initial and most fundamental assessment of a potential kinase inhibitor is to determine its ability to inhibit the catalytic activity of a purified kinase enzyme. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] A lower IC50 value signifies higher potency. This step is crucial as it provides a direct measure of the compound's interaction with its target, independent of cellular factors like membrane permeability or efflux pumps.[6]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of an inhibitor by measuring the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[7]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and reference compounds in 100% DMSO.
-
Perform a serial dilution series in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compounds or a DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the target kinase (e.g., Src, EGFR) in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[8]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each compound.
-
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoroquinolin-5-OL: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated quinoline derivatives like 3-Fluoroquinolin-5-OL represent a promising class of compounds. However, their unique chemical properties necessitate a thorough understanding of safe handling and, critically, proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols for halogenated organic compounds.
Understanding the Hazard Profile of this compound
Key Potential Hazards:
-
Toxicity: Quinoline itself is toxic if swallowed and harmful in contact with skin.[1] It is also suspected of causing genetic defects and may cause cancer.[1][2]
-
Irritation: It is known to cause skin and serious eye irritation.[1][2]
-
Environmental Hazard: Quinoline is toxic to aquatic life with long-lasting effects.[1][2]
-
Halogenated Nature: As a halogenated organic compound, this compound falls under specific regulatory disposal requirements due to the potential for forming persistent environmental pollutants if not handled correctly.
Given these potential hazards, it is imperative to treat this compound as a hazardous substance and follow stringent safety and disposal protocols.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is crucial to establish a safe operating procedure. This proactive approach minimizes risk and ensures compliance.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound in any form (solid, solution, or as waste), the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as quinoline derivatives can be harmful upon dermal absorption.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
Engineering Controls
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the risk of inhalation exposure.
Step-by-Step Disposal Procedure
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[3] This method ensures the complete destruction of the compound into less harmful substances.[3]
Workflow for Proper Disposal of this compound
A logical workflow for the proper disposal of this compound.
Waste Segregation: A Critical First Step
Proper segregation of chemical waste is paramount for both safety and cost-effective disposal.
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for this compound waste. The container must have a secure, tight-fitting lid.
-
Halogenated vs. Non-Halogenated: It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated organic waste streams. Mixing these can lead to complications and increased costs in the disposal process.
-
Avoid Mixing: Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizers in the same container to prevent potentially violent reactions.[4]
Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A complete list of all other components in the waste container, including solvents and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., toxic, irritant, environmentally hazardous).
Storage of Waste
Pending disposal, store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from sources of heat or ignition.[3]
Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[1][2] This is a violation of environmental regulations and poses a significant risk to public health and the environment.
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any personal exposure, wash the affected area with copious amounts of water and seek immediate medical attention.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Navigating the Unseen: A Researcher's Guide to Safely Handling 3-Fluoroquinolin-5-OL
Understanding the Risks: A Profile of the Quinoline Family
Quinoline, the parent compound of 3-Fluoroquinolin-5-OL, is a heterocyclic aromatic organic compound.[2] It and its derivatives are recognized for a range of hazardous properties. The GHS classification for quinoline signals significant health risks, including being harmful if swallowed or in contact with skin, causing serious eye irritation, and being suspected of causing genetic defects and cancer.[3][4] Given these potential dangers, a cautious and well-documented approach is paramount when handling any new quinoline derivative.
Core Safety Directives: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum recommended PPE for handling this compound, categorized by the nature of the laboratory operation.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Laboratory coat (fully buttoned)- Disposable sleeve covers- N95 respirator or higher |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Chemical-resistant laboratory coat or apron- Long pants and closed-toe shoes |
| Running Reactions and Work-up | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Chemical-resistant laboratory coat or apron- Long pants and closed-toe shoes- Work exclusively within a certified chemical fume hood |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Chemical-resistant coveralls- Chemical-resistant boots- Air-purifying respirator with appropriate cartridges |
A Note on Glove Selection: Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times, as no single glove material is impervious to all chemicals indefinitely. Nitrile gloves are a common and generally effective choice for initial protection against a wide range of chemicals.[5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Meticulous planning and execution are critical to minimizing risk. The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Preparation and Engineering Controls:
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Assembly: Gather all necessary PPE as outlined in the table above. Inspect all items for damage before use.
-
Spill Kit: Ensure a spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste bags is readily accessible.
Handling and Experimentation:
-
Weighing: All weighing of the solid compound must be conducted within a chemical fume hood to prevent inhalation of fine particles.
-
Solution Preparation: Prepare all solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Reaction and Work-up: All subsequent experimental steps should be performed within the fume hood.
Decontamination:
-
Surface Cleaning: Upon completion of work, decontaminate all surfaces where the compound was handled. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Glassware: Clean all contaminated glassware with an appropriate solvent, followed by a standard laboratory washing procedure. The initial solvent rinse should be collected as hazardous waste.
-
Disposable Items: All contaminated disposable items, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.
Disposal Plan: Managing Halogenated Organic Waste
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.[6][7] Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[6]
-
Container Requirements: Waste containers must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[9] The container must be kept closed except when actively adding waste.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical constituents, including "this compound."[6]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]
-
Pickup and Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department. Follow all institutional and local regulations for the final disposal of hazardous chemical waste.[10]
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work with novel compounds like this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- 1. This compound [myskinrecipes.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
